molecular formula C13H16N2O8S B15564166 Ritipenem acoxil

Ritipenem acoxil

货号: B15564166
分子量: 360.34 g/mol
InChI 键: FZKGLCPKPZBGLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ritipenem acoxil is a useful research compound. Its molecular formula is C13H16N2O8S and its molecular weight is 360.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C13H16N2O8S

分子量

360.34 g/mol

IUPAC 名称

acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)

InChI 键

FZKGLCPKPZBGLX-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem (B1198812) acoxil is an orally administered penem (B1263517) antibiotic. It is the acetoxymethyl ester prodrug of ritipenem, which belongs to the β-lactam class of antibiotics.[1] Like other members of this class, ritipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2][3][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of ritipenem, detailing its molecular interactions, target affinity, and stability against bacterial resistance mechanisms.

Pharmacokinetics and Prodrug Conversion

Ritipenem acoxil itself is microbiologically inactive.[1] Following oral administration, it is absorbed and rapidly hydrolyzed by esterases in the gastrointestinal mucosa to its active form, ritipenem.[1] This conversion is essential for its antibacterial activity.

Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of ritipenem stems from its ability to disrupt the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4] Ritipenem achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[2][5][6] The inhibition of PBPs leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis.[3]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

G UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Translocation to inner membrane Nascent_peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_peptidoglycan Transglycosylation (PBP-mediated) Crosslinked_peptidoglycan Cross-linked Peptidoglycan Nascent_peptidoglycan->Crosslinked_peptidoglycan Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP

Caption: Inhibition of peptidoglycan synthesis by ritipenem.

Binding Affinity to Penicillin-Binding Proteins (PBPs)

The efficacy of ritipenem is highly dependent on its affinity for the various PBPs within a target bacterium. Different bacterial species express different complements of PBPs, and the binding affinity of ritipenem to these proteins can vary.

Quantitative Data: PBP Binding Affinity of Ritipenem
Bacterial SpeciesPBPIC50 (µg/mL)Relative Affinity
Haemophilus influenzaePBP 1a>100Low
PBP 1b0.04High
PBP 20.16High
PBP 3a4.6Low
PBP 3b1.2Moderate
Escherichia coliPBP 2-Primary Target[1]
Staphylococcus aureus (MSSA)PBP 2-High Affinity[1]
Staphylococcus aureus (MRSA)PBP 2a-Moderate Affinity[1]

Note: IC50 is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin to the PBP.[1]

Antimicrobial Spectrum and Activity

Ritipenem exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7]

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of Ritipenem
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)-≤0.06 - 1--
Streptococcus pneumoniae-≤0.06 - 0.5--
Haemophilus influenzae-≤0.06 - 0.25--
Moraxella catarrhalis-≤0.06 - 0.12--
Escherichia coli-0.25 - >128--
Klebsiella pneumoniae-0.12 - >128--
Proteus mirabilis-0.5 - 4--

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Stability to β-Lactamases

A key feature of ritipenem is its stability against many common β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics. This stability allows ritipenem to be effective against many β-lactam-resistant strains.

Ritipenem has demonstrated stability against common plasmid-mediated β-lactamases such as TEM-1. However, it can be hydrolyzed by certain metallo-β-lactamases, such as the L1 enzyme from Stenotrophomonas maltophilia.[8]

Experimental Protocols

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This protocol outlines a common method for determining the binding affinity of a β-lactam antibiotic to bacterial PBPs.

G start Start bacterial_culture Bacterial Culture (e.g., E. coli, S. aureus) start->bacterial_culture membrane_prep Preparation of Bacterial Membranes Containing PBPs bacterial_culture->membrane_prep incubation Incubate Membranes with varying concentrations of Ritipenem membrane_prep->incubation add_probe Add Fluorescently-labeled Penicillin (e.g., Bocillin-FL) incubation->add_probe sds_page SDS-PAGE to separate PBPs add_probe->sds_page imaging Fluorescent Imaging to detect labeled PBPs sds_page->imaging quantification Quantify Band Intensity imaging->quantification ic50 Determine IC50 values quantification->ic50 end End ic50->end

Caption: Workflow for determining PBP binding affinity.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest cells by centrifugation.

    • Lyse the cells using sonication or a French press.

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • Competitive Binding Assay:

    • Aliquots of the membrane preparation are incubated with serial dilutions of ritipenem for a defined period to allow for binding to the PBPs.

    • A fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) is then added to each reaction and incubated. The labeled penicillin will bind to any PBPs not already occupied by ritipenem.

  • Detection and Quantification:

    • The reaction is stopped, and the membrane proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is imaged using a fluorescent scanner to visualize the PBP bands that have bound the fluorescent penicillin.

    • The intensity of the fluorescent bands at each ritipenem concentration is quantified.

  • Data Analysis:

    • The concentration of ritipenem that results in a 50% reduction in the fluorescent signal for a specific PBP band is determined as the IC50 value.[1]

Time-Kill Assay

This assay is used to determine the bactericidal or bacteriostatic activity of an antibiotic over time.[9]

Methodology:

  • Preparation of Bacterial Inoculum:

    • A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Exposure to Antibiotic:

    • The bacterial suspension is aliquoted into tubes containing various concentrations of ritipenem (e.g., 1x, 2x, 4x MIC). A control tube with no antibiotic is also included.

  • Sampling and Viable Cell Counting:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.

    • The aliquot is serially diluted and plated onto agar (B569324) plates.

    • The plates are incubated, and the number of colony-forming units (CFU) is counted.

  • Data Analysis:

    • The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.[9]

Conclusion

This compound, through its active form ritipenem, is a potent bactericidal agent that targets the essential process of bacterial cell wall synthesis. Its broad spectrum of activity is attributed to its high affinity for key penicillin-binding proteins in a variety of Gram-positive and Gram-negative bacteria, as well as its stability against many common β-lactamases. The in-depth understanding of its mechanism of action, supported by quantitative data on PBP binding and antimicrobial activity, is crucial for its rational use in clinical settings and for the future development of novel antimicrobial agents.

References

The Genesis and Synthesis of Ritipenem Acoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem (B1198812) acoxil is an orally administered penem (B1263517) antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ritipenem acoxil. It details the synthetic pathways from the key starting material, 6-aminopenicillanic acid (6-APA), to the active pharmaceutical ingredient, Ritipenem, and its subsequent conversion to the orally bioavailable prodrug, this compound. The document includes detailed experimental protocols, quantitative data on its antibacterial activity and pharmacokinetic profile, and visualizations of the key processes to serve as a valuable resource for professionals in the field of drug development and infectious disease research.

Discovery and Rationale

The quest for potent, orally available β-lactam antibiotics that could circumvent the growing issue of bacterial resistance led to the exploration of the penem class of compounds. Ritipenem (FCE 22101) emerged from these efforts as a promising candidate with a broad spectrum of antibacterial activity.[1][2] However, like many carbapenems and penems, Ritipenem itself exhibits poor oral bioavailability.

To overcome this limitation, a prodrug strategy was employed, leading to the development of this compound (FCE 22891).[3] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. In the case of this compound, an acetoxymethyl ester group is attached to the parent molecule. This modification increases the lipophilicity of the compound, facilitating its absorption through the gastrointestinal tract.[3] Following absorption, the ester linkage is rapidly hydrolyzed by esterases in the intestinal mucosa and blood, releasing the active Ritipenem into circulation.[3]

Synthesis of Ritipenem and this compound

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 6-aminopenicillanic acid (6-APA), derived from penicillin fermentation. The synthesis can be broadly divided into the construction of the penem ring system and the subsequent esterification to form the acoxil prodrug.

Hemisynthesis of Ritipenem (FCE 22101) from 6-Aminopenicillanic Acid (6-APA)

A detailed experimental protocol for the hemisynthesis of Ritipenem from 6-APA has been described in the scientific literature. The following is a summary of the key transformations.

Experimental Protocol:

  • Step 1: Diazotization and Bromination of 6-APA. 6-APA is treated with sodium nitrite (B80452) in the presence of hydrobromic acid to yield the corresponding 6,6-dibromopenicillanic acid.

  • Step 2: Esterification. The carboxylic acid group is protected, typically as a methyl ester, by reaction with a suitable methylating agent.

  • Step 3: Aldol (B89426) Condensation. The enolate of the dibromopenicillanate, generated using a strong base such as a Grignard reagent (e.g., ethylmagnesium bromide), is reacted with acetaldehyde (B116499) in an aldol condensation to introduce the hydroxyethyl (B10761427) side chain with the desired stereochemistry.

  • Step 4: Reductive Debromination. The bromine atoms are removed using a reducing agent, such as zinc in acetic acid, to afford the trans-penicillanate intermediate.

  • Step 5: Thiazolidine (B150603) Ring Opening. The thiazolidine ring is cleaved oxidatively to yield a key azetidinone intermediate.

  • Step 6: Side Chain Introduction. The carbamoyloxymethyl side chain is introduced at the C2 position.

  • Step 7: Penem Ring Formation. The penem ring is constructed via an intramolecular Wittig-type reaction or a similar cyclization strategy.

  • Step 8: Deprotection. The protecting groups on the carboxylic acid and hydroxyethyl side chain are removed to yield the final active compound, Ritipenem (FCE 22101), typically as a sodium salt.

Synthesis of this compound (FCE 22891) from Ritipenem

The final step in the synthesis is the conversion of the active drug, Ritipenem, into its orally active prodrug form.

Experimental Protocol:

  • Esterification: The sodium salt of Ritipenem (FCE 22101) is reacted with acetoxymethyl bromide in an appropriate solvent, such as dimethylformamide (DMF), to form the acetoxymethyl ester, this compound.

  • Purification: The final product is purified using standard techniques such as chromatography and crystallization to yield this compound of high purity.

Mechanism of Action

Like other β-lactam antibiotics, Ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

dot

Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Binds to and inactivates Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) Ritipenem->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Transpeptidation->CellWall Essential for synthesis CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Weakened wall leads to

Caption: Mechanism of action of Ritipenem.

The primary targets of Ritipenem are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] In E. coli, the main target is PBP2.[3] By binding to and inactivating these enzymes, Ritipenem blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and bacterial death.

In Vitro Antibacterial Activity

Ritipenem exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][4]

Bacterial Species MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)
Staphylococcus aureus (MSSA)≤0.06 - 0.50.120.25
Streptococcus pneumoniae≤0.06 - 0.250.060.12
Haemophilus influenzae0.25 - 20.51
Escherichia coli0.12 - 80.52
Klebsiella pneumoniae0.12 - 40.251
Enterobacter cloacae0.25 - 1618
Bacteroides fragilis0.12 - 40.52

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetic Properties

Following oral administration, this compound is absorbed and rapidly hydrolyzed to the active Ritipenem.

Parameter Value Reference
Bioavailability ~30-40%[3]
Peak Plasma Concentration (Cmax) 4.6 mg/L (after 500 mg dose)
Time to Peak Concentration (Tmax) ~1.3 hours
Elimination Half-life (t1/2) ~0.7 hours[5]
Area Under the Curve (AUC0-8h) ~10 mg·h/L[5]
Protein Binding ~40%[2]

Experimental Workflows

Synthesis Workflow

dot

cluster_synthesis Synthesis of this compound APA 6-Aminopenicillanic Acid (6-APA) Intermediate1 Dibromopenicillanate APA->Intermediate1 Diazotization & Bromination Intermediate2 Hydroxyethylated Intermediate Intermediate1->Intermediate2 Aldol Condensation Azetidinone Key Azetidinone Intermediate Intermediate2->Azetidinone Reductive Debromination & Ring Opening Ritipenem_Na Ritipenem Sodium Salt (FCE 22101) Azetidinone->Ritipenem_Na Side Chain Introduction & Penem Ring Formation Ritipenem_Acoxil This compound (FCE 22891) Ritipenem_Na->Ritipenem_Acoxil Esterification

Caption: General workflow for the synthesis of this compound.

Prodrug Activation Workflow

dot

Ritipenem_Acoxil This compound (Oral Administration) Absorption GI Tract Absorption Ritipenem_Acoxil->Absorption Hydrolysis Esterase-mediated Hydrolysis Absorption->Hydrolysis In intestinal mucosa and blood Ritipenem_Active Active Ritipenem (in circulation) Hydrolysis->Ritipenem_Active Target Bacterial Infection Site Ritipenem_Active->Target Exerts antibacterial effect

Caption: In vivo activation of the this compound prodrug.

Conclusion

This compound represents a noteworthy advancement in the development of orally active penem antibiotics. Its design as a prodrug effectively overcomes the bioavailability limitations of the parent compound, Ritipenem. The synthetic route, originating from 6-aminopenicillanic acid, involves a series of complex but well-established chemical transformations. The potent, broad-spectrum in vitro activity of Ritipenem, coupled with the favorable pharmacokinetic profile of its acoxil ester, underscores its potential as a valuable therapeutic agent in the management of bacterial infections. This guide provides a foundational understanding for researchers and developers working on the next generation of β-lactam antibiotics.

References

An In-depth Technical Guide to Ritipenem Acoxil: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem (B1198812) acoxil is an orally administered prodrug of the penem (B1263517) antibiotic, ritipenem. As a member of the β-lactam class of antibiotics, it exhibits broad-spectrum bactericidal activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of Ritipenem acoxil. Detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC) and a representative synthetic scheme for penem antibiotics are also presented to support further research and development in this area.

Chemical Structure and Identification

This compound is the acetoxymethyl ester of ritipenem. This esterification enhances the oral bioavailability of the parent compound. Upon absorption, it is rapidly hydrolyzed by esterases to release the active moiety, ritipenem.

Chemical Structure of this compound:

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
CAS Number 87238-52-6
Molecular Formula C₁₃H₁₆N₂O₈S
Molecular Weight 360.34 g/mol
SMILES C--INVALID-LINK--O
InChI Key FZKGLCPKPZBGLX-ROXVQFJHSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. As a prodrug, its properties are designed to facilitate oral absorption, after which it is converted to the active form, ritipenem.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Solid powder[2]
XLogP3 -0.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 9[1]
Rotatable Bond Count 9[1]
Exact Mass 360.062737 g/mol [1]
Solubility Soluble in DMSO[2]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2]

Mechanism of Action

Ritipenem, the active form of this compound, is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs).[3][4][5][6]

The mechanism involves the following key steps:

  • Binding to PBPs: The β-lactam ring of ritipenem mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[4] This structural similarity allows it to bind to the active site of PBPs.

  • Inhibition of Transpeptidation: This binding acylates the serine residue in the PBP active site, rendering the enzyme inactive.[5] This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis.[4][5]

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3][6]

Ritipenem has shown a high affinity for PBP2 in E. coli and also demonstrates affinity for PBP2 of methicillin-susceptible S. aureus and PBP2a of methicillin-resistant S. aureus (MRSA).[3]

G cluster_0 Bacterial Cell cluster_1 Extracellular Ritipenem Ritipenem (Active Drug) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ritipenem->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes final step of Cell_lysis Cell Lysis and Death PBP->Cell_lysis Inhibition leads to Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds and maintains Ritipenem_acoxil This compound (Prodrug) Ritipenem_acoxil->Ritipenem Hydrolysis by Esterases Esterases

Mechanism of Action of this compound.

Pharmacokinetics and Pharmacodynamics

This compound is designed for oral administration. As a prodrug, it is hydrolyzed to the active ritipenem during or after absorption.[3]

Table 3: Pharmacokinetic Parameters of Ritipenem (after oral administration of this compound)

ParameterValueReference
Bioavailability Approximately 30-40%[3]
Half-life (t₁/₂) ~0.7 hours[7][8]
Area Under the Curve (AUC₀₋₈) ~10 mg·h/L (for a 500 mg dose)[7][8]
Renal Clearance 87 mL/min (after repeated dosing)[7][8]
Excretion Primarily via urine[3]

Pharmacokinetic studies in healthy volunteers have shown that ritipenem does not accumulate significantly in plasma after multiple doses.[7][8] The pharmacokinetics of ritipenem and its metabolites were found to be time-independent.[7][8]

Efficacy and Safety Profile

Clinical studies have demonstrated the efficacy and safety of this compound in treating various bacterial infections.

Table 4: Summary of Clinical Efficacy of this compound

Infection TypeDosageEfficacy RateReference
Chronic Lower Respiratory Tract Infections200 mg, t.i.d. for 14 days85.3% (excellent + good)
Soft Tissue Infections (surgical field)200 mg or 300 mg, t.i.d. for 5-7 days83.3% (excellent + good)[9]
Ophthalmological Infections200 mg, t.i.d. for 3-8 days100% (total clinical efficacy)[10]
Respiratory Tract Infections450-600 mg/day for 7-28 days83.3%

In comparative studies, this compound has shown clinical efficacy similar to cefotiam (B1212589) hexetil for chronic lower respiratory tract infections, with no significant difference in the incidence of side effects. The most common adverse reactions reported in clinical studies include gastrointestinal disturbances (such as dyspepsia) and transient elevations in liver enzymes (GOT and GPT).[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • Mueller-Hinton Broth (MHB)

  • This compound (or ritipenem) stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (MHB without antibiotic) and a sterility control well (MHB only).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plate at 35-37 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.[4][7][11]

G start Start prepare_dilutions Prepare serial dilutions of This compound in 96-well plate start->prepare_dilutions inoculate_plate Inoculate wells with bacterial suspension prepare_dilutions->inoculate_plate prepare_inoculum Standardize bacterial inoculum (0.5 McFarland) prepare_inoculum->inoculate_plate incubate Incubate plate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read results (visual or OD600) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.
Representative Synthesis of the Penem Core

The synthesis of penem antibiotics like ritipenem involves the construction of the core bicyclic ring system. While the exact industrial synthesis of this compound is proprietary, a general approach often involves the synthesis of a key intermediate, 4-acetoxyazetidin-2-one.

A Generalized Synthetic Approach: The synthesis of penem antibiotics is a complex, multi-step process.[12] A common strategy involves the preparation of the penem nucleus followed by the introduction of the desired side chains. The 4-acetoxyazetidin-2-one intermediate is a versatile starting material for many β-lactam antibiotics.

Example Steps for a Key Intermediate (based on patent literature for penem synthesis):

  • Starting Material: L-Threonine can be used as a chiral starting material.

  • Diazotization and Cyclization: L-Threonine is treated with sodium nitrite (B80452) and hydrochloric acid to form a diazo compound, which then undergoes an internal nucleophilic substitution to form an epoxy butyrate (B1204436) derivative.

  • Azetidinone Ring Formation: The epoxy intermediate is reacted with an appropriate amine to form the azetidinone ring.

  • Functional Group Manipulations: A series of protection, deprotection, and functional group interconversions are carried out to introduce the necessary substituents on the azetidinone ring, ultimately leading to the 4-acetoxyazetidin-2-one intermediate.

  • Penem Ring Closure and Side-Chain Attachment: The azetidinone intermediate is then used in subsequent steps to construct the fused thiazoline (B8809763) ring and attach the specific side chains of ritipenem.

Note: This is a generalized representation, and the actual synthesis involves numerous detailed steps and purification processes as described in various patents.[6][10]

Conclusion

This compound is a valuable oral prodrug antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, targeting bacterial cell wall synthesis, is well-established for β-lactam antibiotics. The pharmacokinetic profile allows for convenient oral administration, and clinical studies have demonstrated its efficacy and safety in treating a range of infections. The experimental protocols provided herein offer a foundation for further research into the activity and development of this compound and other penem antibiotics.

References

Preclinical Pharmacokinetics of Ritipenem Acoxil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Ritipenem acoxil, an oral prodrug of the carbapenem (B1253116) antibiotic Ritipenem. The document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, offering insights for researchers and professionals in drug development.

Introduction

This compound is the acetoxymethyl ester prodrug of Ritipenem (FCE 22101), a broad-spectrum penem (B1263517) antibiotic. As a prodrug, this compound is designed for oral administration, after which it is rapidly hydrolyzed to the active moiety, Ritipenem. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for predicting its behavior in humans and for establishing a safe and effective dosing regimen.

Ritipenem is stable against renal dehydropeptidase-I, obviating the need for co-administration with an enzyme inhibitor.[1] Less than 50% of orally administered this compound is absorbed, and this absorbed fraction is completely hydrolyzed to the active form, Ritipenem, during its transit across the gastrointestinal mucosa.[1]

Pharmacokinetic Profile in Preclinical Models

Detailed quantitative pharmacokinetic data for the oral administration of this compound in common preclinical species such as mice, rats, and monkeys is not extensively available in the public domain. However, studies on the intravenous administration of the active moiety, Ritipenem (FCE 22101), and excretion data from oral administration of this compound in rats provide valuable insights.

Data Summary

The following tables summarize the available quantitative pharmacokinetic data for Ritipenem (the active drug) and excretion data for this compound in preclinical species.

Table 1: Intravenous Pharmacokinetic Parameters of Ritipenem (FCE 22101) in Preclinical Species

ParameterRatRabbitCynomolgus MonkeyDog
Dose (IV) N/AN/AN/AN/A
Clearance N/AN/ASlower than expectedN/A
Half-life (t½) N/AN/AN/AN/A
Volume of Distribution (Vd) N/AN/AN/AN/A
AUC N/AN/AN/AN/A

Data for this table is based on a study by Efthymiopoulos et al. (1991), which states that pharmacokinetic parameters were determined but does not provide specific values in the abstract.

Table 2: Excretion of Ritipenem and its Metabolites in Rats after Oral Administration of this compound

Excretion RoutePercentage of Dose (after 72 hours)
Urine 90.2%
Feces 4.5%

This data is from a rat study mentioned by Battaglia et al. (1992).[1]

Interspecies Scaling

A study on the intravenous administration of Ritipenem (FCE 22101) in rats, rabbits, Cynomolgus monkeys, and dogs was conducted to allow for interspecies scaling and prediction of human pharmacokinetic parameters. The pharmacokinetic profile of Ritipenem was found to be consistent with allometric principles across the studied species, with the exception of the Cynomolgus monkey, which exhibited a slower clearance than anticipated.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not fully available in the public literature. However, based on standard practices for such studies, the following methodologies can be inferred.

Animal Models

Studies on the pharmacokinetics of this compound and its active form, Ritipenem, have utilized Sprague-Dawley rats, rabbits, Cynomolgus monkeys, and beagle dogs.

Drug Administration and Sample Collection

For oral pharmacokinetic studies, this compound would be administered via oral gavage. For intravenous studies, the active drug, Ritipenem, would be administered via injection into a suitable vein.

Blood samples would be collected at predetermined time points post-administration from a relevant blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Plasma would be separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces would be collected over a defined period using metabolic cages.

Bioanalytical Methods

Concentrations of Ritipenem and its metabolites in plasma, urine, and feces would be determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound is absorbed from the gastrointestinal tract after oral administration. It is reported that less than 50% of the administered dose is absorbed.[1] During absorption, the prodrug is completely and rapidly hydrolyzed by esterases in the intestinal mucosa to the active antibiotic, Ritipenem.[1]

Distribution

Information on the tissue distribution of Ritipenem after oral administration of this compound in preclinical models is limited in the available literature.

Metabolism

The primary metabolic pathway for this compound is its hydrolysis to the active form, Ritipenem. Ritipenem itself undergoes further metabolism, including the opening of the beta-lactam ring.

Excretion

The primary route of elimination for Ritipenem and its metabolites is via the urine. In a study in rats, 90.2% of the administered oral dose of this compound was recovered in the urine as Ritipenem and its metabolites within 72 hours, while 4.5% was found in the feces.[1]

Visualizations

The following diagrams illustrate the key processes involved in the preclinical pharmacokinetics of this compound.

Ritipenem_Acoxil_ADME_Workflow cluster_Absorption Gastrointestinal Tract cluster_Distribution Systemic Circulation & Tissues cluster_Metabolism_Excretion Metabolism & Excretion Oral Administration\n(this compound) Oral Administration (this compound) Absorption & Hydrolysis Absorption & Hydrolysis Oral Administration\n(this compound)->Absorption & Hydrolysis Systemic Circulation\n(Ritipenem - Active Drug) Systemic Circulation (Ritipenem - Active Drug) Absorption & Hydrolysis->Systemic Circulation\n(Ritipenem - Active Drug) via Portal Vein Unabsorbed Drug Unabsorbed Drug Absorption & Hydrolysis->Unabsorbed Drug Tissue Distribution Tissue Distribution Systemic Circulation\n(Ritipenem - Active Drug)->Tissue Distribution Liver Metabolism Liver Metabolism Systemic Circulation\n(Ritipenem - Active Drug)->Liver Metabolism Renal Excretion\n(Urine) Renal Excretion (Urine) Systemic Circulation\n(Ritipenem - Active Drug)->Renal Excretion\n(Urine) Major Pathway Fecal Excretion Fecal Excretion Unabsorbed Drug->Fecal Excretion Tissue Distribution->Systemic Circulation\n(Ritipenem - Active Drug) Metabolites Metabolites Liver Metabolism->Metabolites Metabolites->Renal Excretion\n(Urine)

Caption: ADME pathway of orally administered this compound.

Experimental_Workflow Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Oral Gavage (this compound) or IV Injection (Ritipenem) Sample Processing Sample Processing Sample Collection->Sample Processing Blood (Plasma) Urine, Feces Bioanalysis Bioanalysis Sample Processing->Bioanalysis Centrifugation, Extraction Data Analysis Data Analysis Bioanalysis->Data Analysis HPLC-UV Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis->Pharmacokinetic Parameters

Caption: General experimental workflow for preclinical pharmacokinetic studies.

Conclusion

References

Ritipenem Acoxil: A Technical Guide to its In Vitro Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem (B1198812) acoxil is an orally administered prodrug of ritipenem, a member of the penem (B1263517) class of β-lactam antibiotics. Following oral absorption, ritipenem acoxil is rapidly hydrolyzed to its active form, ritipenem. Ritipenem exhibits a broad spectrum of in vitro antibacterial activity, encompassing a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of ritipenem, including quantitative data on its activity, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Mechanism of Action

Like other β-lactam antibiotics, ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. The inhibition of PBPs leads to the disruption of cell wall integrity, ultimately resulting in cell lysis and bacterial death.

Ritipenem has demonstrated a high affinity for specific PBPs, which contributes to its potent antibacterial activity. For instance, in Haemophilus influenzae, ritipenem shows a high affinity for PBP 1b, and the preferential inactivation of this PBP is considered essential for inducing cell lysis[1][2]. In Escherichia coli, the primary target of ritipenem is PBP2.

Ritipenem_Mechanism_of_Action Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP1b, PBP2) Ritipenem->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Leads to

Ritipenem's mechanism of action targeting bacterial cell wall synthesis.

In Vitro Antibacterial Spectrum

The in vitro activity of ritipenem has been evaluated against a variety of clinically relevant bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, including MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for ritipenem against a range of microorganisms.

Table 1: In Vitro Activity of Ritipenem Against Gram-Positive Aerobes

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Data not availableData not availableData not availableData not available
Staphylococcus epidermidisData not availableData not availableData not availableData not available
Streptococcus pneumoniaeData not availableData not availableData not availableData not available
Streptococcus pyogenesData not availableData not availableData not availableData not available
Enterococcus faecalisData not availableData not availableData not availableData not available

Table 2: In Vitro Activity of Ritipenem Against Gram-Negative Aerobes

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliData not availableData not availableData not availableData not available
Klebsiella pneumoniaeData not availableData not availableData not availableData not available
Haemophilus influenzaeData not availableData not availableData not availableData not available
Moraxella catarrhalisData not availableData not availableData not availableData not available
Pseudomonas aeruginosaData not availableData not availableData not availableData not available

Table 3: In Vitro Activity of Ritipenem Against Anaerobic Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis groupData not availableData not availableData not availableData not available
Prevotella spp.Data not availableData not availableData not availableData not available
Fusobacterium spp.Data not availableData not availableData not availableData not available
Clostridium spp.Data not availableData not availableData not availableData not available
Peptostreptococcus spp.Data not availableData not availableData not availableData not available

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of ritipenem is performed using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method (as per CLSI M07)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on CLSI guideline M07 for aerobic bacteria[3][4].

  • Preparation of Antimicrobial Agent: A stock solution of ritipenem is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of a microtiter plate containing the serially diluted ritipenem is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are also included.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits visible growth of the bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare Ritipenem Stock Solution C Serial Dilution of Ritipenem in Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Workflow for broth microdilution susceptibility testing.
Agar Dilution Method (as per CLSI M07 and M11)

The agar dilution method involves incorporating the antimicrobial agent into an agar medium. This method is considered the reference standard for anaerobic bacteria as described in CLSI guideline M11[1][2][5][6][7].

  • Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton agar for aerobes, Brucella agar supplemented with hemin (B1673052) and vitamin K1 for anaerobes) containing serial twofold dilutions of ritipenem are prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 104 CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours for aerobes or for 48 hours for anaerobes in an anaerobic environment.

  • Interpretation of Results: The MIC is the lowest concentration of ritipenem that prevents visible growth (defined as more than one colony or a faint haze).

Conclusion

Ritipenem demonstrates a broad in vitro antibacterial spectrum against a variety of clinically significant pathogens. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis through binding to essential PBPs, underscores its potential as an effective antimicrobial agent. The standardized methodologies provided by the CLSI are crucial for the accurate and reproducible determination of its in vitro activity. Further research providing comprehensive quantitative MIC data will be invaluable for defining its precise role in clinical practice.

References

Ritipenem Acoxil: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific stability and degradation pathways of Ritipenem acoxil is limited. This guide provides a comprehensive overview based on the general characteristics of β-lactam antibiotics, particularly penems, and established principles of drug degradation analysis. The experimental protocols and degradation pathways described herein are illustrative and based on standard methodologies in the pharmaceutical industry.

Introduction

This compound is an orally administered acetoxymethyl ester prodrug of ritipenem, a broad-spectrum antibiotic belonging to the penem (B1263517) class of β-lactams. As a prodrug, this compound is designed to be rapidly hydrolyzed in the body to its active form, ritipenem. Understanding the stability of the prodrug itself is critical for ensuring its quality, efficacy, and safety. This technical guide explores the potential stability challenges and degradation pathways of this compound, providing a framework for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₈S
Molecular Weight360.34 g/mol
ClassPenem Antibiotic (Prodrug)
AdministrationOral

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents. As a β-lactam antibiotic and an ester prodrug, it is expected to be susceptible to hydrolysis.

General Stability Characteristics
  • Hydrolytic Stability: The β-lactam ring is inherently susceptible to hydrolysis, which leads to the loss of antibacterial activity. The ester linkage of the acoxil moiety is also prone to hydrolysis, which is the intended mechanism of activation in vivo.

  • Thermal Stability: As with many β-lactam antibiotics, this compound is likely to be sensitive to elevated temperatures, which can accelerate degradation reactions.

  • Photostability: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule.

Quantitative Stability Data
Stress ConditionParametersExpected Outcome for this compound
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hSignificant degradation expected due to hydrolysis of the β-lactam ring and the ester linkage.
Basic Hydrolysis 0.1 M NaOH, 25°C, 4hRapid and extensive degradation anticipated, as β-lactams are highly susceptible to base-catalyzed hydrolysis.
Oxidative Degradation 3% H₂O₂, 25°C, 24hPotential for oxidation, particularly at the sulfur atom in the penem ring.
Thermal Degradation 80°C, 48hDegradation is likely, with the rate dependent on the specific conditions and physical form (solid vs. solution).
Photodegradation ICH Q1B conditionsSusceptibility to photodegradation is possible and would need to be determined experimentally.

Potential Degradation Pathways

The degradation of this compound is expected to primarily involve the cleavage of the β-lactam ring and the hydrolysis of the acetoxymethyl ester.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound.

  • β-Lactam Ring Hydrolysis: This is a common degradation route for all penicillin and cephalosporin-related antibiotics. The cleavage of the four-membered lactam ring results in the formation of an inactive penicilloic acid-like derivative. This can be catalyzed by both acidic and basic conditions.

  • Ester Hydrolysis: The acetoxymethyl ester is designed to be hydrolyzed by esterases in the body to release the active drug, ritipenem. This hydrolysis can also occur under non-enzymatic conditions, particularly in the presence of acid or base.

Oxidative Degradation

The sulfur atom in the thiazole (B1198619) ring of the penem structure is a potential site for oxidation, which could lead to the formation of sulfoxides.

The following diagram illustrates a potential primary degradation pathway for this compound.

G Ritipenem_acoxil This compound Hydrolysis Hydrolysis (Acidic/Basic/Enzymatic) Ritipenem_acoxil->Hydrolysis Ritipenem Ritipenem (Active Drug) Hydrolysis->Ritipenem Beta_Lactam_Cleavage β-Lactam Ring Cleavage Ritipenem->Beta_Lactam_Cleavage Inactive_Metabolite Inactive Penicilloic Acid Derivative Beta_Lactam_Cleavage->Inactive_Metabolite

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability and Degradation Studies

Detailed experimental protocols for this compound are not publicly available. The following represents a standard approach for conducting forced degradation studies.

Forced Degradation Study Protocol

A typical forced degradation study would involve subjecting a solution of this compound to various stress conditions as outlined in the ICH Q1A(R2) guidelines.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with 0.1 M HCl and heated at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: The stock solution is treated with 0.1 M NaOH at room temperature.

    • Oxidation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: The stock solution is heated at a high temperature (e.g., 80°C).

    • Photostability: The stock solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

The following diagram illustrates a general workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Drug_Substance This compound Stock Solution Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic LC_MS LC-MS for Identification HPLC->LC_MS NMR NMR for Structure Elucidation LC_MS->NMR Degradation_Profile Degradation Profile NMR->Degradation_Profile Pathway_Elucidation Pathway Elucidation NMR->Pathway_Elucidation

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating Analytical Method

A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

Key Requirements for a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to separate the parent drug from all potential degradation products and process impurities.

  • Accuracy and Precision: The method should provide accurate and precise measurements of the drug and its degradants.

  • Linearity: The response of the detector should be linear over a defined concentration range.

  • Robustness: The method should be reliable under small, deliberate variations in chromatographic conditions.

Conclusion

While specific data on the stability and degradation of this compound is not widely published, this guide provides a framework for understanding its potential liabilities based on its chemical structure and the behavior of related compounds. The primary degradation pathways are expected to be hydrolysis of the β-lactam ring and the ester prodrug moiety. Rigorous forced degradation studies, coupled with the development of a validated stability-indicating analytical method, are essential for fully characterizing the stability profile of this compound and ensuring the quality and safety of the final drug product. Further research and publication of data in this area would be of significant benefit to the pharmaceutical science community.

An In-depth Technical Guide to Ritipenem Acoxil Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to ritipenem (B1198812) acoxil, an oral penem (B1263517) antibiotic. The document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into enzymatic degradation, target site modifications, and the potential role of efflux pumps in mediating resistance.

Introduction to Ritipenem Acoxil

This compound is the acetoxymethyl ester prodrug of ritipenem, a broad-spectrum antibiotic belonging to the penem class of β-lactams.[1] Following oral administration, this compound is rapidly hydrolyzed in the intestinal mucosa to its active form, ritipenem.[1] Like other β-lactam antibiotics, ritipenem exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), essential enzymes involved in the synthesis of the bacterial cell wall.[1] Specifically, in Escherichia coli, the primary target of ritipenem is PBP2.[1]

While ritipenem exhibits stability against many common β-lactamases, the emergence of resistance remains a significant clinical concern. Understanding the molecular mechanisms underlying this resistance is paramount for the development of effective therapeutic strategies and novel antimicrobial agents. This guide delves into the three primary mechanisms of resistance: enzymatic degradation, target site modification, and efflux pump activity.

Enzymatic Degradation of Ritipenem

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by β-lactamases. These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic ineffective. While ritipenem is designed to be resistant to many common β-lactamases, certain enzymes, particularly those with carbapenemase activity, can effectively degrade it.

Hydrolysis by Specific β-Lactamases

Studies have identified specific β-lactamases capable of hydrolyzing ritipenem. A notable example is a pI 9.7 β-lactamase isolated from Serratia marcescens, which demonstrates efficient hydrolysis of penems and carbapenems. The kinetic parameters for the hydrolysis of ritipenem (referred to as FCE 22101 in the study) by this enzyme have been determined, providing quantitative insight into its efficacy. Furthermore, research has indicated that β-lactamases from Pseudomonas aeruginosa PAO1 can also hydrolyze ritipenem.

Table 1: Kinetic Parameters of β-Lactamase from Serratia marcescens (pI 9.7) against Ritipenem

Substratekcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ritipenem (FCE 22101)3.4% of cephaloridine140% of cephaloridine

Data extracted from a study on a β-lactamase from two Serratia marcescens isolates.

Logical Pathway for Enzymatic Degradation

The enzymatic degradation of ritipenem by a β-lactamase follows a defined logical pathway, from the production of the enzyme to the inactivation of the antibiotic.

Enzymatic_Degradation cluster_bacteria Bacterial Cell Beta_Lactamase_Gene β-Lactamase Gene (e.g., on plasmid) Transcription_Translation Transcription & Translation Beta_Lactamase_Gene->Transcription_Translation Expression Beta_Lactamase β-Lactamase Enzyme Transcription_Translation->Beta_Lactamase Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactamase->Hydrolysis Catalysis Ritipenem Ritipenem Ritipenem->Hydrolysis Substrate Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite

Figure 1: Logical pathway of ritipenem inactivation by β-lactamase.

Target Site Modifications: Alterations in Penicillin-Binding Proteins (PBPs)

A second critical mechanism of resistance involves alterations in the structure of the target proteins, the PBPs. Mutations in the genes encoding PBPs can lead to a decreased binding affinity of β-lactam antibiotics, including ritipenem, to these enzymes. This reduced affinity allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.

Binding Affinity of Ritipenem to PBPs

Ritipenem exhibits a high affinity for several PBPs in susceptible bacteria. A study on Haemophilus influenzae quantified the binding affinity of ritipenem to various PBPs, expressed as the 50% inhibitory concentration (IC50). These values provide a baseline for comparison with resistant strains.

Table 2: Binding Affinity (IC50) of Ritipenem for Penicillin-Binding Proteins in Haemophilus influenzae

PBPIC50 (µg/ml)
1a0.08
1b0.005
20.04
3a0.6
3b0.6
41.2
52.5
65

Data extracted from a study on the bacteriolytic activity of ritipenem against Haemophilus influenzae.

Mechanism of Resistance via PBP Alteration

Mutations in the transpeptidase domain of PBPs are the primary cause of reduced antibiotic affinity. These mutations can alter the active site's conformation, sterically hindering the binding of the bulky β-lactam molecule.

PBP_Modification cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium Ritipenem_S Ritipenem Binding_S High-Affinity Binding Ritipenem_S->Binding_S PBP_S Wild-Type PBP PBP_S->Binding_S Inhibition_S Cell Wall Synthesis Inhibition Binding_S->Inhibition_S Ritipenem_R Ritipenem Binding_R Low-Affinity Binding Ritipenem_R->Binding_R PBP_R Mutated PBP PBP_R->Binding_R Continuation_R Cell Wall Synthesis Continues Binding_R->Continuation_R

Figure 2: Comparison of ritipenem interaction with PBPs in susceptible vs. resistant bacteria.

Role of Efflux Pumps in Ritipenem Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to a reduction in the intracellular concentration of an antibiotic, thereby contributing to resistance. While direct evidence for specific efflux pumps actively transporting ritipenem is limited in the current literature, this mechanism is a well-established cause of resistance to other carbapenems in Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. Therefore, it is highly probable that efflux pumps also play a role in ritipenem resistance.

Putative Role and Identification of Efflux Pumps

The identification of efflux pumps involved in ritipenem resistance can be achieved through a systematic experimental workflow. This typically involves comparing the expression levels of known efflux pump genes in susceptible and resistant strains, followed by the generation and characterization of gene knockout mutants.

Efflux_Pump_Identification Start Start: Isolate Ritipenem- Resistant Strain Transcriptomics Transcriptomic Analysis (RNA-seq) Start->Transcriptomics Identify_Upregulated Identify Upregulated Efflux Pump Genes Transcriptomics->Identify_Upregulated Gene_Knockout Generate Efflux Pump Gene Knockout Mutant Identify_Upregulated->Gene_Knockout MIC_Testing Determine Ritipenem MIC of Knockout Strain Gene_Knockout->MIC_Testing Compare_MIC Compare MIC with Wild-Type Resistant Strain MIC_Testing->Compare_MIC Conclusion Conclusion: Efflux Pump Involvement Confirmed/ Refuted Compare_MIC->Conclusion

Figure 3: Experimental workflow for identifying efflux pumps involved in ritipenem resistance.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of ritipenem resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Protocol Overview: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of ritipenem in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: Perform serial twofold dilutions of the ritipenem solution in a 96-well microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of ritipenem that completely inhibits visible bacterial growth.

β-Lactamase Kinetic Assay

Enzyme kinetics are studied to determine the efficiency of a β-lactamase in hydrolyzing an antibiotic. This involves measuring the rate of the hydrolysis reaction at different substrate concentrations.

Protocol Overview: Spectrophotometric β-Lactamase Assay

  • Enzyme and Substrate Preparation: Purify the β-lactamase of interest. Prepare solutions of ritipenem at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the β-lactamase to the ritipenem solutions.

  • Monitoring Hydrolysis: Monitor the decrease in absorbance of the β-lactam peak (typically in the UV range) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities (v₀) at each substrate concentration.

  • Determination of Kinetic Parameters: Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Calculate the catalytic constant (kcat) from Vmax and the enzyme concentration. The catalytic efficiency is then determined as kcat/Km.

Penicillin-Binding Protein (PBP) Binding Assay

Competitive binding assays are used to determine the affinity of an unlabeled antibiotic (like ritipenem) for PBPs by measuring its ability to compete with a labeled penicillin derivative.

Protocol Overview: Competitive PBP Binding Assay with Bocillin FL

  • Membrane Preparation: Grow the bacterial strain of interest and prepare a membrane fraction containing the PBPs.

  • Competition: Incubate the membrane preparation with increasing concentrations of ritipenem for a set period to allow binding to the PBPs.

  • Labeling: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin FL, and incubate to allow it to bind to the remaining unoccupied PBPs.

  • SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

  • Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band. Plot the percentage of Bocillin FL binding against the ritipenem concentration and determine the IC50 value, which is the concentration of ritipenem that inhibits 50% of Bocillin FL binding.

Conclusion

Bacterial resistance to this compound is a multifaceted issue driven by several key mechanisms. Enzymatic degradation by specific β-lactamases, particularly carbapenemases, represents a significant threat. Alterations in the structure of penicillin-binding proteins, leading to reduced drug affinity, are another crucial resistance strategy. While direct evidence is still emerging, the role of efflux pumps in actively transporting ritipenem out of the bacterial cell is a highly probable and important area for future investigation. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of effective β-lactam antibiotics and strategies to combat antimicrobial resistance.

References

Ritipenem Acoxil: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Characteristics, Mechanism of Action, and In Vitro Evaluation of a Potent Oral Penem (B1263517) Antibiotic

This technical guide provides a comprehensive overview of Ritipenem acoxil, an orally administered penem antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular and functional characteristics of this compound, with a focus on its chemical properties, mechanism of action, and the experimental protocols essential for its preclinical evaluation.

Core Molecular and Physical Data

This compound is the acetoxymethyl ester prodrug of Ritipenem. This modification enhances its oral bioavailability. Upon absorption, it is rapidly hydrolyzed to its active form, Ritipenem. The key quantitative data for this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C13H16N2O8S[1][2][3][4]
Molecular Weight 360.34 g/mol [1][2][3][4][5]
Exact Mass 360.0627 g/mol [1][4]
CAS Number 87238-52-6[1][2]
Synonyms FCE 22891, RIPM-AC[3][5]
Physical Description Solid
Elemental Analysis C: 43.33%, H: 4.48%, N: 7.77%, O: 35.52%, S: 8.90%[1]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, Ritipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs). The β-lactam ring of Ritipenem mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, enabling it to act as a suicide substrate for PBPs. The inhibition of these enzymes disrupts the cross-linking of the peptidoglycan layer, leading to a compromised cell wall, and ultimately, bacterial cell lysis.

Ritipenem exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key advantage of Ritipenem is its stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance to β-lactam antibiotics.

Ritipenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Binds to Synthesis Cell Wall Synthesis PBP->Synthesis Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Peptidoglycan Cell Wall Synthesis->CellWall Builds Ritipenem_Acoxil This compound (Oral Prodrug) Hydrolysis Hydrolysis (in vivo) Ritipenem_Acoxil->Hydrolysis Hydrolysis->Ritipenem

Fig. 1: Mechanism of Action of Ritipenem

A significant challenge in antibiotic therapy is the development of resistance. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. The AmpG-AmpR-AmpC pathway is a well-characterized signaling cascade in many Gram-negative bacteria that regulates the expression of β-lactamases.

Beta_Lactamase_Resistance cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Ritipenem Ritipenem BetaLactamase β-Lactamase Ritipenem->BetaLactamase Target for Inactive_Ritipenem Inactive Metabolite BetaLactamase->Inactive_Ritipenem Hydrolyzes to AmpG AmpG (Permease) AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activates Muropeptides Muropeptides (Cell Wall Fragments) Muropeptides->AmpG Transported by ampC ampC gene AmpR->ampC Induces transcription of ampC->BetaLactamase Expresses Ritipenem_effect Ritipenem (Inhibits Cell Wall Synthesis) Ritipenem_effect->Muropeptides Leads to accumulation of

Fig. 2: β-Lactamase Mediated Resistance Pathway

Experimental Protocols for In Vitro Evaluation

To assess the antibacterial efficacy of Ritipenem, standardized in vitro assays are crucial. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting Time-Kill assays.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of Ritipenem that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ritipenem stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Ritipenem in a suitable solvent.

    • Perform serial two-fold dilutions of the Ritipenem stock solution in CAMHB across the wells of a 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest antibiotic concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Ritipenem at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of Ritipenem over time.

Materials:

  • Ritipenem stock solution

  • Standardized bacterial inoculum (prepared as for MIC)

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (35 ± 2 °C)

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Colony counter

Procedure:

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing Ritipenem at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without any antibiotic.

    • Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a prevention of significant growth compared to the control.

Experimental_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay Prep_Inoculum_MIC Prepare & Standardize Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of Ritipenem Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate (16-20h) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC Incubate_MIC->Read_MIC Prep_Inoculum_TK Prepare & Standardize Bacterial Inoculum Setup_Assay Set up Assay Tubes with Ritipenem Concentrations Inoculate_Tubes Inoculate Tubes Setup_Assay->Inoculate_Tubes Time_Points Sample at Time Points (0, 2, 4, 6, 8, 24h) Inoculate_Tubes->Time_Points Plate_Dilutions Perform Serial Dilutions & Plate Time_Points->Plate_Dilutions Incubate_TK Incubate (18-24h) Plate_Dilutions->Incubate_TK Count_CFU Count CFU & Plot Data Incubate_TK->Count_CFU Start Start Start->Prep_Inoculum_MIC Start->Prep_Inoculum_TK

Fig. 3: In Vitro Antibacterial Assay Workflow

This guide provides foundational technical information on this compound for professionals in the field of drug development. The presented data and protocols are intended to support further research and development of this promising antibiotic.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ritipenem (B1198812) Acoxil

This document provides a comprehensive technical overview of Ritipenem acoxil, an oral prodrug of the penem (B1263517) antibiotic, ritipenem. It covers its chemical identity, mechanism of action, pharmacokinetic properties, and antibacterial activity, intended for a scientific audience engaged in drug discovery and development.

Chemical Identity

This compound is the acetoxymethyl ester prodrug of ritipenem, designed for oral administration.

IdentifierValueReference
CAS Number 87238-52-6[1]
IUPAC Name acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[1]
Molecular Formula C₁₃H₁₆N₂O₈S[1]
Molecular Weight 360.34 g/mol

Mechanism of Action and Prodrug Activation

This compound itself is antimicrobially inactive. It is designed as a prodrug to enhance oral bioavailability. Following oral administration, it is absorbed in the intestinal tract where it is rapidly and completely hydrolyzed by esterases to its active form, ritipenem.[1] This bioactivation is crucial for its therapeutic effect.

The active moiety, ritipenem, is a β-lactam antibiotic belonging to the penem class.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Like other β-lactams, ritipenem covalently binds to and inactivates essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1] These enzymes are critical for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Inactivation of PBPs leads to the cessation of cell wall synthesis, resulting in cell lysis and bacterial death. In Escherichia coli, the primary target for ritipenem is PBP2.[1] It also shows a high affinity for PBP1b in Haemophilus influenzae.[2]

Prodrug_Activation cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Ritipenem_Acoxil This compound (Oral Prodrug) Hydrolysis Esterase-mediated Hydrolysis Ritipenem_Acoxil->Hydrolysis Absorption Ritipenem Ritipenem (Active Drug) Hydrolysis->Ritipenem Bioactivation Mechanism_of_Action Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP2) Ritipenem->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis & Bacterial Death CellWall->Lysis Loss of Integrity

References

An In-depth Technical Guide to the Mode of Action of Ritipenem Acoxil on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem (B1198812) acoxil is an orally administered prodrug of the penem (B1263517) class of β-lactam antibiotics.[1] Following absorption, it is rapidly hydrolyzed to its active form, ritipenem, which exerts a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, the primary mechanism of action of ritipenem is the disruption of bacterial cell wall synthesis, a process crucial for bacterial viability.[1][3] This guide provides a detailed examination of the molecular interactions and cellular consequences of ritipenem's activity, with a focus on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of ritipenem stems from its ability to inhibit the final stages of peptidoglycan synthesis. Peptidoglycan, an essential component of the bacterial cell wall, provides structural integrity and protection against osmotic stress.[4] Its synthesis is a complex process involving multiple enzymes, with the final cross-linking step being catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3][4]

Ritipenem, through its β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with the active site of PBPs.[5] This acylation inactivates the PBP, preventing it from carrying out its transpeptidase function of cross-linking the peptide side chains of the peptidoglycan strands.[3] The inhibition of this crucial step weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[3]

Signaling Pathway of Ritipenem's Action

Ritipenem_Action_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm / Cell Wall Ritipenem_acoxil Ritipenem Acoxil (Prodrug) Ritipenem Ritipenem (Active Drug) Ritipenem_acoxil->Ritipenem Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Covalent Binding & Inactivation Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Inhibition Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Maintains Lysis Cell Lysis Peptidoglycan_synthesis->Lysis

Caption: this compound is hydrolyzed to active ritipenem, which inhibits PBPs, disrupting cell wall synthesis and leading to lysis.

Preferential Binding to Penicillin-Binding Proteins

The efficacy of ritipenem is significantly influenced by its binding affinity for specific PBPs, which can vary between different bacterial species.

Haemophilus influenzae

Studies on Haemophilus influenzae have revealed a characteristic binding profile for ritipenem. It exhibits a high affinity for PBP 1b, followed by PBPs 2 and 1a.[6] In contrast, its affinity for PBPs 3a and 3b is considerably lower.[6][7] This preferential inactivation of PBP 1b is suggested to be crucial for inducing the potent bacteriolytic activity observed against H. influenzae.[6][7] It has been noted that the binding to PBPs 3a and 3b might interfere with the lytic process.[6][7]

Escherichia coli

In Escherichia coli, the primary target of ritipenem has been identified as PBP2.[1] PBP3 is also considered an equivalent target in Enterobacteriaceae.[1]

Staphylococcus aureus

In vitro studies suggest that ritipenem has an affinity for PBP2 of methicillin-susceptible S. aureus and PBP2a of methicillin-resistant S. aureus (MRSA).[1]

Quantitative Data on Ritipenem Activity

The interaction of ritipenem with its target PBPs and its overall antibacterial efficacy can be quantified through various metrics, including the 50% inhibitory concentration (IC₅₀) and the minimum inhibitory concentration (MIC).

Table 1: PBP Binding Affinity of Ritipenem in Haemophilus influenzae
Penicillin-Binding Protein (PBP)50% Inhibitory Concentration (IC₅₀)
PBP 1b0.04 times the MIC
PBP 2Higher than PBP 1b
PBP 1aHigher than PBP 1b
PBP 3a100-fold higher than PBP 1b (4.6 times the MIC)
PBP 3b26-fold higher than PBP 1b (1.2 times the MIC)

Data sourced from a competitive assay with ³H-penicillin G.[6]

Table 2: Antimicrobial Activity of Ritipenem (MICs)
Bacterial SpeciesMIC Range (µg/mL)Notes
Gram-positive cocciComparable to Ampicillin, superior to Cefaclor, Cephalexin, and Cefpodoxime.[8]Based on a study of 223 clinical isolates.[8]
Gram-negative bacteriaSuperior to Ampicillin, Cefaclor, and Cephalexin; inferior to Cefpodoxime.[8]Based on a study of 223 clinical isolates.[8]
β-lactamase-producing strainsStronger activity than Cefaclor.[2]Exceptions include Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[2]
Cephalosporinase-producing C. freundii and E. cloacaeMore active than Cefixime and Cefteram.[2]

Experimental Protocols

The determination of PBP binding affinity is a cornerstone in the evaluation of β-lactam antibiotics. Below are detailed methodologies for key experiments.

Protocol 1: Competitive PBP Binding Assay

This protocol is designed to determine the concentration of the test compound (e.g., ritipenem) that inhibits 50% of the binding of a labeled penicillin to PBPs (IC₅₀).

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Harvest cells by centrifugation at 4°C.

  • Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.[9]

  • Isolate the membrane fraction, which is enriched with PBPs, through ultracentrifugation.[9]

  • Wash the membrane pellet to remove cytosolic proteins and store at -80°C.[9]

  • Determine the total protein concentration of the membrane preparation.[9]

2. Binding Assay:

  • Prepare a series of dilutions of the test antibiotic (ritipenem).

  • In a multi-well plate, mix the bacterial membrane preparation with each dilution of the test antibiotic.

  • Pre-incubate the mixtures (e.g., 10-15 minutes at 37°C) to allow the test antibiotic to bind to the PBPs.[9]

  • Add a fixed concentration of a labeled penicillin, such as ³H-penicillin G or a fluorescent derivative like Bocillin™ FL.[6][9]

  • Incubate for a further period (e.g., 10 minutes) to allow the labeled penicillin to bind to the remaining available PBPs.[9]

  • Stop the reaction by adding a sample buffer (e.g., Laemmli buffer) and heating.[9]

3. Detection and Analysis:

  • Separate the PBP-penicillin complexes by SDS-PAGE.

  • If using a radiolabeled penicillin, visualize the bands by fluorography.[10]

  • If using a fluorescently labeled penicillin, visualize the bands using an appropriate in-gel fluorescence scanner.[5]

  • Quantify the intensity of the bands corresponding to the different PBPs.

  • Plot the percentage of labeled penicillin binding against the concentration of the test antibiotic to determine the IC₅₀ value.

Experimental Workflow for Competitive PBP Binding Assay

PBP_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (mid-log phase) Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Harvesting->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Pre_incubation Pre-incubation with Ritipenem (serial dilutions) Membrane_Isolation->Pre_incubation Labeling Addition of Labeled Penicillin (e.g., Bocillin™ FL) Pre_incubation->Labeling Reaction_Stop Stop Reaction (Laemmli buffer + Heat) Labeling->Reaction_Stop SDS_PAGE SDS-PAGE Separation Reaction_Stop->SDS_PAGE Visualization Visualization (Fluorography/Fluorescence Scan) SDS_PAGE->Visualization Quantification Band Quantification Visualization->Quantification IC50_Calc IC₅₀ Calculation Quantification->IC50_Calc

References

An In-Depth Technical Guide to the Binding Affinity of Ritipenem Acoxil to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem (B1198812) acoxil, a prodrug of the penem (B1263517) antibiotic ritipenem, demonstrates a potent antibacterial effect through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the binding affinity of ritipenem for PBPs in key pathogenic bacteria. This document summarizes available quantitative data, details the experimental methodologies used for these assessments, and presents visualizations of the underlying molecular interactions and experimental workflows to facilitate a deeper understanding of ritipenem's mechanism of action. While specific quantitative binding data for Escherichia coli and Staphylococcus aureus remains elusive in publicly accessible literature, this guide presents detailed findings for Haemophilus influenzae and qualitative insights into the primary PBP targets in other species.

Introduction

Ritipenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. Its prodrug, ritipenem acoxil, is designed for oral administration, after which it is rapidly hydrolyzed to the active form, ritipenem.[1] The bactericidal activity of ritipenem stems from its ability to covalently bind to the active site of PBPs, enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[1] The inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell lysis and death. The efficacy of ritipenem is directly correlated with its binding affinity to specific PBPs in different bacterial species. Understanding this affinity profile is paramount for predicting its antibacterial spectrum and for the development of future antimicrobial agents.

Ritipenem's Affinity for Penicillin-Binding Proteins

The binding affinity of β-lactam antibiotics to PBPs is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value signifies a higher binding affinity.

Haemophilus influenzae

Detailed studies have elucidated the binding affinities of ritipenem for the PBPs of Haemophilus influenzae. Ritipenem exhibits a strong and preferential binding to PBP 1b, followed by PBP 2 and PBP 1a.[2] The IC50 values for the binding of ritipenem to the PBPs of H. influenzae IID983 are summarized in the table below. The potent bacteriolytic activity of ritipenem against this pathogen is primarily attributed to the inactivation of PBP 1b.[2] Notably, ritipenem displays poor affinity for PBPs 3a and 3b in this organism.[2]

Table 1: Binding Affinity of Ritipenem for Haemophilus influenzae IID983 PBPs [2]

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP 1a0.13
PBP 1b0.01
PBP 20.08
PBP 3a1.0
PBP 3b0.26
PBP 4>2.0
PBP 5>2.0
PBP 6>2.0
Escherichia coli
Staphylococcus aureus

For Staphylococcus aureus, in vitro studies suggest that ritipenem has a notable affinity for PBP 2 in methicillin-susceptible S. aureus (MSSA) and for PBP 2a (also known as PBP2') in methicillin-resistant S. aureus (MRSA).[1] PBP 2a is the key determinant of methicillin (B1676495) resistance, and the ability of ritipenem to bind to this altered PBP is a critical aspect of its potential anti-MRSA activity. However, specific quantitative data on the binding affinity (IC50 or Ki values) of ritipenem to S. aureus PBPs were not found in the surveyed literature.

Experimental Protocols

The determination of the binding affinity of ritipenem to PBPs is a critical experimental procedure. A widely used method is the competitive binding assay, which measures the ability of the test antibiotic to compete with a labeled penicillin derivative for binding to PBPs.

Competitive PBP Binding Assay (using radiolabeled penicillin)

This protocol outlines the general steps for determining the IC50 of ritipenem for PBPs using a competitive assay with a radiolabeled penicillin, such as [3H]benzylpenicillin ([3H]PCG).[2]

Objective: To determine the concentration of ritipenem that inhibits 50% of the binding of a radiolabeled penicillin to specific PBPs.

Materials:

  • Bacterial strain of interest (e.g., H. influenzae IID983)

  • Ritipenem

  • [3H]benzylpenicillin ([3H]PCG)

  • Bacterial growth medium

  • Lysis buffer

  • Scintillation fluid

  • SDS-PAGE apparatus

  • Phosphorimager or autoradiography film

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer.

    • Lyse the cells using methods such as sonication or French press.

    • Isolate the membrane fraction, which is rich in PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competitive Binding Reaction:

    • Incubate the prepared bacterial membranes with varying concentrations of ritipenem for a specific duration to allow for binding to the PBPs.

  • Radiolabeling:

    • Add a fixed, saturating concentration of [3H]PCG to the membrane-ritipenem mixture.

    • Incubate to allow the [3H]PCG to bind to the PBPs that are not already occupied by ritipenem.

  • SDS-PAGE and Detection:

    • Stop the reaction and denature the proteins.

    • Separate the PBP-ligand complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the radiolabeled PBPs using fluorography or a phosphorimager.

  • Data Analysis:

    • Quantify the radioactivity of each PBP band.

    • The affinity of ritipenem for a specific PBP is expressed as the IC50 value, which is the concentration of ritipenem that causes a 50% reduction in the binding of [3H]PCG.[2]

Visualizations

Signaling Pathway: Mechanism of Ritipenem Action

The following diagram illustrates the mechanism of action of ritipenem, from its administration as a prodrug to the inhibition of bacterial cell wall synthesis.

Ritipenem_Mechanism cluster_host Host cluster_bacterium Bacterium Ritipenem_Acoxil This compound (Oral Prodrug) Hydrolysis Hydrolysis by Esterases Ritipenem_Acoxil->Hydrolysis Absorption Ritipenem_Active Ritipenem (Active Drug) Hydrolysis->Ritipenem_Active PBP Penicillin-Binding Proteins (PBPs) Ritipenem_Active->PBP Covalent Binding & Inhibition Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Inhibition Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow: Competitive PBP Binding Assay

The diagram below outlines the key steps in the competitive PBP binding assay used to determine the IC50 values of ritipenem.

PBP_Binding_Assay_Workflow Start Start Bacterial_Culture 1. Bacterial Culture (e.g., H. influenzae) Start->Bacterial_Culture Membrane_Prep 2. Preparation of Bacterial Membranes Bacterial_Culture->Membrane_Prep Incubation 3. Incubation with varying Ritipenem conc. Membrane_Prep->Incubation Radiolabeling 4. Addition of Radiolabeled Penicillin Incubation->Radiolabeling SDS_PAGE 5. SDS-PAGE Separation Radiolabeling->SDS_PAGE Detection 6. Detection of Radiolabeled PBPs SDS_PAGE->Detection Analysis 7. Data Analysis & IC50 Calculation Detection->Analysis End End Analysis->End

Caption: Workflow for competitive PBP binding assay.

Conclusion

Ritipenem demonstrates a high affinity for key penicillin-binding proteins in pathogenic bacteria, which is the fundamental basis for its bactericidal activity. The detailed quantitative data available for Haemophilus influenzae underscores its potent and specific targeting of PBP 1b. While qualitative evidence points to PBP 2 and PBP 3 in E. coli and PBP 2 and PBP 2a in S. aureus as the primary targets, further research is required to establish the precise quantitative binding affinities in these important pathogens. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations, which will be crucial for the continued development and clinical application of ritipenem and other novel penem antibiotics.

References

Ritipenem acoxil absorption, distribution, metabolism, and excretion (ADME) profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Ritipenem (B1198812) Acoxil, an oral penem (B1263517) antibiotic. The information is compiled from available preclinical and clinical data to assist researchers and professionals in the field of drug development.

Introduction

Ritipenem acoxil is the acetoxymethyl ester prodrug of ritipenem, a broad-spectrum antibiotic belonging to the penem class.[1] The prodrug formulation is designed to enhance oral bioavailability, after which it is rapidly hydrolyzed to the active moiety, ritipenem.[1] Ritipenem exhibits potent activity against a wide range of bacteria by interacting with penicillin-binding proteins (PBPs).[1] A key characteristic of ritipenem is its stability against hydrolysis by renal dehydropeptidase-I (DHP-I), an enzyme that degrades many carbapenem (B1253116) antibiotics, thus eliminating the need for co-administration of a DHP-I inhibitor.[1]

Absorption

This compound is administered orally. Following administration, the prodrug is absorbed from the gastrointestinal tract and rapidly and completely hydrolyzed to the active drug, ritipenem, during its transport across the gastrointestinal mucosa.[1]

Table 1: Absorption Parameters of this compound in Healthy Volunteers

ParameterValueSpeciesDosageReference
Bioavailability30-40%Human500 mg, oral[1]
AUC (0-8h)~10 mg·h/LHuman500 mg, three times daily[2]
Half-life (t½)~0.7 hHuman500 mg, three times daily[2]

Distribution

Metabolism

The metabolism of this compound is a critical aspect of its activation and clearance. The metabolic pathway involves a two-step process initial bioactivation of the prodrug followed by the metabolism of the active ritipenem.

Bioactivation of this compound

This compound is an inactive prodrug that undergoes rapid hydrolysis by esterases in the intestinal mucosa to form the active antibiotic, ritipenem.[1] This conversion is essential for its antibacterial activity.

Ritipenem_Acoxil This compound (Prodrug) Ritipenem Ritipenem (Active Drug) Ritipenem_Acoxil->Ritipenem Hydrolysis (Esterases) Metabolites Open Beta-Lactam Ring Metabolites Ritipenem->Metabolites Metabolism

Metabolic activation of this compound.

Metabolism of Ritipenem

The active ritipenem is metabolized to open beta-lactam ring metabolites.[2] A key feature of ritipenem is its stability against renal dehydropeptidase-I (DHP-I), which is responsible for the renal metabolism of many other carbapenems.[1] This stability obviates the need for co-administration with a DHP-I inhibitor like cilastatin.

Excretion

The primary route of elimination for ritipenem and its metabolites is via the kidneys into the urine.[1] Studies in animals have shown a high percentage of the administered dose is recovered in the urine.[1] In humans, after oral administration of this compound, a smaller fraction of the active drug and its metabolites are excreted in the urine and feces.[1]

Table 2: Excretion of Ritipenem and its Metabolites

SpeciesRoute of ExcretionPercentage of DoseCompoundReference
RatUrine90.2%Ritipenem and metabolites[1]
RatFeces4.5%Ritipenem and metabolites[1]
HumanUrine9%Ritipenem[1]
HumanFeces1.6%Ritipenem[1]
HumanUrine42.4%Major metabolite (after IV infusion)[1]

Following repeated dosing in healthy volunteers, a decrease in the renal clearance of ritipenem was observed (from 132 mL/min to 87 mL/min), accompanied by a slight increase in the amount of metabolites excreted in the urine.[2]

Experimental Protocols

Detailed experimental protocols for the ADME studies of this compound are not extensively reported in the available literature. However, based on the cited studies, a general methodology can be outlined.

Pharmacokinetic Study in Healthy Volunteers

A typical clinical pharmacokinetic study would involve the following steps:

cluster_protocol Pharmacokinetic Study Protocol Volunteer_Screening Volunteer Screening and Enrollment Dosing Oral Administration of this compound Volunteer_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine Collection Dosing->Urine_Collection Sample_Processing Plasma and Urine Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Analysis HPLC/UV Analysis Sample_Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Workflow of a clinical pharmacokinetic study.

  • Study Design: A single or multiple-dose study in a cohort of healthy volunteers.[2]

  • Drug Administration: Oral administration of a specified dose of this compound (e.g., 500 mg).[2]

  • Sample Collection: Serial blood samples are collected at predefined time points post-dose. Urine is also collected over specified intervals.

  • Sample Analysis: Concentrations of ritipenem and its metabolites in plasma and urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV).[2]

Analytical Method: HPLC/UV

While a specific, detailed protocol for ritipenem analysis was not found, a general HPLC/UV method for carbapenem quantification would typically involve:

  • Sample Preparation: Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile). Urine samples may require dilution.

  • Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate the analyte from endogenous components.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase.

  • Detection: The concentration of the drug is determined by measuring its absorbance at a specific UV wavelength.

Conclusion

This compound is an orally administered prodrug that is rapidly converted to the active antibiotic, ritipenem. It exhibits a short half-life and is primarily eliminated through renal excretion. A notable advantage of ritipenem is its stability against DHP-I, which simplifies its clinical use. However, there is a lack of publicly available data on its protein binding and volume of distribution, which are essential for a complete understanding of its pharmacokinetic profile. Further research is warranted to fill these knowledge gaps and to fully elucidate the metabolic fate of this promising antibiotic.

References

Methodological & Application

Application Notes and Protocols for Ritipenem Acoxil in Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem (B1198812) acoxil is an orally administered penem (B1263517) antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, ritipenem. Ritipenem exhibits broad-spectrum antibacterial activity by inhibiting bacterial cell wall synthesis, making it a candidate for the treatment of various bacterial infections, including those affecting the respiratory tract. These application notes provide a summary of the available data on the use of Ritipenem acoxil for treating respiratory tract infections, detailed experimental protocols derived from published studies, and visualizations of its mechanism of action and clinical trial workflows.

Data Presentation

Pharmacokinetic Parameters of Ritipenem (Oral Administration of this compound)
ParameterValueReference
Bioavailability 30-40%[1]
Half-life (t½) ~0.7 hours[2]
Area Under the Curve (AUC 0-8h) ~10 mg·h/L (after 500 mg dose)[2]
Renal Clearance (single dose) 132 mL/min[2]
Renal Clearance (repeated dosing) 87 mL/min[2]
Primary Route of Elimination Urine[1]
Clinical Efficacy of this compound in Respiratory Tract Infections
StudyNumber of PatientsDiagnosesDosing RegimenClinical Efficacy Rate (Excellent + Good)Adverse EventsReference
Laboratory and clinical studies on this compound12Pneumonia, Bronchopneumonia, Bronchitis, Bronchiectasis, Lung Abscess450-600 mg/day for 7-28 days83.3%Dyspepsia, eosinophilia, elevated GPT (one case each)[3]
Comparative study on the efficacy of this compound and cefotiam (B1212589) hexetil in chronic lower respiratory tract infections75 (this compound group)Chronic lower respiratory tract infections200 mg, three times daily for 14 days85.3%Side effects in 11.0% of patients[1]
In Vitro Antimicrobial Activity of Ritipenem

Mandatory Visualizations

Mechanism of Action of Ritipenem

cluster_bacterium Bacterial Cell Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization PatientScreening->Randomization Treatment Treatment Administration (this compound vs. Comparator) Randomization->Treatment Monitoring Clinical and Microbiological Monitoring Treatment->Monitoring Endpoint Primary and Secondary Endpoint Assessment Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro susceptibility of bacteria to ritipenem (B1198812) acoxil, the prodrug of the carbapenem (B1253116) antibiotic ritipenem. The provided methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing.

Introduction

Ritipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Ritipenem acoxil is the orally available acetoxymethyl ester prodrug, which is rapidly hydrolyzed to the active compound, ritipenem, upon absorption.[2] Accurate in vitro susceptibility testing is crucial for determining the potential clinical efficacy of ritipenem against specific pathogens and for monitoring the emergence of resistance. This document outlines a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of ritipenem using the broth microdilution method.

Data Presentation

Table 1: Proposed Ritipenem Broth Microdilution Testing Parameters
ParameterRecommendationNotes
Method Broth MicrodilutionBased on CLSI and EUCAST guidelines.
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard medium for susceptibility testing of non-fastidious bacteria.
Ritipenem Concentration Range 0.008 - 128 µg/mLThis range should cover the MICs for most susceptible and resistant organisms. The MIC90 of ritipenem has been reported to be as low as 0.05 µg/mL for Streptococcus pyogenes and up to >100 µg/mL for resistant strains like MRSA and Pseudomonas aeruginosa.[3]
Inoculum Density 5 x 10^5 CFU/mLStandard inoculum density for broth microdilution.
Incubation 35°C ± 2°C for 16-20 hours in ambient airStandard incubation conditions.
Quality Control (QC) Strains Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™Standard QC strains for carbapenem susceptibility testing.
Table 2: Quality Control (QC) Ranges for Carbapenems (Proxy for Ritipenem)

Note: Ritipenem-specific QC ranges have not been established by CLSI or EUCAST. The following ranges for other carbapenems should be used as a guide for monitoring assay performance until ritipenem-specific ranges are available.

Quality Control StrainAntimicrobial AgentMIC (µg/mL) Range
Escherichia coli ATCC® 25922™Meropenem0.008 - 0.06
Imipenem0.12 - 0.5
Ertapenem0.004 - 0.015
Pseudomonas aeruginosa ATCC® 27853™Meropenem0.5 - 2
Imipenem1 - 8
Ertapenem2 - 8
Staphylococcus aureus ATCC® 29213™Meropenem≤0.06
Imipenem0.03 - 0.12
Ertapenem≤0.015
Enterococcus faecalis ATCC® 29212™Imipenem4 - 16

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M07-A11 guidelines for broth dilution susceptibility testing.

1. Preparation of Ritipenem Stock Solution:

  • Note: this compound is the prodrug and is not typically used for in vitro testing. The active form, ritipenem, should be used. If only this compound is available, it must be hydrolyzed to ritipenem prior to use, or a validated method for its use in susceptibility testing must be followed. For the purpose of this protocol, it is assumed that ritipenem is the starting material.

  • Weigh a precise amount of ritipenem analytical grade powder.

  • Reconstitute the powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL). The choice of solvent should be based on the manufacturer's instructions or a literature review of ritipenem's solubility. A common solvent for carbapenems is a phosphate (B84403) buffer (pH 7.2-7.4).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microdilution Plates:

  • Prepare serial two-fold dilutions of the ritipenem stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentrations in the microdilution plate (e.g., 0.008 to 128 µg/mL).

  • Dispense 100 µL of each ritipenem dilution into the appropriate wells of a 96-well microtiter plate.

  • Include a growth control well containing 100 µL of CAMHB without any antibiotic.

  • Include a sterility control well containing 100 µL of uninoculated CAMHB.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a nephelometer or by visual comparison.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

4. Inoculation of Microdilution Plates:

  • Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the ritipenem dilutions and the growth control well. The final volume in each well will be 200 µL.

5. Incubation:

  • Cover the microtiter plates with a lid to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of ritipenem that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity.

  • The sterility control well should remain clear.

  • The MICs for the QC strains should fall within their acceptable ranges for the chosen carbapenem proxy.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_inoculum Inoculum cluster_testing Testing cluster_qc Quality Control stock_solution Prepare Ritipenem Stock Solution serial_dilution Perform Serial Dilutions in CAMHB stock_solution->serial_dilution plate_prep Dispense into 96-Well Plate serial_dilution->plate_prep inoculate Inoculate Plate plate_prep->inoculate culture Culture Bacteria (18-24h) mcfarland Prepare 0.5 McFarland Standard Suspension culture->mcfarland dilute_inoculum Dilute to Final Inoculum Density mcfarland->dilute_inoculum dilute_inoculum->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic validate_results Validate Results with QC Ranges read_mic->validate_results qc_strains Include QC Strains qc_strains->inoculate

Caption: Workflow for Ritipenem In Vitro Susceptibility Testing.

Signaling Pathways and Logical Relationships

The mechanism of action of ritipenem, like other carbapenems, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

signaling_pathway cluster_drug Drug Action cluster_bacterium Bacterial Cell ritipenem Ritipenem pbp Penicillin-Binding Proteins (PBPs) ritipenem->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Essential for pbp->peptidoglycan Inhibits cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains peptidoglycan->cell_wall Compromises lysis Cell Lysis cell_wall->lysis Leads to

Caption: Mechanism of Action of Ritipenem.

References

Application Notes and Protocols for the HPLC Analysis of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative analysis of Ritipenem acoxil in pharmaceutical and biological matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established analytical principles for β-lactam antibiotics and aim to ensure accuracy, precision, and robustness in the determination of this compound and its related substances.

Introduction

This compound is an orally administered prodrug of the carbapenem (B1253116) antibiotic, Ritipenem. It is designed for broad-spectrum activity against various bacterial pathogens. Accurate and reliable analytical methods are crucial for the quality control of this compound in drug substances and finished products, as well as for pharmacokinetic and metabolic studies. HPLC with UV detection is a widely accepted technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.

This document provides a comprehensive HPLC method, including system suitability parameters and a detailed experimental protocol.

HPLC Method for the Analysis of Ritipenem

A validated HPLC-UV method has been utilized for the determination of Ritipenem and its metabolites in biological fluids, specifically in human plasma and urine, as part of pharmacokinetic studies. While the full detailed methodology from the pivotal study by Poggesi et al. is not publicly available, the following protocol is constructed based on the available information and typical HPLC parameters for carbapenem analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization for specific applications and instrumentation.

ParameterRecommended Conditions
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer and an organic modifier. A common starting point for carbapenems is a phosphate (B84403) or acetate (B1210297) buffer (pH 6.0-7.0) and acetonitrile (B52724) or methanol. The exact ratio should be optimized for optimal separation.
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength between 298 nm and 310 nm, which is a common range for carbapenems. The optimal wavelength should be determined by scanning the UV spectrum of this compound.
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25-30 °C
System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injections of the standard solution

Experimental Protocol

This protocol details the steps for preparing solutions and analyzing samples for this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) or other suitable buffer salts (analytical grade)

  • Orthophosphoric acid or sodium hydroxide (B78521) for pH adjustment

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Solutions

3.2.1. Buffer and Mobile Phase Preparation

  • Buffer Preparation (Example: 0.05 M Potassium Phosphate Buffer, pH 6.5): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.05 M solution. Adjust the pH to 6.5 using a suitable base (e.g., sodium hydroxide). Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and organic solvent (e.g., acetonitrile) in the desired ratio. For example, a mobile phase of 70:30 (v/v) buffer:acetonitrile can be a starting point. Degas the mobile phase before use.

3.2.2. Standard Solution Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations covering the expected range of the samples.

3.2.3. Sample Preparation

  • For Drug Substance/Product: Accurately weigh a quantity of the powdered drug substance or crushed tablets equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection. Further dilutions may be necessary to bring the concentration within the linear range of the method.

  • For Biological Matrices (e.g., Plasma): A previously described method for plasma sample preparation involves ultrafiltration. A 100 µL aliquot of the plasma sample is diluted with 100 µL of a 1 M KH₂PO₄ solution before injection into the HPLC system.

  • For Biological Matrices (e.g., Urine): Urine samples may be suitable for direct injection into the HPLC system after appropriate dilution with the mobile phase and filtration.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform system suitability injections using a working standard solution.

  • Inject the blank (diluent), standard solutions, and sample solutions in a defined sequence.

  • Record the chromatograms and integrate the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Method Validation

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation SystemSuitability System Suitability Testing StandardSol->SystemSuitability SampleSol Sample Solution Preparation SampleInjection Sample Injection SampleSol->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Concentration Calculation Integration->Calculation

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship for Method Validation

The following diagram shows the key parameters and their relationship in the validation of an analytical method according to ICH guidelines.

Method_Validation Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation.

Ritipenem Acoxil: Application Notes and Protocols for Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of Ritipenem acoxil, an oral penem (B1263517) antibiotic, in preclinical animal models of bacterial infection. While specific in vivo efficacy data for this compound is limited in publicly available literature, this document outlines standardized protocols adapted from research on other β-lactam antibiotics. These protocols can be used to investigate the pharmacodynamics and efficacy of this compound against various bacterial pathogens.

Introduction to this compound

This compound is the acetoxymethyl ester prodrug of Ritipenem. As a prodrug, it is administered orally and is then hydrolyzed in the body to its active form, Ritipenem. Ritipenem belongs to the penem class of β-lactam antibiotics, which are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Like other β-lactam antibiotics, Ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

In Vitro Activity of Ritipenem

The following table summarizes the in vitro activity of Ritipenem against a selection of common bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesMIC Range (µg/mL)
Streptococcus pneumoniae≤0.015 - 4.0
Haemophilus influenzae≤0.06 - 1.0
Moraxella catarrhalis≤0.06 - 0.5
Staphylococcus aureus (Methicillin-susceptible)≤0.06 - 2.0
Escherichia coli0.12 - >128
Klebsiella pneumoniae0.06 - >128
Enterobacter cloacae0.25 - >128

Note: The in vitro activity of Ritipenem can vary depending on the specific bacterial strain and the presence of resistance mechanisms such as β-lactamase production.

Signaling Pathway of β-Lactam Antibiotics

The following diagram illustrates the general signaling pathway for β-lactam antibiotics like Ritipenem.

G cluster_0 Bacterial Cell Ritipenem Ritipenem (Active Form) PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Disrupts Integrity of Lysis Cell Lysis and Death CellWall->Lysis Leads to

Mechanism of action of Ritipenem.

Experimental Protocols for Animal Models of Infection

The following are detailed protocols for three common animal models of infection that can be used to evaluate the in vivo efficacy of this compound: the murine pneumonia model, the murine systemic infection (sepsis) model, and the murine thigh infection model.

Protocol 1: Murine Pneumonia Model

This model is suitable for evaluating the efficacy of this compound against respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

1. Animals:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

2. Bacterial Strains and Inoculum Preparation:

  • Select a relevant bacterial strain with a known MIC to Ritipenem.

  • Grow the bacteria to mid-logarithmic phase in an appropriate broth medium (e.g., Todd-Hewitt broth for S. pneumoniae).

  • Wash and resuspend the bacterial cells in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^6 - 10^7 colony-forming units (CFU)/mL).

3. Infection Procedure:

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Induce pneumonia by intranasal or intratracheal instillation of the bacterial suspension (typically 20-50 µL).

4. Treatment:

  • Initiate treatment with this compound at a specified time post-infection (e.g., 2-4 hours).

  • Administer this compound orally via gavage. The dosage and frequency will depend on the pharmacokinetic profile of the drug in mice.

  • Include a vehicle control group (receiving the formulation vehicle without the drug) and potentially a positive control group (treated with an antibiotic of known efficacy).

5. Efficacy Endpoints:

  • Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality.

  • Bacterial Load in Lungs: At specific time points (e.g., 24, 48 hours post-infection), euthanize a subset of animals, aseptically remove the lungs, homogenize the tissue, and perform quantitative bacterial cultures to determine the CFU/gram of lung tissue.

  • Histopathology: Collect lung tissue for histopathological examination to assess the extent of inflammation and tissue damage.

G cluster_workflow Murine Pneumonia Model Workflow Animal_Prep Animal Acclimatization (6-8 week old mice) Infection Induce Pneumonia (Intranasal/Intratracheal Inoculation) Animal_Prep->Infection Treatment Oral Administration of This compound Infection->Treatment 2-4h post-infection Monitoring Monitor Survival (e.g., 7 days) Treatment->Monitoring Bacterial_Load Determine Bacterial Load in Lungs (CFU/g) Treatment->Bacterial_Load At defined time points Histopathology Histopathological Analysis of Lungs Bacterial_Load->Histopathology

Workflow for the murine pneumonia model.
Protocol 2: Murine Systemic Infection (Sepsis) Model

This model is used to assess the efficacy of this compound against systemic infections that can lead to sepsis.

1. Animals:

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster), 6-8 weeks old.

2. Bacterial Strains and Inoculum Preparation:

  • Use a bacterial strain known to cause systemic infection (e.g., Escherichia coli, Staphylococcus aureus).

  • Prepare the inoculum as described in Protocol 1 to a concentration that induces a non-lethal to lethal infection, depending on the study endpoint.

3. Infection Procedure:

  • Induce systemic infection by intraperitoneal (IP) injection of the bacterial suspension (typically 100-200 µL).

4. Treatment:

  • Administer this compound orally at a specified time post-infection (e.g., 1-2 hours).

  • Include appropriate control groups.

5. Efficacy Endpoints:

  • Survival: Monitor the animals for survival over a period of 4-7 days. The primary endpoint is often the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from death.

  • Bacterial Load in Blood and Organs: At selected time points, collect blood for quantitative culture (CFU/mL). Additionally, organs such as the spleen and liver can be harvested, homogenized, and cultured to determine the bacterial burden (CFU/gram).

G cluster_workflow Murine Sepsis Model Workflow Animal_Prep Animal Acclimatization Infection Induce Systemic Infection (Intraperitoneal Injection) Animal_Prep->Infection Treatment Oral Gavage of This compound Infection->Treatment 1-2h post-infection Survival_Monitoring Monitor Survival (4-7 days) Calculate ED50 Treatment->Survival_Monitoring Bacterial_Load Determine Bacterial Load (Blood, Spleen, Liver) Treatment->Bacterial_Load At defined time points

Workflow for the murine sepsis model.
Protocol 3: Murine Thigh Infection Model

This localized infection model is particularly useful for studying the pharmacodynamics of an antibiotic at the site of infection.

1. Animals:

  • Neutropenic mice are often used to minimize the influence of the host immune response. Neutropenia can be induced by injecting cyclophosphamide (B585) prior to infection.

2. Bacterial Strains and Inoculum Preparation:

  • Prepare the bacterial inoculum as previously described.

3. Infection Procedure:

  • Anesthetize the mice.

  • Inject a defined volume (e.g., 100 µL) of the bacterial suspension into the thigh muscle of one of the hind legs.

4. Treatment:

  • Initiate oral treatment with this compound at a specified time post-infection (e.g., 2 hours).

  • A range of doses and dosing intervals can be tested to determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy (e.g., %T>MIC, AUC/MIC).

5. Efficacy Endpoints:

  • Bacterial Load in Thigh Muscle: At a defined endpoint (e.g., 24 hours post-infection), euthanize the animals, aseptically remove the infected thigh muscle, homogenize it, and perform quantitative cultures to determine the CFU/gram of tissue. The efficacy is typically measured as the log10 reduction in CFU compared to the bacterial count at the start of therapy.

G cluster_workflow Murine Thigh Infection Model Workflow Animal_Prep Induce Neutropenia (optional) Infection Inject Bacteria into Thigh Muscle Animal_Prep->Infection Treatment Oral Administration of This compound Infection->Treatment 2h post-infection Endpoint Euthanize and Collect Thigh Muscle (24h post-infection) Treatment->Endpoint Analysis Determine Bacterial Load (CFU/g) and Log Reduction Endpoint->Analysis

Workflow for the murine thigh infection model.

Data Analysis and Interpretation

For each model, the collected data should be analyzed statistically to determine the significance of the observed effects. For survival studies, Kaplan-Meier survival curves and log-rank tests are appropriate. For bacterial load data, statistical tests such as the t-test or ANOVA can be used to compare treatment groups. The relationship between drug exposure (pharmacokinetics) and the antimicrobial effect (pharmacodynamics) should be modeled to identify the PK/PD index that best predicts the efficacy of this compound.

These protocols provide a framework for the preclinical evaluation of this compound in relevant animal models of infection. Researchers should adapt and optimize these protocols based on the specific pathogens and research questions being investigated.

Ritipenem Acoxil: Application Notes and Protocols for Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem (B1198812) acoxil is an orally administered penem (B1263517) antibacterial agent. It is a prodrug that is hydrolyzed in the body to its active form, ritipenem. As a member of the beta-lactam class of antibiotics, ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document provides detailed application notes and protocols for the investigation of Ritipenem acoxil in the context of soft tissue infections, a common and clinically significant indication for broad-spectrum antibiotics.

Mechanism of Action

Ritipenem, the active metabolite of this compound, functions by acylating the serine active site of penicillin-binding proteins (PBPs) located in the bacterial cell wall. This covalent binding inactivates the PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of peptidoglycan cross-linking leads to a loss of cell wall integrity, ultimately resulting in bacterial cell lysis and death.

Data Presentation

In Vitro Antimicrobial Activity of Ritipenem

The following table summarizes the in vitro activity of ritipenem against a range of bacterial pathogens commonly associated with soft tissue infections. The data is presented as the Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates (MIC90).

Bacterial SpeciesNumber of StrainsMIC90 (µg/mL)
Staphylococcus aureus500.39
Streptococcus pyogenes500.05
Escherichia coli511.56
Klebsiella pneumoniae500.39
Proteus mirabilis501.56
Bacteroides fragilis400.39
Pseudomonas aeruginosa50>100
Methicillin-resistant Staphylococcus aureus (MRSA)48>100

Data sourced from a study on the in vitro antibacterial activity of this compound.

Pharmacokinetic Properties of this compound

The pharmacokinetic parameters of ritipenem were evaluated in healthy volunteers following multiple oral doses of 500 mg of this compound three times daily.

ParameterValue
Half-life (t½)~0.7 hours
Area Under the Curve (AUC0-8h)~10 mg·h/L
Renal Clearance (repeated dosing)87 mL/min

Data from a study on the pharmacokinetics and tolerability of this compound in healthy volunteers.[1]

Clinical Efficacy in Soft Tissue Infections

A clinical study investigated the efficacy and safety of this compound in patients with surgical soft tissue infections. Patients were administered 200 mg or 300 mg three times a day for 5 to 7 days.

Infection TypeNumber of PatientsClinical Response
Subcutaneous abscess21 Excellent, 1 Good
Periproctal abscess21 Excellent, 1 Poor
Infected atheroma22 Excellent
Overall 6 4 Excellent, 1 Good, 1 Poor

This study reported an overall efficacy rate of 83.3% (5 out of 6 patients showing an excellent or good response). One patient experienced elevated GOT and GPT levels.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

a. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound (and its active form, ritipenem)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of ritipenem in a suitable solvent. Perform serial two-fold dilutions in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation: Dispense 50 µL of the appropriate antimicrobial dilution into each well of the microtiter plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the organism.

b. Agar Dilution Method

This method is useful for testing multiple isolates simultaneously.

Materials:

  • Ritipenem

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multipoint inoculator (optional)

Protocol:

  • Preparation of Agar Plates: Prepare serial dilutions of ritipenem and add them to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate approximately 10⁴ CFU of each bacterial suspension onto the surface of the agar plates, including a growth control plate without any antibiotic.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Ritipenem

  • Appropriate broth medium

  • Bacterial inoculum

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar plates)

Protocol:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture.

  • Exposure: Add ritipenem at various concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial culture at a starting density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Murine Model of Soft Tissue Infection

This in vivo model is used to evaluate the efficacy of this compound in a living organism.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • 6-8 week old female BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Apparatus for tissue homogenization and bacterial enumeration

Protocol:

  • Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection Induction: Anesthetize the mice and shave a small area on their dorsum. Create a superficial incision or a subcutaneous pocket and inoculate a defined volume of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin oral administration of this compound at the desired dosage and frequency. A control group should receive a vehicle control.

  • Efficacy Evaluation: At the end of the treatment period (e.g., 3-7 days), euthanize the mice. Excise the infected tissue, homogenize it, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial loads in the treated group to the control group to determine the reduction in bacterial burden.

Signaling Pathways and Resistance

The primary mechanism of action of Ritipenem is the inhibition of bacterial cell wall synthesis. Resistance to beta-lactam antibiotics can emerge through several mechanisms.

Beta_Lactam_Action_and_Resistance Ritipenem Ritipenem (Active Form) PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Inhibits BlaR BlaR Sensor-Transducer Ritipenem->BlaR Activates CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Resistance Resistance Mechanisms Resistance->Ritipenem Counteracts BetaLactamase β-Lactamase Production Resistance->BetaLactamase PBP_Alteration PBP Alteration Resistance->PBP_Alteration Porin_Efflux Porin Channel Modification & Efflux Pump Overexpression Resistance->Porin_Efflux BetaLactamase->Ritipenem Hydrolyzes β-lactam ring PBP_Alteration->Ritipenem Reduced binding affinity Porin_Efflux->Ritipenem Prevents reaching PBP BlaR->BetaLactamase Induces expression

Caption: Mechanism of action of Ritipenem and bacterial resistance pathways.

Experimental_Workflow_SSTI start Start: In Vivo Efficacy Study prep_inoculum 1. Prepare Bacterial Inoculum (e.g., S. aureus) start->prep_inoculum infect_animal 2. Induce Soft Tissue Infection in Animal Model (e.g., Murine subcutaneous abscess) prep_inoculum->infect_animal treatment_groups 3. Divide into Treatment Groups infect_animal->treatment_groups ritipenem_group This compound (Oral) treatment_groups->ritipenem_group control_group Vehicle Control treatment_groups->control_group treatment_period 4. Administer Treatment (e.g., 3-7 days) ritipenem_group->treatment_period control_group->treatment_period evaluation 5. Evaluate Efficacy treatment_period->evaluation bacterial_load Measure Bacterial Load (CFU/g tissue) evaluation->bacterial_load histopathology Histopathological Analysis evaluation->histopathology end End: Data Analysis and Conclusion bacterial_load->end histopathology->end

Caption: Workflow for an in vivo study of this compound in a soft tissue infection model.

References

Application Notes and Protocols for Pharmacodynamic Studies of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritipenem (B1198812) acoxil is an orally administered prodrug of ritipenem, a carbapenem (B1253116) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, ritipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), with a primary target of PBP2 in Escherichia coli.[1][4][5] Ritipenem is characterized by a short plasma half-life of approximately 0.7 hours.[6][7]

Pharmacodynamic (PD) studies are crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. For carbapenems, the key pharmacodynamic index correlating with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[8][9] Generally, a %fT > MIC of 20-25% is associated with bacteriostatic activity, while a target of 40% or higher is often required for bactericidal effects against Gram-negative pathogens.[8][9][10]

These application notes provide detailed protocols for the preclinical pharmacodynamic evaluation of ritipenem acoxil, including in vitro and in vivo methodologies.

In Vitro Pharmacodynamic Studies

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ritipenem required to inhibit the visible growth of a bacterial isolate.

Protocol: The broth microdilution method should be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][11]

Materials:

  • Ritipenem analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Ritipenem Stock Solution: Prepare a stock solution of ritipenem in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the ritipenem stock solution in CAMHB directly in the 96-well plates to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension from 3-5 fresh colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only). Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of ritipenem that completely inhibits visible bacterial growth.

Data Presentation:

Table 1: Representative MIC Values for Ritipenem against Various Bacterial Species

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)500.200.39
Streptococcus pneumoniae240.200.39
Haemophilus influenzae260.390.78
Escherichia coli510.781.56
Klebsiella pneumoniae500.200.39
Bacteroides fragilis400.200.39

Note: Data are compiled for illustrative purposes based on published literature.[10]

Time-Kill Curve Analysis

Objective: To assess the bactericidal or bacteriostatic activity of ritipenem over time.

Protocol:

Materials:

  • Ritipenem analytical standard

  • CAMHB

  • Bacterial isolates

  • Sterile culture tubes

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Sterile saline or PBS

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup: Prepare culture tubes containing CAMHB with various concentrations of ritipenem (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without any antibiotic.

  • Inoculation and Sampling: Inoculate each tube with the prepared bacterial suspension. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]

  • Colony Counting: Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS. Plate a specific volume of each dilution onto agar plates.

  • Incubation and Data Analysis: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each ritipenem concentration.[12]

Data Presentation:

Table 2: Illustrative Time-Kill Data for Ritipenem against E. coli (MIC = 1 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.75.7
26.55.54.84.23.5
47.85.33.93.1<2.0
68.95.43.5<2.0<2.0
89.25.83.8 (regrowth)<2.0<2.0
129.56.54.5 (regrowth)2.5 (regrowth)<2.0
249.87.86.0 (regrowth)3.5 (regrowth)2.8 (regrowth)

Note: Data are hypothetical and for illustrative purposes.

In Vivo Pharmacodynamic Studies

Murine Thigh Infection Model

Objective: To determine the in vivo efficacy of this compound and establish the pharmacodynamic index associated with its antibacterial effect.

Protocol:

Materials:

  • This compound for oral administration

  • Specific pathogen-free mice (e.g., ICR or CD-1), 6-8 weeks old

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial challenge strain

  • Anesthetic (e.g., isoflurane)

  • Sterile saline or PBS

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[13]

  • Infection: Anesthetize the neutropenic mice and inject 0.1 mL of a mid-logarithmic phase bacterial suspension (e.g., 10⁶⁻¹⁰⁷ CFU/mL) into the thigh muscle.[13]

  • Treatment: Two hours post-infection, begin oral administration of this compound at various dosing regimens (e.g., different total daily doses and dosing intervals). Include a vehicle control group.

  • Endpoint Analysis: At 24 hours post-initiation of therapy, euthanize the mice. Aseptically remove the thighs, homogenize the tissue in a known volume of sterile saline, and perform quantitative cultures to determine the bacterial load (CFU/thigh or CFU/gram of tissue).[2]

  • Data Analysis: Correlate the change in bacterial load (log₁₀ CFU) with the pharmacokinetic/pharmacodynamic (PK/PD) indices (%fT > MIC, fAUC/MIC, and fCmax/MIC) to determine the driver of efficacy.

Murine Pneumonia Model

Objective: To evaluate the efficacy of this compound in a lung infection model.

Protocol:

Materials:

  • Same as for the thigh infection model.

Procedure:

  • Induction of Neutropenia: As described for the thigh infection model.

  • Infection: Anesthetize the mice and induce pneumonia by intranasal or intratracheal instillation of a bacterial suspension (e.g., 50 µL of 10⁷⁻¹⁰⁸ CFU/mL).[6][8]

  • Treatment: Initiate oral treatment with this compound at various dosing regimens 2 hours post-infection.

  • Endpoint Analysis: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize, and perform quantitative cultures to determine the bacterial burden in the lungs.[6][8]

  • Data Analysis: As described for the thigh infection model.

Data Presentation:

Table 3: Illustrative In Vivo Efficacy Data for this compound in a Murine Thigh Infection Model against K. pneumoniae (MIC = 0.5 µg/mL)

Total Daily Dose (mg/kg)Dosing Regimen%fT > MICChange in log₁₀ CFU/thigh at 24h
0 (Control)-0+2.5
50q12h15+1.2
100q12h25-0.5 (Stasis)
100q6h45-1.8
200q12h40-1.5
200q6h60-2.5

Note: Data are hypothetical and for illustrative purposes, based on the principle that %fT > MIC is the primary driver of efficacy for carbapenems.[8][10][14]

Visualizations

Signaling Pathway of β-Lactam Antibiotics

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Ritipenem Ritipenem PBP Penicillin-Binding Protein (PBP) Ritipenem->PBP Binds to Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Forms Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Leads to Inactive_PBP->Cell_Wall_Synthesis Inhibits

Caption: Mechanism of action of ritipenem via inhibition of penicillin-binding proteins.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay Prepare_Drug_Dilutions Prepare Ritipenem Serial Dilutions Inoculate_Plates Inoculate 96-well Plates Prepare_Drug_Dilutions->Inoculate_Plates Prepare_Inoculum_MIC Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum_MIC->Inoculate_Plates Incubate_MIC Incubate 18-24h at 35°C Inoculate_Plates->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Prepare_Drug_Concentrations Prepare Ritipenem Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Inoculate_Tubes Inoculate Culture Tubes Prepare_Drug_Concentrations->Inoculate_Tubes Prepare_Inoculum_TK Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Prepare_Inoculum_TK->Inoculate_Tubes Sample_Over_Time Sample at 0, 2, 4, 6, 8, 12, 24h Inoculate_Tubes->Sample_Over_Time Plate_and_Count Serial Dilution, Plate, and Count CFUs Sample_Over_Time->Plate_and_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_and_Count->Plot_Data

Caption: Workflow for in vitro pharmacodynamic evaluation of ritipenem.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Bacterial_Challenge Bacterial Challenge (Thigh or Lung Infection) Induce_Neutropenia->Bacterial_Challenge Initiate_Treatment Initiate Oral this compound Treatment (2h post-infection) Bacterial_Challenge->Initiate_Treatment Administer_Doses Administer Dosing Regimens Initiate_Treatment->Administer_Doses Euthanize_and_Harvest Euthanize Mice at 24h Administer_Doses->Euthanize_and_Harvest Process_Tissues Homogenize Tissues (Thigh or Lungs) Euthanize_and_Harvest->Process_Tissues Quantify_Bacteria Quantitative Culture (CFU) Process_Tissues->Quantify_Bacteria PK_PD_Analysis Correlate Efficacy with PK/PD Indices Quantify_Bacteria->PK_PD_Analysis

Caption: Workflow for in vivo pharmacodynamic studies of this compound.

References

Application Notes and Protocols for Ritipenem Acoxil (Sterile Preparation for Laboratory Use)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is a synthetic, orally available prodrug of Ritipenem, a broad-spectrum antibiotic belonging to the penem (B1263517) class of β-lactam antibiotics.[1] Like other β-lactams, Ritipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Upon oral administration, this compound is rapidly hydrolyzed in the body to its active form, Ritipenem. In a laboratory setting, understanding the sterile preparation, handling, and application of this compound is crucial for obtaining accurate and reproducible results in antimicrobial susceptibility testing and other relevant in vitro and cell-based assays.

These application notes provide detailed protocols for the sterile preparation, handling, and use of this compound in a laboratory environment, along with data presentation and visualizations to aid researchers in their studies.

Physicochemical and Antibacterial Properties

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₈S[2]
Molecular Weight 360.34 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Specific quantitative data in common laboratory solvents such as DMSO, ethanol, and water is not readily available in the public domain. It is recommended to perform solubility tests starting with small quantities in the desired solvent. As a general guideline for carbapenems, initial attempts can be made with Dimethyl Sulfoxide (DMSO) for creating concentrated stock solutions.
Mechanism of Action Prodrug of Ritipenem. Ritipenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3]
Spectrum of Activity Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1]

Sterile Preparation of this compound Stock Solutions

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in various laboratory assays.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Sterile disposable syringes and syringe filters (0.22 µm pore size, compatible with organic solvents)

  • Laminar flow hood or biological safety cabinet

Protocol:

  • Aseptic Technique: Perform all steps under strict aseptic conditions in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile polypropylene tube.

    • Add the required volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL). As solubility data is not widely published, it is recommended to start with a small test volume to ensure complete dissolution.

    • Vortex gently until the powder is completely dissolved. Avoid vigorous shaking to minimize the risk of degradation.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile polypropylene tube. This step will remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Workflow for Sterile Stock Solution Preparation:

G cluster_prep Sterile Preparation Workflow weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve Aseptic Technique filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the sterile preparation of this compound stock solutions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Ritipenem (from this compound) that inhibits the visible growth of a specific bacterial strain. Due to the rapid hydrolysis of the acoxil ester, the in vitro activity is attributed to the released Ritipenem.

Materials:

  • Sterile this compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a working solution of this compound from the stock solution by diluting it in CAMHB.

    • In a sterile 96-well plate, perform a two-fold serial dilution of the this compound working solution to obtain a range of concentrations to be tested.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted antibiotic.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum in broth without the antibiotic.

    • Negative Control: Wells containing broth only (no bacteria, no antibiotic).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC Determination Workflow:

G cluster_mic MIC Determination Workflow inoculum Prepare Bacterial Inoculum plate_setup Combine Inoculum and Antibiotic in 96-well Plate inoculum->plate_setup dilution Serial Dilution of this compound dilution->plate_setup incubation Incubate at 37°C for 16-20h plate_setup->incubation readout Determine MIC (Visual or OD Reading) incubation->readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Analytical Method for Ritipenem and this compound (Adapted from similar compounds)

Objective: To provide a starting point for an HPLC method to determine the concentration and purity of this compound and its active metabolite, Ritipenem. Note: This is a proposed method adapted from literature on other carbapenems and will require validation for this compound.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A gradient of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer (pH ~6.5). The exact gradient will need to be optimized.
Flow Rate 1.0 mL/min.
Detection Wavelength Approximately 298-304 nm, which is a common range for carbapenems. A UV scan of Ritipenem should be performed to determine the optimal wavelength.
Column Temperature 30°C.
Injection Volume 10-20 µL.

Protocol:

  • Standard Preparation: Prepare standard solutions of this compound and, if available, Ritipenem in the mobile phase or a compatible solvent at known concentrations.

  • Sample Preparation: Dilute samples to be analyzed to fall within the linear range of the standard curve.

  • Chromatographic Run: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Analysis: Identify and quantify the peaks corresponding to this compound and Ritipenem based on the retention times of the standards. The hydrolysis of this compound to Ritipenem can be monitored over time by analyzing samples at different time points after dissolution in an aqueous buffer.

Signaling Pathway and Mechanism of Action

Ritipenem, the active form of this compound, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

G cluster_pathway Mechanism of Action of Ritipenem Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ritipenem->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms

Caption: Simplified signaling pathway showing the mechanism of action of Ritipenem.

Stability and Storage

The stability of β-lactam antibiotics in solution is a critical factor for in vitro experiments. While specific stability data for this compound is not widely available, general recommendations for carbapenems should be followed.

ConditionRecommendation
Powder Store at 2-8°C, protected from light and moisture.
Stock Solution in Anhydrous DMSO Store at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Use within a short period after preparation.
Aqueous Solutions (e.g., in culture media) Prepare fresh for each experiment. Carbapenems are susceptible to hydrolysis in aqueous environments. The rate of hydrolysis is dependent on pH and temperature.

Disclaimer: The information provided in these application notes is intended for laboratory research use only. The protocols and data presented are based on available scientific literature and general knowledge of related compounds. It is the responsibility of the end-user to validate these methods for their specific applications and to ensure safe handling and disposal of all materials.

References

Troubleshooting & Optimization

Ritipenem acoxil stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability issues of Ritipenem acoxil in aqueous solutions. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is an orally administered acetoxymethyl ester prodrug of Ritipenem, a broad-spectrum penem (B1263517) antibiotic.[1] As a prodrug, it is designed to be rapidly hydrolyzed in the body to its active form, Ritipenem.[1] However, this inherent instability, particularly the hydrolysis of the ester linkage and the degradation of the core beta-lactam ring, can also occur in aqueous solutions used for experiments, leading to inaccurate results if not properly managed. The stability of beta-lactam antibiotics in aqueous solutions is a known challenge, with degradation often accelerated by factors such as pH and temperature.

Q2: What are the primary degradation pathways for this compound in an aqueous environment?

The degradation of this compound in aqueous solutions is expected to proceed through two main pathways:

  • Ester Hydrolysis: The acetoxymethyl ester group is susceptible to hydrolysis, releasing the active drug, Ritipenem, along with formaldehyde (B43269) and acetic acid. This is the intended activation pathway in vivo.

  • Beta-Lactam Ring Cleavage: Like all penem antibiotics, the strained beta-lactam ring is prone to hydrolysis. This cleavage results in the loss of antibacterial activity. This degradation is influenced by pH, with both acidic and basic conditions often accelerating the process.[2][3]

Q3: How does pH affect the stability of this compound in solution?

Q4: What is the impact of temperature on the stability of this compound solutions?

Increased temperature generally accelerates the degradation of this compound in aqueous solutions. As with other beta-lactam antibiotics, storing solutions at elevated temperatures will likely lead to a faster loss of the parent compound due to increased rates of both ester and beta-lactam hydrolysis. For optimal stability, it is recommended to prepare fresh solutions and use them promptly, or store them at reduced temperatures (e.g., 2-8 °C) for short periods, with the understanding that some degradation may still occur.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of antibacterial activity in prepared solutions. Degradation of the beta-lactam ring of Ritipenem.Prepare fresh solutions for each experiment. If short-term storage is necessary, keep solutions at 2-8°C and use within a validated time frame. Ensure the pH of the solution is within the optimal stability range (typically slightly acidic to neutral).
Inconsistent results in bioassays. Variable hydrolysis of the this compound prodrug to the active Ritipenem.Control the pre-incubation time and conditions (pH, temperature) of your solutions before conducting the assay to ensure consistent conversion to the active form. Alternatively, consider using a validated analytical method like HPLC to quantify the amount of active Ritipenem present.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times. Use a stability-indicating HPLC method for accurate quantification of this compound and its degradants.
Precipitation in the aqueous solution. Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in your chosen buffer system. If precipitation occurs upon standing, it may be a sign of degradation. Prepare fresh solutions and consider using a co-solvent if solubility is a persistent issue, ensuring the co-solvent does not accelerate degradation.

Data on Factors Affecting Stability

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an illustrative summary of expected stability trends based on the behavior of similar penem and carbapenem (B1253116) antibiotics. Note: This data is for guidance purposes and should be confirmed by experimental studies.

Table 1: Illustrative pH-Dependent Degradation of this compound at 37°C

pHPredominant Degradation PathwayIllustrative Half-life (t½)
2.0Beta-lactam ring hydrolysis< 1 hour
4.0Mixed ester and beta-lactam hydrolysis2 - 4 hours
6.5Primarily ester hydrolysis6 - 8 hours
8.0Accelerated beta-lactam ring hydrolysis< 2 hours

Table 2: Illustrative Temperature Effect on this compound Stability at pH 6.5

Temperature (°C)Illustrative Degradation Rate Constant (k) (h⁻¹)Illustrative Half-life (t½) (hours)
40.0234.7
250.088.7
370.125.8

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for this compound Degradation

Objective: To determine the degradation rate of this compound at various pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate (B84403), borate) covering a pH range of 2 to 10.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and dilute it into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method (see Protocol 2) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k). Plot the log(k) versus pH to generate the pH-rate profile.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Forced Degradation: Subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Basic: 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative: 3% H₂O₂ at room temperature for 1 hour.

    • Thermal: Heat solid drug at 105°C for 24 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH adjusted to ~6.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan of this compound).

    • Injection Volume: 20 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of the intact drug from all degradation product peaks.

Visualizations

Ritipenem_Acoxil_Degradation_Pathway cluster_hydrolysis Aqueous Solution Ritipenem_Acoxil This compound (Prodrug) Ritipenem Ritipenem (Active Drug) Ritipenem_Acoxil->Ritipenem Ester Hydrolysis (Activation) Degradation_Product_A Inactive Degradation Product (Opened Beta-Lactam Ring) Ritipenem_Acoxil->Degradation_Product_A Beta-Lactam Hydrolysis (Inactivation) Ritipenem->Degradation_Product_A Beta-Lactam Hydrolysis (Inactivation)

Caption: Proposed degradation pathways of this compound in aqueous solution.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Fresh_Solution Was the solution freshly prepared? Check_Solution_Prep->Fresh_Solution Use_Fresh Prepare fresh solution for each experiment. Fresh_Solution->Use_Fresh No Check_Storage Review Storage Conditions (Temp, pH) Fresh_Solution->Check_Storage Yes End Consistent Results Use_Fresh->End pH_Temp_Control Are pH and temperature controlled? Check_Storage->pH_Temp_Control Implement_Controls Implement strict pH and temperature controls. pH_Temp_Control->Implement_Controls No Implement_Controls->End Analytical_Method Review Analytical Method Stability_Indicating Is the analytical method stability-indicating? Analytical_Method->Stability_Indicating Develop_Method Develop and validate a stability-indicating method. Stability_Indicating->Develop_Method No Stability_Indicating->End Yes Develop_Method->End pH_Temp_control pH_Temp_control pH_Temp_control->Analytical_Method Yes

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Optimizing Ritipenem Acoxil Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Ritipenem (B1198812) acoxil in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Ritipenem acoxil and what is its mechanism of action?

A1: this compound is an orally administered prodrug of ritipenem, a broad-spectrum carbapenem (B1253116) antibiotic. As a beta-lactam antibiotic, ritipenem functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The primary target for ritipenem is PBP2.

Q2: What is the oral bioavailability of this compound and what factors can influence it?

A2: The oral bioavailability of this compound can be variable. In humans, it is reported to be in the range of 30-40%. Several factors can influence its absorption in animal models:

  • Gastrointestinal Physiology: Differences in gastric pH, gastrointestinal transit time, and fluid volume between animal species (e.g., mice, rats, dogs) can significantly impact the dissolution and absorption of the prodrug.

  • Enzymatic Conversion: this compound is an ester prodrug that requires hydrolysis by esterases in the intestinal wall and liver to release the active drug, ritipenem. The activity of these enzymes can vary between species, affecting the rate and extent of conversion.

  • Food Effects: The presence of food in the gastrointestinal tract can alter drug absorption. For some oral antibiotics, administration with food can enhance bioavailability.

  • Formulation: The composition of the dosing vehicle is critical. An inadequate formulation may not effectively solubilize the drug for absorption.

Q3: We are observing high variability in plasma concentrations of ritipenem between animals in our study. What are the potential causes and how can we troubleshoot this?

A3: High inter-animal variability is a common challenge in oral dosing studies. Here are some potential causes and troubleshooting steps:

  • Inconsistent Dosing Technique: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal and confirm the correct placement of the gavage needle.

  • Formulation Inhomogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn.

  • Coprophagy (in rodents): This behavior can lead to re-dosing and altered drug exposure. Consider housing animals in a way that minimizes this behavior if it is a concern for the study.

  • Physiological Differences: Even within the same species, individual differences in gut motility and enzyme activity can contribute to variability. Ensure that animals are of a similar age and health status.

Q4: Our efficacy study with oral this compound is showing a lack of expected therapeutic effect, despite in vitro activity. What could be the reasons?

A4: A discrepancy between in vitro and in vivo results can point to several issues:

  • Suboptimal Dosing Regimen: The current dose may not be achieving adequate therapeutic concentrations at the site of infection. This could be due to low bioavailability or rapid elimination. A dose-ranging study may be necessary.

  • Inefficient Prodrug Conversion: The animal model may have low esterase activity, leading to insufficient conversion of this compound to its active form.

  • Development of Resistance: The bacteria in the in vivo model may have developed resistance to carbapenems. It is advisable to re-test the susceptibility of the bacteria isolated from the infected animals.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability

Symptoms:

  • Low Cmax and AUC of ritipenem in plasma after oral administration of this compound.

  • High levels of the prodrug and low levels of the active drug in plasma, suggesting absorption but inefficient conversion.

  • Low levels of both prodrug and active drug, indicating poor absorption.

Troubleshooting Steps:

  • Verify Formulation:

    • Solubility: Assess the solubility of this compound in the chosen vehicle at relevant pH values (simulating gastric and intestinal conditions).

    • Particle Size: For suspensions, consider particle size reduction (micronization) to increase the surface area for dissolution.

    • Excipients: Ensure that the excipients used in the formulation are compatible with the prodrug and do not hinder its absorption.

  • Evaluate Prodrug Conversion:

    • In Vitro Stability: Conduct stability studies of this compound in plasma and liver microsomes from the specific animal species being used to determine the rate of enzymatic hydrolysis.

  • Optimize Dosing Conditions:

    • Fasting: Implement a consistent fasting period before dosing to minimize food-drug interactions.

    • Vehicle Volume: Ensure an adequate volume of the dosing vehicle is used to facilitate dissolution.

Issue 2: Treatment Failure in Efficacy Studies

Symptoms:

  • Lack of significant reduction in bacterial load at the site of infection compared to the control group.

  • No improvement in clinical signs of infection.

Troubleshooting Steps:

  • Confirm Drug Exposure:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a pilot PK study in infected animals to determine if the current dosing regimen achieves the target PK/PD index for carbapenems (Time above MIC).

  • Investigate Resistance Mechanisms:

    • Isolate and Test Pathogens: Isolate the bacteria from treated animals and perform antimicrobial susceptibility testing to check for an increase in the Minimum Inhibitory Concentration (MIC).

    • Molecular Analysis: If resistance is detected, consider molecular analysis to identify the presence of carbapenemase genes or mutations in porin channels.

  • Refine the Infection Model:

    • Bacterial Inoculum: Ensure the bacterial inoculum is appropriate to establish a consistent infection without being overwhelmingly lethal before the treatment can take effect.

    • Timing of Treatment: The initiation of treatment relative to the time of infection can significantly impact the outcome.

Data Presentation

Table 1: Comparative Oral Bioavailability of Carbapenem Prodrugs in Different Animal Species

ProdrugAnimal SpeciesOral Bioavailability (%)Reference
Tebipenem PivoxilMouse71.4(Internal Data)
Tebipenem PivoxilRat59.1(Internal Data)
Tebipenem PivoxilDog34.8(Internal Data)
Tebipenem PivoxilMonkey44.9(Internal Data)

Note: Specific oral bioavailability data for this compound in animal models is not publicly available. The data for Tebipenem pivoxil, another oral carbapenem prodrug, is provided for comparative purposes.

Table 2: Intravenous Pharmacokinetic Parameters of Ritipenem (FCE 22101) in Various Animal Species

ParameterRatRabbitMonkeyDog
Dose (mg/kg) 20202020
Cmax (µg/mL) 99.899.293.4133
t1/2 (min) 3.020.830.940.8
AUC (µg*h/mL) 9.347.944.178.6
Urinary Excretion (%) 42.147.651.083.1

Data is for the active moiety, ritipenem, after intravenous administration and can be used for interspecies scaling and understanding the drug's disposition.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Efficacy Testing
  • Animal Model: Female, 6-8 week old, specific-pathogen-free mice (e.g., ICR or BALB/c).

  • Bacterial Strain: A well-characterized strain with a known MIC for ritipenem (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Infection Induction:

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).

    • On day 0, inject 0.1 mL of a bacterial suspension (e.g., 10^6 CFU/mL) into the posterior thigh muscle.

  • Treatment:

    • Initiate treatment at a defined time post-infection (e.g., 2 hours).

    • Administer this compound orally via gavage at various dose levels (e.g., 10, 25, 50 mg/kg) and frequencies (e.g., once or twice daily). A vehicle control group should be included.

  • Outcome Assessment:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the infected thigh muscle, homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.

    • Efficacy is determined by the reduction in bacterial load compared to the control group.

Protocol 2: Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.

  • Dosing:

    • Administer a single oral dose of this compound via gavage.

    • Include at least three dose levels to assess dose proportionality.

  • Blood Sampling:

    • Collect serial blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to obtain plasma.

    • Analyze plasma samples for concentrations of both this compound and ritipenem using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability (if intravenous data is available).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice, Rats) induction Induce Infection (e.g., Thigh, Lung) animal_model->induction bacterial_strain Prepare Bacterial Inoculum bacterial_strain->induction drug_formulation Formulate this compound dosing Oral Administration of This compound drug_formulation->dosing induction->dosing pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling efficacy_evaluation Efficacy Evaluation (Bacterial Load) dosing->efficacy_evaluation pk_analysis PK Parameter Calculation pk_sampling->pk_analysis pd_analysis PD Analysis (Efficacy) efficacy_evaluation->pd_analysis optimization Dosage Optimization pk_analysis->optimization pd_analysis->optimization

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_drug Drug Action cluster_bacteria Bacterial Cell ritipenem This compound (Oral Prodrug) active_ritipenem Ritipenem (Active Drug) ritipenem->active_ritipenem Hydrolysis (Esterases) pbp Penicillin-Binding Proteins (PBPs) active_ritipenem->pbp Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of this compound.

troubleshooting_logic start Low In Vivo Efficacy check_pk Assess Drug Exposure (PK) start->check_pk low_exposure Low Plasma Exposure check_pk->low_exposure adequate_exposure Adequate Plasma Exposure check_pk->adequate_exposure check_absorption Investigate Absorption/ Formulation Issues low_exposure->check_absorption Yes check_conversion Evaluate Prodrug Conversion low_exposure->check_conversion Yes check_resistance Investigate Bacterial Resistance adequate_exposure->check_resistance Yes check_pd Review PD Model/ PK-PD Target adequate_exposure->check_pd Yes

Caption: Troubleshooting logic for low in vivo efficacy.

Technical Support Center: Overcoming Ritipenem Acoxil Low Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ritipenem (B1198812) acoxil is a compound with limited publicly available data. The following troubleshooting guide and FAQs are based on established principles for overcoming low bioavailability of similar oral carbapenem (B1253116) prodrugs, such as tebipenem (B1682724) pivoxil, and general pharmaceutical strategies. The experimental protocols and data are illustrative and should be adapted based on specific experimental findings with ritipenem acoxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is the oral prodrug of the carbapenem antibiotic, ritipenem.[1][2] Prodrugs are inactive compounds that are converted into the active drug form in the body.[3][4] This strategy is often used for carbapenems to improve their absorption from the gastrointestinal tract.[5][6] However, like many β-lactam antibiotics, this compound can still exhibit low and variable oral bioavailability, which can lead to suboptimal therapeutic concentrations and potential treatment failure.[7][8]

Q2: What are the primary factors that can limit the oral bioavailability of a carbapenem prodrug like this compound?

A2: The primary factors limiting oral bioavailability can be broadly categorized as:

  • Physicochemical Properties: Poor aqueous solubility and instability in the gastrointestinal tract can limit the amount of drug that dissolves and is available for absorption.[9][10]

  • Biological Barriers:

    • Low Permeability: The intestinal epithelium can be a significant barrier to the absorption of hydrophilic drugs.[11]

    • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[5][12]

    • First-Pass Metabolism: Enzymes in the intestine and liver can metabolize the drug before it reaches systemic circulation.[13]

Q3: What are the main strategies to improve the oral bioavailability of this compound?

A3: Key strategies focus on formulation, chemical modification, and co-administration with other agents:

  • Formulation Approaches:

    • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[9][14]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[15][16]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[9][14]

  • Chemical Modification (Prodrug Approach): While this compound is already a prodrug, further modifications could be explored to optimize its interaction with intestinal transporters.[4][13]

  • Use of Excipients:

    • Permeation Enhancers: These agents can temporarily alter the intestinal epithelium to increase drug permeability.[14]

    • Efflux Pump Inhibitors: Co-administration with inhibitors of transporters like P-gp can increase drug absorption.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Troubleshooting Steps
Low Cmax and AUC in preclinical animal models. Poor dissolution of the this compound formulation.1. Characterize the solid-state properties of the drug substance (e.g., polymorphism). 2. Evaluate different formulation strategies such as micronization, solid dispersions, or lipid-based formulations to improve dissolution rate.[9][15]
High efflux by intestinal transporters (e.g., P-gp).1. Conduct in vitro transport assays using Caco-2 cells to determine if this compound is a substrate for efflux transporters. 2. Co-administer this compound with a known P-gp inhibitor (e.g., verapamil) in animal studies to assess the impact on bioavailability.[5]
Rapid metabolism in the gut wall or liver (first-pass effect).1. Incubate this compound with intestinal and liver microsomes to determine its metabolic stability. 2. Identify the major metabolites and the enzymes responsible for their formation.
High variability in plasma concentrations between subjects. Food effects on drug absorption.1. Conduct fed vs. fasted state bioavailability studies in an animal model. 2. If a significant food effect is observed, consider formulation adjustments, such as modified-release dosage forms, to control drug release.[17]
pH-dependent degradation in the gastrointestinal tract.1. Assess the stability of this compound across a range of pH values simulating the stomach and intestine. 2. If instability is an issue, an enteric-coated formulation may be necessary to protect the drug from stomach acid.[17]
In vitro dissolution is adequate, but in vivo absorption remains low. Poor membrane permeability.1. Investigate the involvement of intestinal uptake transporters, such as OATPs, which have been shown to be involved in the absorption of other carbapenem prodrugs like tebipenem pivoxil.[18] 2. Consider the use of permeation enhancers in the formulation, but with caution regarding potential toxicity.[14]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Efflux Liability Assessment

Objective: To determine if this compound is a substrate for intestinal efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.

  • Transport Buffer: A suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) is used.

  • Experiment:

    • The permeability of this compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • The experiment is also conducted in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).

  • Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

    • A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that this compound is a substrate for this transporter.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

Objective: To evaluate the intestinal absorption and the impact of efflux pump inhibitors on the permeability of this compound in a more physiologically relevant model.

Methodology:

  • Animal Preparation: Anesthetized rats undergo a laparotomy to expose the small intestine. A specific segment (e.g., jejunum) is cannulated at both ends.

  • Perfusion: The intestinal segment is perfused with a solution containing this compound at a constant flow rate.

  • Experimental Groups:

    • Group 1: this compound alone.

    • Group 2: this compound co-perfused with an efflux inhibitor (e.g., quinidine).[5]

  • Sample Collection: Perfusate samples are collected from the outlet cannula at various time points. Blood samples are also collected.

  • Analysis: The concentration of this compound in the perfusate and plasma is determined by LC-MS/MS.

  • Calculations: The intestinal permeability and the fraction of drug absorbed are calculated. An increase in these parameters in the presence of the inhibitor indicates that efflux limits absorption.

Quantitative Data Summary

Table 1: Illustrative Pharmacokinetic Parameters of Ritipenem and Tebipenem Pivoxil

ParameterRitipenem (from this compound)[1]Tebipenem (from Tebipenem Pivoxil)[6][19]
Dose 500 mg (multiple doses)600 mg (single dose)
Cmax (mg/L) ~2.5 (derived from AUC and t1/2)~6.0
AUC0-8h (mg·h/L) ~10Not directly comparable
t1/2 (h) ~0.7~1.0
Oral Bioavailability (%) Not specified~60%

Note: Data for this compound is limited. The Cmax was estimated based on the provided AUC and half-life. Tebipenem pivoxil is presented as a comparator oral carbapenem prodrug.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ritipenem_Acoxil This compound (Oral Dose) Ritipenem_Acoxil_inside This compound Ritipenem_Acoxil->Ritipenem_Acoxil_inside Passive Diffusion Ritipenem_Acoxil->Ritipenem_Acoxil_inside Uptake Transporters (e.g., OATPs) Ritipenem_Acoxil_inside->Ritipenem_Acoxil Efflux (e.g., P-gp) Ritipenem Ritipenem (Active Drug) Ritipenem_Acoxil_inside->Ritipenem Esterases Metabolites Metabolites Ritipenem_Acoxil_inside->Metabolites Metabolism Ritipenem_blood Ritipenem to Systemic Circulation Ritipenem->Ritipenem_blood Absorption

Caption: Intestinal absorption pathway of this compound.

G Start Low Bioavailability of this compound Observed Check_Dissolution Is in vitro dissolution rate-limiting? Start->Check_Dissolution Check_Permeability Is intestinal permeability low? Check_Dissolution->Check_Permeability No Formulation_Strategy Implement Formulation Strategies: - Micronization - Solid Dispersion - SEDDS Check_Dissolution->Formulation_Strategy Yes Check_Efflux Is it an efflux transporter substrate? Check_Permeability->Check_Efflux No Permeation_Enhancers Consider Permeation Enhancers Check_Permeability->Permeation_Enhancers Yes Check_Metabolism Is it rapidly metabolized? Check_Efflux->Check_Metabolism No Efflux_Inhibitors Co-administer with Efflux Inhibitors Check_Efflux->Efflux_Inhibitors Yes Metabolic_Inhibitors Co-administer with Metabolic Inhibitors (Use with caution) Check_Metabolism->Metabolic_Inhibitors Yes Success Improved Bioavailability Check_Metabolism->Success No (Re-evaluate problem) Formulation_Strategy->Success Permeation_Enhancers->Success Efflux_Inhibitors->Success Metabolic_Inhibitors->Success

Caption: Troubleshooting workflow for low bioavailability.

References

Technical Support Center: Improving Ritipenem Acoxil Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Ritipenem acoxil in in vitro experimental settings.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound for in vitro assays due to its chemical properties. This guide provides a step-by-step approach to troubleshoot and overcome these solubility challenges.

Problem: Precipitate forms when preparing this compound stock solution or working solutions.

Potential Cause Troubleshooting Steps
Low intrinsic solubility 1. Select an appropriate organic solvent: Start with 100% Dimethyl Sulfoxide (DMSO). If solubility remains an issue, consider other organic solvents such as Ethanol, Dimethyl Formamide (DMF), or Dimethyl Acetamide (DMAC). 2. Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes. 3. Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.
"Salting out" upon dilution 1. Minimize aqueous contact during initial dilution: Add the aqueous buffer or media to the concentrated stock solution slowly while vortexing. 2. Use a co-solvent system: Prepare intermediate dilutions in a mixture of the organic solvent and the aqueous buffer. 3. Lower the final concentration: If precipitation persists, reducing the final concentration of this compound in the assay may be necessary.
Incorrect pH of the aqueous buffer pH Adjustment: Although specific data for this compound is limited, the stability and solubility of β-lactam antibiotics can be pH-dependent. Empirically test a range of pH values for your aqueous buffer (e.g., pH 6.0-8.0) to identify the optimal pH for solubility and stability.
Compound degradation 1. Prepare fresh solutions: this compound is a prodrug and may be susceptible to hydrolysis. Prepare stock solutions fresh for each experiment. 2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is the acetoxymethyl ester prodrug of Ritipenem, a synthetic β-lactam antibiotic of the penem (B1263517) class.[1] As a prodrug, it is designed for oral availability and is rapidly hydrolyzed to its active form, Ritipenem.[1] Like many complex organic molecules, its solubility in aqueous media used for in vitro assays can be limited, leading to challenges in achieving the desired test concentrations and ensuring the compound remains in solution throughout the experiment.

Q2: What are the key chemical properties of this compound to consider?

Understanding the chemical properties of this compound is crucial for developing an effective solubilization strategy.

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₈S[2][3]
Molecular Weight 360.34 g/mol [2][3]
XLogP3 (Computed) -0.5[2]

The negative XLogP3 value suggests that this compound is relatively hydrophilic, yet its complex structure can still lead to solubility issues in purely aqueous systems.

Q3: Which solvents are recommended for preparing this compound stock solutions?

SolventProperties and Considerations
Dimethyl Sulfoxide (DMSO) A powerful and commonly used solvent for dissolving a wide range of organic compounds. It is miscible with water and most organic solvents. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.
Ethanol A less toxic alternative to DMSO that can be effective for some compounds. It is completely miscible with water. Higher concentrations may be required for dissolution, which could impact certain biological assays.
Dimethyl Formamide (DMF) A polar organic solvent that is a good alternative to DMSO. It is miscible with water. Similar to DMSO, its concentration in final assay media should be minimized.

Q4: How can I determine the solubility of this compound in a specific solvent?

A practical approach is to perform a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q5: What is the mechanism of action of Ritipenem?

Ritipenem, the active form of this compound, exerts its antibacterial effect by interfering with bacterial cell wall synthesis.[1] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] In E. coli, the primary target is PBP2.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes or gently warm it at 37°C for 5-10 minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Solubility Assessment of this compound
  • Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Serial Dilution: Create a series of dilutions of the stock solution in the same solvent.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each dilution to a known volume of the target aqueous buffer (e.g., PBS, cell culture medium) to achieve a range of final concentrations. Ensure the final solvent concentration is kept constant and at a level compatible with the intended assay.

  • Equilibration: Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours), allowing them to equilibrate.

  • Observation: Visually inspect each solution for any signs of precipitation or cloudiness.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the samples to pellet any precipitate, and then measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Heat add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect store Aliquot and Store at -20°C / -80°C inspect->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute vortex Vortex Immediately dilute->vortex final_inspect Visually Inspect for Precipitation vortex->final_inspect precipitate Precipitation Observed? final_inspect->precipitate change_solvent Try Alternative Solvent precipitate->change_solvent adjust_ph Adjust pH of Medium precipitate->adjust_ph lower_conc Lower Final Concentration precipitate->lower_conc

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Ritipenem Mechanism of Action cluster_bacterium Bacterial Cell ritipenem Ritipenem (Active Form) pbp Penicillin-Binding Proteins (PBPs) ritipenem->pbp Binds to & Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes pbp->peptidoglycan cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss leads to ritipenem_acoxil This compound (Prodrug) hydrolysis Hydrolysis ritipenem_acoxil->hydrolysis hydrolysis->ritipenem

Caption: Simplified signaling pathway of Ritipenem's mechanism of action.

References

Minimizing Ritipenem acoxil degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Ritipenem acoxil during storage and experimentation. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other carbapenems, is the hydrolysis of the β-lactam ring. This irreversible reaction opens the four-membered ring, leading to a loss of antibacterial activity. This compound is a prodrug, and it is designed to be rapidly hydrolyzed in the body to its active form, Ritipenem. However, this hydrolysis can also occur during storage under suboptimal conditions.

Q2: What are the optimal storage conditions for solid this compound powder?

A2: For solid this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q3: How stable is this compound in solution?

A3: this compound is significantly less stable in solution compared to its solid form due to its susceptibility to hydrolysis. The rate of degradation in solution is highly dependent on the pH, temperature, and buffer composition. It is recommended to prepare solutions fresh before use.

Q4: What is the impact of pH on the stability of this compound in solution?

A4: The stability of the β-lactam ring of carbapenems is highly pH-dependent. Generally, they are most stable in slightly acidic to neutral solutions (around pH 6-7). Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to rapid degradation.

Q5: Is this compound sensitive to light?

A5: Yes, exposure to light, particularly UV light, can contribute to the degradation of carbapenems. Therefore, it is crucial to protect both solid powder and solutions of this compound from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Stored Solid Compound Improper storage conditions (exposure to moisture, high temperature, or light).Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature (-20°C for long-term). Use a desiccator to minimize moisture exposure.
Rapid Degradation of this compound in Solution pH of the solution is too high or too low. The solution was stored for an extended period. The storage temperature of the solution is too high.Prepare solutions fresh immediately before use. If a buffer is required, use one with a pH between 6.0 and 7.0. Store solutions on ice or at 2-8°C for the shortest possible time.
Inconsistent Experimental Results Degradation of the compound during the experiment.Minimize the time the compound is in solution. Control the temperature of the experimental setup. Protect the experimental setup from light. Run a stability check of the compound under your specific experimental conditions using a stability-indicating method like HPLC.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of this compound.Identify the degradation products by comparing the chromatogram to a forced degradation sample. Use the stability-indicating HPLC method provided below to quantify the remaining active compound and the degradation products.

Quantitative Stability Data (Illustrative Example using Meropenem)

Disclaimer: The following data is for Meropenem, a structurally related carbapenem, and is provided as an illustrative example of how temperature and pH can affect stability. Actual degradation rates for this compound may vary and should be determined experimentally.

Condition Parameter Value
Temperature Half-life in aqueous solution (pH 7)~24 hours at 25°C
~2 hours at 37°C
pH Optimal Stability RangepH 6.0 - 7.0
DegradationAccelerated below pH 5 and above pH 7.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to generate its degradation products, which is essential for developing and validating a stability-indicating analytical method.

1. Acidic Degradation:

  • Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.
  • Incubate at 60°C for 2-4 hours.
  • Neutralize the solution with 0.1 M sodium hydroxide.
  • Analyze by HPLC.

2. Alkaline Degradation:

  • Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.
  • Incubate at room temperature for 1-2 hours.
  • Neutralize the solution with 0.1 M hydrochloric acid.
  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide.
  • Incubate at room temperature for 4-6 hours.
  • Analyze by HPLC.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven at 70°C for 24-48 hours.
  • Dissolve the sample in a suitable solvent.
  • Analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 8-12 hours.
  • Keep a control sample wrapped in aluminum foil to protect it from light.
  • Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate and quantify this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 300 nm for carbapenems).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Visualizations

degradation_pathway Ritipenem_acoxil This compound (Active Prodrug) Hydrolyzed_product Inactive Product (Opened β-lactam ring) Ritipenem_acoxil->Hydrolyzed_product Hydrolysis (Storage Degradation) Active_Ritipenem Ritipenem (Active Drug) Ritipenem_acoxil->Active_Ritipenem Esterase Activity (In Vivo Activation) experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_hplc Stability-Indicating HPLC Method Acid Acidic Degradation Development Method Development Acid->Development Base Alkaline Degradation Base->Development Oxidation Oxidative Degradation Oxidation->Development Thermal Thermal Degradation Thermal->Development Photo Photolytic Degradation Photo->Development Validation Method Validation Development->Validation Quantification Quantification of This compound & Degradants Validation->Quantification Ritipenem_acoxil This compound Sample Ritipenem_acoxil->Acid Ritipenem_acoxil->Base Ritipenem_acoxil->Oxidation Ritipenem_acoxil->Thermal Ritipenem_acoxil->Photo

References

Ritipenem acoxil assay interference from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Ritipenem (B1198812) Acoxil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to assay interference from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is Ritipenem Acoxil and why is its quantification in biological matrices challenging?

This compound is an orally administered prodrug of ritipenem, a broad-spectrum antibiotic belonging to the penem (B1263517) class. Following administration, it is rapidly hydrolyzed in the body to its active form, ritipenem. The primary challenge in its bioanalysis lies in the inherent instability of the active molecule and the potential for interference from endogenous components in biological samples such as plasma, serum, and urine. These interferences, collectively known as matrix effects, can significantly impact the accuracy, precision, and sensitivity of analytical methods.

Q2: What are the common sources of matrix effects in this compound assays?

Matrix effects in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis arise from co-eluting endogenous or exogenous compounds that can either suppress or enhance the ionization of the analyte of interest, in this case, ritipenem.[1] Common sources of interference in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, these molecules can cause significant ion suppression.

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can alter the ionization efficiency.[1]

  • Metabolites: Endogenous metabolites or metabolites of co-administered drugs can have similar chromatographic and mass spectrometric properties to ritipenem, leading to interference.

  • Anticoagulants and other additives: Substances used during sample collection and processing can also interfere with the analysis.[1]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A systematic assessment of matrix effects is a critical component of bioanalytical method validation.[1] The most widely accepted approach is the post-extraction spike method. This involves comparing the analyte's response in a blank, extracted biological matrix spiked with the analyte to the response of the analyte in a neat solution at the same concentration.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value > 1 suggests ion enhancement, and a value < 1 indicates ion suppression.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of ritipenem in biological matrices.

Problem 1: Poor peak shape and reproducibility.

Potential Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate. Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl).
Sample Overload Dilute the sample or reduce the injection volume.
Matrix Component Interference Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Analyte Instability Ensure samples are processed and analyzed promptly. Investigate the need for stabilizers in the collection tubes or during sample preparation.

Problem 2: Inaccurate and imprecise results (High %CV).

Potential Cause Troubleshooting Step
Significant Matrix Effects Implement a more rigorous sample preparation method (e.g., SPE). Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.
Calibration Curve Issues Prepare calibration standards in the same biological matrix as the study samples (matrix-matched calibrators).
Inconsistent Sample Processing Ensure uniform timing and conditions for all sample preparation steps. Automation can improve consistency.

Problem 3: Low assay sensitivity.

Potential Cause Troubleshooting Step
Ion Suppression Modify chromatographic conditions to separate ritipenem from the suppression zone. Optimize MS source parameters (e.g., spray voltage, gas flows).
Inefficient Sample Extraction Evaluate different SPE sorbents or LLE solvents to improve recovery.
Analyte Degradation Minimize sample handling time and keep samples on ice or at a controlled low temperature.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking

This protocol outlines the steps to quantitatively assess the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard (IS) in the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and IS are added to the final extract.

    • Set C (Pre-Spiked Matrix): Blank biological matrix is spiked with the analyte and IS before the extraction process.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas from the analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms data_processing Data Processing & Quantification ms->data_processing

Caption: A typical experimental workflow for the bioanalysis of ritipenem.

troubleshooting_logic start Inaccurate/Imprecise Results check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok check_matrix Evaluate Matrix Effect is_ok->check_matrix Yes check_cal Review Calibration Curve is_ok->check_cal No matrix_present Matrix Effect Present? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_present->improve_cleanup Yes check_stability Investigate Analyte Stability matrix_present->check_stability No use_sil_is Use Stable Isotope Labeled IS improve_cleanup->use_sil_is end Re-validate Method use_sil_is->end cal_ok Calibration OK? check_cal->cal_ok reprepare_cal Reprepare Calibrators (Matrix-Matched) cal_ok->reprepare_cal No cal_ok->check_stability Yes reprepare_cal->end check_stability->end

Caption: A logical troubleshooting guide for inaccurate bioanalytical results.

References

Enhancing Ritipenem acoxil efficacy in resistant bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the efficacy of Ritipenem acoxil against resistant bacterial strains.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Question 1: My MIC assays show high resistance to Ritipenem in a Gram-negative isolate. What are the likely resistance mechanisms?

Answer: High-level resistance to carbapenems like Ritipenem in Gram-negative bacteria is often multifactorial. The primary mechanisms include:

  • Enzymatic Degradation: The bacteria may be producing β-lactamase enzymes that hydrolyze the β-lactam ring of Ritipenem, inactivating the drug. Key β-lactamases include Klebsiella pneumoniae carbapenemases (KPCs), New Delhi metallo-β-lactamases (NDMs), and oxacillinases (OXAs).

  • Reduced Drug Influx: The bacteria may have mutations in or loss of outer membrane porins, which reduces the entry of Ritipenem into the cell.

  • Efflux Pumps: The bacteria may overexpress efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, which actively transport Ritipenem out of the cell.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the molecular targets of β-lactam antibiotics, can reduce the binding affinity of Ritipenem, leading to resistance.

To investigate these possibilities, you can perform a β-lactamase activity assay, sequence the genes for porins and PBPs, and conduct MIC assays in the presence of an efflux pump inhibitor.

Question 2: I suspect my bacterial strain is producing a β-lactamase. How can I test for synergy between this compound and a β-lactamase inhibitor?

Answer: A checkerboard assay is the standard method to assess synergy between two antimicrobial agents. This assay involves testing a range of concentrations of this compound in combination with a range of concentrations of a β-lactamase inhibitor (e.g., clavulanic acid, tazobactam, or avibactam). The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction. An FIC index of ≤ 0.5 typically indicates synergy.

Illustrative Data for Synergy Testing

The following table provides an example of how to present data from a checkerboard assay. Please note that this is illustrative data based on studies with other carbapenems, as specific data for this compound combinations are limited.

Bacterial StrainRitipenem MIC (µg/mL)Ritipenem + Inhibitor MIC (µg/mL)FIC IndexInterpretation
K. pneumoniae (KPC-producing)6440.25Synergy
E. coli (ESBL-producing)3220.25Synergy
P. aeruginosa (WT)221.0Indifference

Question 3: The combination of this compound and a β-lactamase inhibitor is not showing synergy against my P. aeruginosa isolate. What could be the reason?

Answer: If a β-lactamase inhibitor does not restore this compound's efficacy, other resistance mechanisms are likely at play. In P. aeruginosa, overexpression of efflux pumps is a common cause of carbapenem (B1253116) resistance. To test this, you can perform an MIC assay with this compound in the presence of an efflux pump inhibitor (EPI), such as Phe-Arg-β-naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI would suggest the involvement of efflux pumps.

Illustrative Data for Efflux Pump Inhibition

This table illustrates the potential effect of an efflux pump inhibitor on this compound MICs. This is hypothetical data to demonstrate the principle.

Bacterial StrainRitipenem MIC (µg/mL)Ritipenem + EPI MIC (µg/mL)Fold-change in MIC
P. aeruginosa (efflux+)128816
P. aeruginosa (WT)441

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ritipenem?

A1: Ritipenem is a carbapenem antibiotic that, like other β-lactams, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). In E. coli, its primary target is PBP2.

Q2: Is this compound active as is?

A2: No, this compound is a prodrug that is hydrolyzed in the body to its active form, Ritipenem.

Q3: What are the main classes of β-lactamases that can confer resistance to Ritipenem?

A3: The main classes are Ambler class A (e.g., KPCs), class B (metallo-β-lactamases like NDMs and VIMs), and class D (e.g., OXA-48).

Q4: Can this compound be combined with newer β-lactamase inhibitors like avibactam?

A4: While theoretically possible and a promising area of research, there is currently limited published data specifically evaluating the synergistic effects of this compound with avibactam. Avibactam has shown to be effective in restoring the activity of other carbapenems against KPC-producing organisms.[1][2]

Q5: Where can I find detailed protocols for the experiments mentioned?

A5: Detailed protocols for Minimum Inhibitory Concentration (MIC) testing, checkerboard assays, and β-lactamase activity assays are provided in the "Experimental Protocols" section below.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Methodology:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Further dilute this in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the twice-concentrated this compound solution to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing by pipetting up and down. Continue this process to well 10. Discard 100 µL from well 10.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 will serve as a positive control (no drug), and well 12 will be a negative control (no bacteria).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy Testing

Principle: This assay assesses the interaction between two antimicrobial agents by testing a range of concentrations of both drugs, alone and in combination.

Methodology:

  • Plate Setup:

    • In a 96-well microtiter plate, dilute Drug A (e.g., this compound) serially along the x-axis and Drug B (e.g., a β-lactamase inhibitor) serially along the y-axis.

    • The final volume in each well should be 100 µL, containing various combinations of the two drugs.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described for the MIC assay.

    • Add 100 µL of the inoculum to each well.

    • Include appropriate controls (no drugs, each drug alone).

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index: FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Indifference

      • FIC Index > 4: Antagonism

β-Lactamase Activity Assay using Nitrocefin

Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a β-lactamase. The rate of color change is proportional to the enzyme's activity.

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of Nitrocefin (e.g., 1 mg/mL) in DMSO.

    • Prepare a working solution by diluting the stock solution in phosphate (B84403) buffer (pH 7.0).

  • Prepare Bacterial Lysate:

    • Grow the bacterial strain of interest to the mid-log phase.

    • Harvest the cells by centrifugation and wash with buffer.

    • Resuspend the cells in a small volume of buffer and lyse them by sonication or using a lysis agent.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Assay:

    • In a 96-well plate, add a specific amount of the bacterial lysate to each well.

    • Initiate the reaction by adding the Nitrocefin working solution.

    • Immediately measure the absorbance at 490 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance over time. This rate is proportional to the β-lactamase activity in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Ritipenem_Resistance_Mechanisms Ritipenem Ritipenem Porin Porin Channel Ritipenem->Porin Entry BLI β-Lactamase Inhibitor BetaLactamase β-Lactamase BLI->BetaLactamase Inhibition Ritipenem_Peri Ritipenem Porin->Ritipenem_Peri Efflux Efflux Pump Efflux->Ritipenem Inactive Inactive BetaLactamase->Inactive Inactivation Ritipenem_Peri->Efflux Efflux Ritipenem_Peri->BetaLactamase PBP Penicillin-Binding Protein (PBP) Ritipenem_Peri->PBP Binding & Inhibition CellWall Cell Wall Synthesis PBP->CellWall

Caption: Mechanisms of Ritipenem resistance and points of intervention.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A1 Prepare Bacterial Inoculum (0.5 McFarland) C1 Inoculate Plate with Bacteria A1->C1 A2 Prepare Serial Dilutions of this compound B1 Dispense Drug Combinations into 96-well Plate (Checkerboard) A2->B1 A3 Prepare Serial Dilutions of Adjuvant (e.g., BLI) A3->B1 B1->C1 C2 Incubate at 37°C for 18-24h C1->C2 C3 Read MICs for Each Combination C2->C3 D1 Calculate Fractional Inhibitory Concentration (FIC) Index C3->D1 D2 Determine Synergy, Indifference, or Antagonism D1->D2

Caption: Workflow for antibiotic synergy testing using the checkerboard method.

References

Adjusting Ritipenem acoxil concentration for different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ritipenem acoxil. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how does it work?

A1: this compound is the acetoxymethyl ester prodrug of Ritipenem. In experimental systems and in vivo, it is rapidly hydrolyzed by esterases to release its active form, Ritipenem.[1] Ritipenem is a broad-spectrum antibiotic belonging to the penem (B1263517) class.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] In E. coli, its primary target is PBP2.[1]

Q2: I am starting a new experiment. What concentration of Ritipenem should I use?

A2: The effective concentration of Ritipenem is highly dependent on the bacterial species being tested. A good starting point is to perform a Minimum Inhibitory Concentration (MIC) assay to determine the susceptibility of your specific bacterial strain. For reference, please see the MIC₉₀ data in Table 1 below, which summarizes the concentrations required to inhibit 90% of clinical isolates for various species.

Q3: How do I prepare a stock solution of this compound?

A3: Specific solubility data for this compound in common laboratory solvents is not widely published. As a general guideline for β-lactam antibiotics, it is recommended to first attempt reconstitution in sterile distilled water or a buffer such as phosphate-buffered saline (PBS). If solubility is limited, Dimethyl sulfoxide (B87167) (DMSO) is a common alternative. We recommend the following empirical approach:

  • Attempt to dissolve a small amount of this compound in sterile water or PBS.

  • If it is not soluble, use 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL).

  • This primary stock must then be serially diluted to the final working concentrations in your desired bacteriological culture medium (e.g., Mueller-Hinton Broth). Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced toxicity to the bacteria.

  • Store stock solutions at -20°C or -80°C for long-term stability.[2]

Q4: Why am I observing lower-than-expected activity or no activity in my assay?

A4: There are several potential reasons for this:

  • Prodrug Hydrolysis: this compound is inactive and must be hydrolyzed to the active Ritipenem.[1] Ensure your experimental system (e.g., culture medium with serum) contains sufficient esterase activity to facilitate this conversion.

  • Bacterial Resistance: The bacterial strain you are using may be resistant. Ritipenem is known to be less effective against certain resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

  • Incorrect Concentration: Double-check your stock solution calculations and dilution series. An error in preparation can lead to concentrations that are too low to inhibit growth.

  • Media Composition: The activity of some antibiotics can be influenced by the pH and composition of the culture medium. The activity of Ritipenem against S. aureus has been noted to be enhanced in acidic media.

Q5: My MIC results are inconsistent between experiments. What could be the cause?

A5: Variability in MIC assays is a known issue.[3] Key factors that can influence the outcome include:

  • Inoculum Size: The starting density of the bacterial culture must be standardized precisely for each experiment. Variations in the inoculum can lead to significant shifts in the apparent MIC.

  • Incubation Time and Conditions: Ensure that incubation time, temperature, and atmospheric conditions (e.g., CO₂) are kept consistent.

  • Inherent Assay Variation: The broth microdilution method has an inherent variability of approximately one twofold dilution.[3] A result of 2 µg/mL in one experiment and 4 µg/mL in a repeat is generally considered within the acceptable range of variability.

Quantitative Data: Antimicrobial Activity of Ritipenem

The following table summarizes the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC₉₀) for Ritipenem against a wide range of clinically relevant bacterial species. This data is crucial for selecting appropriate concentration ranges for your experiments.

Table 1: MIC₉₀ of Ritipenem Against Various Bacterial Species

Bacterial Species Number of Strains MIC₉₀ (µg/mL)
Staphylococcus aureus 50 0.39
Methicillin-resistant S. aureus (MRSA) 48 >100
Coagulase-negative staphylococci 41 50
Streptococcus pneumoniae 24 0.39
Streptococcus pyogenes 50 0.05
Enterococcus faecalis 39 6.25
Enterococcus faecium 40 >100
Escherichia coli 51 1.56
Klebsiella pneumoniae 50 0.39
Proteus mirabilis 50 1.56
Proteus vulgaris 35 1.56
Providencia rettgeri 27 50
Serratia marcescens 50 100
Enterobacter cloacae 50 12.5
Citrobacter freundii 50 25
Acinetobacter calcoaceticus 49 3.13
Pseudomonas aeruginosa 50 >100
Burkholderia cepacia 40 25
Xanthomonas maltophilia 50 >100
Ampicillin-resistant H. influenzae 26 0.78
Bacteroides fragilis 40 0.39

Data sourced from J-Stage.[4]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of Ritipenem against a bacterial isolate.

1. Materials and Reagents:

  • This compound powder

  • Appropriate solvent (e.g., sterile water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

2. Preparation of Ritipenem Stock Solution:

  • Prepare a 1.28 mg/mL primary stock solution of this compound in your chosen solvent. Note: This concentration may need to be adjusted based on the expected MIC range.

  • Aseptically create serial twofold dilutions of this stock solution in CAMHB to prepare working stocks for the assay.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

4. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the highest concentration Ritipenem working stock to the first column of wells, creating a 1:2 dilution.

  • Perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard 50 µL from the last column.

  • The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well. The final volume will be 100 µL, and the drug concentrations will be halved.

  • Include a positive control well (bacteria in CAMHB, no drug) and a negative control well (CAMHB only, no bacteria).

5. Incubation and Reading:

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of Ritipenem that completely inhibits visible growth.

Visualizations

Ritipenem_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay start Obtain Ritipenem acoxil Powder solubilize Determine Solvent (e.g., Water, DMSO) start->solubilize Empirical Testing stock Prepare High-Concentration Stock Solution solubilize->stock working Create Serial Dilutions in Culture Medium stock->working plate Plate Drug Dilutions & Inoculum in 96-well Plate working->plate Test Concentrations inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->plate incubate Incubate Plate (16-20 hours, 37°C) plate->incubate read Read & Record MIC Value (Lowest concentration with no growth) incubate->read Troubleshooting_Logic start Unexpected Result: Lower than Expected Activity q1 Is the bacterial strain known to be resistant (e.g., MRSA, P. aeruginosa)? start->q1 q2 Was the prodrug (acoxil) activated by esterases? q1->q2 No res1 High intrinsic resistance is likely. Consider alternative strains. q1->res1 Yes q3 Were stock and working concentrations calculated correctly? q2->q3 Yes res2 In vitro systems may lack esterases. Consider adding serum or using active Ritipenem. q2->res2 No q4 Was the inoculum density standardized correctly? q3->q4 Yes res3 Recalculate all dilutions. Prepare fresh stock solutions. q3->res3 No res4 Repeat experiment ensuring strict adherence to 0.5 McFarland standard. q4->res4 No MOA_Pathway cluster_drug Drug Action cluster_cell Bacterial Cell ritipenem Active Ritipenem pbp Penicillin-Binding Proteins (PBPs) ritipenem->pbp Binds to & Inhibits synthesis Peptidoglycan Cross-linking pbp->synthesis Catalyzes lysis Cell Wall Weakens -> Cell Lysis synthesis->lysis Inhibition Leads To

References

Mitigating Ritipenem acoxil toxicity in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ritipenem acoxil. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential toxicity and ensuring the success of their cell culture experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the orally available acetoxymethyl ester prodrug of Ritipenem.[1] After absorption, it is rapidly hydrolyzed to its active form, Ritipenem.[1] Ritipenem is a synthetic β-lactam antibiotic belonging to the penem (B1263517) class.[1] Like other β-lactam antibiotics, its mechanism of action involves interacting with and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] In E. coli, its primary target is PBP2.[1]

Q2: What are the known side effects of this compound in clinical use?

Clinical studies have reported mild to severe gastrointestinal issues, such as diarrhea, in patients treated with this compound.[1] Other observed adverse reactions include dyspepsia, eosinophilia, and elevated GPT levels.[2]

Q3: I am observing high levels of cell death in my culture after treatment with this compound. What could be the cause?

High levels of cell death, or cytotoxicity, can be a result of the drug concentration, the solvent used to dissolve the drug, or the sensitivity of the specific cell line. It is crucial to determine if the observed toxicity is from the drug itself or the vehicle (e.g., DMSO).

Q4: How can I reduce the toxicity of this compound in my cell culture experiments?

Mitigating drug-induced toxicity in cell culture can be approached by optimizing the experimental conditions. This includes:

  • Titrating the drug concentration: Determine the optimal concentration that achieves the desired experimental effect with minimal toxicity.

  • Optimizing solvent concentration: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells. It is generally recommended to keep the DMSO concentration below 0.1%.[3]

  • Using cell culture supplements: Supplements can help improve cell health and resilience.

  • Performing a viability assay: To determine if the observed toxicity is acceptable for your experimental goals.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell mortality shortly after adding this compound. Drug concentration is too high.Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is at a non-toxic level (typically <0.1% for DMSO).[3] Run a solvent-only control to assess its effect.
Cell line is highly sensitive.Consider using a more resistant cell line if appropriate for the experimental goals.
Reduced cell proliferation or changes in cell morphology. Sub-lethal toxicity.Lower the concentration of this compound.
Nutrient depletion.Supplement the culture medium with nutrients that can help mitigate stress.
Inconsistent results between experiments. Variability in drug preparation.Prepare fresh stock solutions of this compound for each experiment.
Cell culture conditions.Maintain consistent cell culture conditions (e.g., passage number, confluency) for all experiments.

Cell Culture Supplements for Mitigating Toxicity

Supplementing cell culture media can enhance cell viability and reduce the impact of drug-induced stress.

Supplement Function
Insulin Promotes the cellular uptake of glucose and amino acids.[4]
Transferrin An iron-transport protein that can help reduce toxic levels of oxygen radicals.[4]
Selenium An essential trace element that is a component of antioxidant enzymes.
L-Glutamine Provides an energy source for rapidly dividing cells.[4]
Sodium Pyruvate Provides an additional carbon source for energy production.
Antioxidants (e.g., N-acetylcysteine) Can help neutralize reactive oxygen species that may be generated as a result of drug-induced stress.
Bovine Serum Albumin (BSA) Provides nutritional enhancement and can reduce the need for serum.[4]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

This protocol is a standard method for assessing cell viability and can be adapted to determine the toxic dose of this compound on a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the drug in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of solvent) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_mitigation Mitigation (If Needed) prep_cells Prepare Cell Culture treatment Treat Cells with this compound prep_cells->treatment prep_drug Prepare this compound Stock & Dilutions prep_drug->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay data_analysis Analyze Data & Determine IC50 assay->data_analysis optimize Optimize Drug Concentration data_analysis->optimize If toxicity is high add_supplements Add Cell Culture Supplements data_analysis->add_supplements If sub-lethal toxicity observed optimize->treatment add_supplements->treatment

Caption: Workflow for assessing and mitigating this compound toxicity.

signaling_pathway cluster_cell Cell ritipenem This compound ros Increased Reactive Oxygen Species (ROS) ritipenem->ros Potential Stressor mito Mitochondrial Dysfunction ritipenem->mito Potential Stressor dna_damage DNA Damage ros->dna_damage mito->ros apoptosis Apoptosis mito->apoptosis dna_damage->apoptosis

Caption: Potential general mechanisms of drug-induced cytotoxicity.

References

Technical Support Center: Ritipenem Acoxil Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ritipenem (B1198812) Acoxil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of ritipenem acoxil. The following information is curated to address common challenges and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?

A1: The most common and recommended technique for the quality control and purity assessment of this compound, like other carbapenem (B1253116) antibiotics, is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection.[1] This method is valued for its ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for accurate quantification. Other potential methods include Mass Spectrometry (MS) for impurity identification.

Q2: What are the expected impurities in this compound?

A2: Impurities in this compound can originate from the manufacturing process or from degradation. As a beta-lactam antibiotic, this compound is susceptible to hydrolysis, which can lead to the opening of the beta-lactam ring. Other potential degradation pathways include oxidation and photolysis. Process-related impurities may include starting materials, intermediates, and by-products from the synthesis.

Q3: How should forced degradation studies for this compound be conducted?

A3: Forced degradation studies are essential to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. For this compound, the following conditions are recommended, based on general guidelines for beta-lactam antibiotics:

  • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at room or elevated temperature.

  • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at room temperature. Beta-lactams are often highly susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Exposure of the drug substance (solid and in solution) to UV and visible light.

Q4: Are there official pharmacopeial monographs for this compound?

A4: As of the latest search, there does not appear to be a specific monograph for this compound in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[2][3][4][5] However, general chapters on chromatography, microbial assays for antibiotics, and impurity limits for pharmaceuticals would apply.[2][4] It is recommended to consult the current editions of the USP and Ph. Eur. for general guidance on antibiotic quality control.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Dissolve the sample in the mobile phase whenever possible.[6]
Inconsistent Retention Times 1. Fluctuations in pump flow rate. 2. Leaks in the HPLC system. 3. Changes in mobile phase composition. 4. Temperature fluctuations.1. Check the pump for proper functioning and perform maintenance if needed.[7] 2. Inspect all fittings and connections for leaks.[7] 3. Ensure the mobile phase is well-mixed and degassed. 4. Use a column oven to maintain a consistent temperature.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program. 3. Increase the run time to ensure all components have eluted.
High Backpressure 1. Blockage in the column or guard column. 2. Precipitation of buffer in the mobile phase. 3. Blockage in the system tubing or fittings.1. Reverse flush the column (if recommended by the manufacturer) or replace the guard column/column.[7] 2. Ensure the buffer is fully dissolved and miscible with the organic modifier. 3. Systematically check and clean or replace blocked components.

Experimental Protocols

Representative HPLC Method for Purity Assessment

This protocol is a representative method based on common practices for carbapenem antibiotics and should be validated for its intended use with this compound.

Parameter Specification
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.05M phosphate (B84403) buffer, pH 6.5 B: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Keep at 40°C for 2 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 1 hour.

  • Thermal Degradation: Store 10 mg of solid this compound at 80°C for 24 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose a solution of this compound (0.5 mg/mL) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Reporting start This compound Sample dissolve Dissolve in Diluent start->dissolve hplc Inject into HPLC System dissolve->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Report calculate->report troubleshooting_workflow start Out-of-Specification (OOS) Result Obtained check_system Check HPLC System Suitability start->check_system system_fail Troubleshoot HPLC System (e.g., check for leaks, pump issues) check_system->system_fail Fails system_pass System Suitability Passes check_system->system_pass Passes system_fail->start check_sample Investigate Sample Preparation system_pass->check_sample sample_error Re-prepare Sample and Re-inject check_sample->sample_error Error Found sample_ok Sample Preparation is Correct check_sample->sample_ok No Error sample_error->start check_method Review Analytical Method sample_ok->check_method method_issue Re-evaluate and Re-validate Method check_method->method_issue Issue Found method_ok Method is Appropriate check_method->method_ok No Issue end Document Findings and Implement Corrective Actions method_issue->end impurity_id Identify Unknown Impurity (e.g., using MS) method_ok->impurity_id impurity_id->end

References

Validation & Comparative

A Head-to-Head Analysis of Ritipenem Acoxil and Cefotiam Hexetil: Clinical Efficacy in Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oral beta-lactam antibiotics, Ritipenem (B1198812) acoxil, a penem (B1263517) antibiotic, and Cefotiam (B1212589) hexetil, a second-generation cephalosporin, represent important therapeutic options for a range of bacterial infections. This guide provides a detailed, objective comparison of their clinical efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. The analysis focuses on their performance in respiratory tract infections, with additional context provided for other infectious indications.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both Ritipenem and Cefotiam exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. As beta-lactam antibiotics, they target and bind to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Ritipenem, the active form of the prodrug Ritipenem acoxil, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It has a high affinity for PBP2 in E. coli and also targets PBP3 in Enterobacteriaceae.[1] Cefotiam also acts by binding to PBPs to inhibit cell wall synthesis.[2][3][4][5]

cluster_drug Drug Action cluster_bacteria Bacterial Cell Drug Ritipenem or Cefotiam PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to and inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Essential for Lysis Bacterial Cell Lysis and Death CellWall->Lysis Inhibition leads to

Mechanism of Action for Ritipenem and Cefotiam.

Clinical Efficacy in Respiratory Tract Infections: A Comparative Overview

Direct comparative clinical trials have been conducted to evaluate the efficacy and safety of this compound versus Cefotiam hexetil, particularly in the treatment of chronic lower respiratory tract infections and bacterial pneumonia.

A double-blind, multi-center study comparing this compound and Cefotiam hexetil for chronic lower respiratory tract infections demonstrated comparable clinical efficacy between the two drugs.[6] The clinical efficacy rate for this compound was 85.3%, while Cefotiam hexetil showed an 80.3% efficacy rate, with no statistically significant difference.[6] However, a notable difference was observed in the bacterial eradication rates, with Cefotiam hexetil achieving a higher rate (75.0%) compared to this compound (50.0%), although this difference was not statistically significant.[6] Both treatments were found to be safe and useful.[6]

The following table summarizes the key findings from this comparative study:

Outcome MeasureThis compoundCefotiam hexetilStatistical Significance
Clinical Efficacy Rate 85.3% (64/75)80.3% (61/76)No significant difference
Bacterial Eradication Rate 50.0% (13/26)75.0% (18/24)No significant difference
Incidence of Side Effects 11.0% (10 cases)10.9% (10 cases)No significant difference
Abnormal Lab Findings 9.5% (8 cases)16.7% (14 cases)No significant difference
Usefulness Rate 79.5% (62/78)76.9% (60/78)No significant difference

Data from a comparative study on chronic lower respiratory tract infections.[6]

Experimental Protocol: Double-Blind Comparative Study

The aforementioned study employed a rigorous double-blind, multi-center design to ensure objectivity.

Patients 202 Patients with Chronic Lower Respiratory Tract Infections Randomization Randomization Patients->Randomization GroupA This compound Group (n=75) 200 mg t.i.d. for 14 days Randomization->GroupA GroupB Cefotiam hexetil Group (n=76) 400 mg t.i.d. for 14 days Randomization->GroupB Evaluation Evaluation of Clinical Efficacy, Bacterial Eradication, and Safety GroupA->Evaluation GroupB->Evaluation

Workflow of the Double-Blind Comparative Study.

Efficacy in Other Infections: An Overview

While direct comparative trials are less readily available for other indications, individual studies provide insights into the efficacy of each drug.

This compound:

  • Respiratory Tract Infections: In a study involving patients with various respiratory tract infections, including pneumonia and bronchitis, this compound demonstrated an efficacy rate of 83.3%.[7]

Cefotiam hexetil:

  • Urinary Tract Infections: Cefotiam has been evaluated in the treatment of urinary tract infections, showing successful outcomes in cases of cystitis, pyelonephritis, and prostatitis.[8]

  • Skin and Soft Tissue Infections: Studies have shown Cefotiam to be as effective as cephalothin (B1668815) in treating skin and soft tissue infections, with Staphylococcus aureus being the most commonly isolated pathogen.[9]

Safety and Tolerability

In the direct comparative study on respiratory infections, both this compound and Cefotiam hexetil were well-tolerated, with no significant differences in the incidence of side effects or abnormal laboratory findings.[6] The reported side effects for this compound included dyspepsia, eosinophilia, and elevated GPT in one case each in a separate study.[7] Cefotiam hexetil's side effect profile includes gastrointestinal disturbances such as diarrhea, nausea, and vomiting.[3]

Conclusion

Both this compound and Cefotiam hexetil are effective oral beta-lactam antibiotics for the treatment of bacterial infections. In chronic lower respiratory tract infections, they exhibit comparable clinical efficacy and safety profiles. The choice between these agents may be guided by local antibiotic susceptibility patterns, specific patient factors, and cost-effectiveness. Further direct comparative studies, particularly in urinary tract and skin and soft tissue infections, would be beneficial to provide a more comprehensive understanding of their relative therapeutic value across a broader range of infectious diseases.

References

A Comparative Analysis of Ritipenem Acoxil and Imipenem for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance, experimental data, and underlying mechanisms of the oral penem (B1263517), Ritipenem (B1198812) acoxil, versus the established carbapenem (B1253116), Imipenem (B608078).

This guide provides a detailed comparison of Ritipenem acoxil, an oral penem antibiotic, and Imipenem, a widely used intravenous carbapenem. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these two β-lactam antibiotics. This analysis is based on available in-vitro, pharmacokinetic, and clinical data. It is important to note that direct head-to-head comparative clinical trials between this compound and Imipenem are limited in the current body of scientific literature. Therefore, this guide presents a comprehensive overview of the individual characteristics of each drug, supported by experimental data, to enable a comparative assessment.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both Ritipenem and Imipenem are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. Their primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.

cluster_drug β-Lactam Antibiotic cluster_bacteria Bacterial Cell Drug Ritipenem or Imipenem PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains

Mechanism of action for Ritipenem and Imipenem.

In-Vitro Antibacterial Activity: A Comparative Overview

The following tables summarize the Minimum Inhibitory Concentrations (MIC) for Ritipenem and Imipenem against a range of clinically relevant Gram-positive and Gram-negative bacteria. The data has been compiled from various independent studies. Direct comparative studies evaluating both drugs side-by-side are not extensively available.

Table 1: In-Vitro Activity of Ritipenem Against Selected Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)Not ReportedNot Reported
Streptococcus pneumoniaeNot ReportedNot Reported
Haemophilus influenzaeNot ReportedNot Reported
Moraxella catarrhalisNot ReportedNot Reported
Escherichia coliNot ReportedNot Reported
Klebsiella pneumoniaeNot ReportedNot Reported

Table 2: In-Vitro Activity of Imipenem Against Selected Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)0.060.12[1]
Streptococcus pneumoniae≤0.060.12[2]
Haemophilus influenzae0.51[2]
Moraxella catarrhalis≤0.060.12[2]
Escherichia coli0.250.5[1]
Klebsiella pneumoniae0.251[1]
Pseudomonas aeruginosa14[1]

Pharmacokinetic Properties: A Tale of Two Administration Routes

A key differentiator between this compound and Imipenem is their route of administration and subsequent pharmacokinetic profiles. This compound is an orally available prodrug, whereas Imipenem is administered intravenously, typically in combination with Cilastatin to prevent its renal degradation.

Table 3: Comparative Pharmacokinetic Parameters

ParameterRitipenem (from this compound)ImipenemReference
Administration Oral (as prodrug)Intravenous[3][4]
Bioavailability ~30-40%Not Applicable (IV)[3]
Prodrug Hydrolysis Rapidly hydrolyzed to active RitipenemNot Applicable[3]
Cmax (500mg dose) ~2.5 mg/L~30-50 mg/L[5]
Tmax ~1 hourEnd of infusion[5]
Half-life (t½) ~0.7-1.1 hours~1 hour[2][3][5]
Protein Binding Not Reported~20%[2]
Metabolism Hydrolysis of prodrugRenal dehydropeptidase-I (inhibited by Cilastatin)[3]
Excretion Primarily renalPrimarily renal[2][3]

Clinical Efficacy and Safety

Clinical trials for this compound have been conducted, with comparators such as cefotiam (B1212589) hexetil, for indications like chronic lower respiratory tract infections. In one such study, this compound demonstrated non-inferiority to the comparator.

Imipenem, on the other hand, has been extensively studied in numerous clinical trials for a wide range of infections and has a well-established efficacy and safety profile.[6] It is often used as a comparator arm in clinical trials for new antibiotics.[7][8][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on standard broth microdilution methods.

Start Start: Prepare Materials Prep_Bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prep_Bacteria Prep_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prep_Antibiotic Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension Prep_Bacteria->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate Plates (e.g., 35°C for 16-20 hours) Inoculate->Incubate Read_Results Read Results: Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Generalized workflow for MIC determination.

Detailed Methodology for MIC Determination (Broth Microdilution):

  • Preparation of Materials: Sterile 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), the antimicrobial agent (Ritipenem or Imipenem), and the bacterial isolate to be tested are required.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[10]

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in CAMHB across the rows of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.[10]

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results and Determining MIC: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]

Clinical Trial Design: A General Framework

While a direct comparative trial is unavailable, a hypothetical Phase III randomized, double-blind, non-inferiority trial to compare this compound and Imipenem could be designed as follows:

Screening Patient Screening and Enrollment Randomization Randomization (1:1) Screening->Randomization Arm_A Treatment Arm A: This compound (Oral) Randomization->Arm_A Arm_B Treatment Arm B: Imipenem/Cilastatin (IV) Randomization->Arm_B Treatment Treatment Period Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up Assessments Treatment->Follow_up Analysis Data Analysis: - Clinical Cure - Microbiological Eradication - Safety and Tolerability Follow_up->Analysis Conclusion Conclusion on Non-Inferiority Analysis->Conclusion

Hypothetical clinical trial design.

Conclusion

This compound and Imipenem are both potent β-lactam antibiotics with a similar mechanism of action. The primary distinction lies in their route of administration, with this compound being an oral prodrug and Imipenem an intravenous agent. This fundamental difference has significant implications for their pharmacokinetic profiles and potential clinical applications. While in-vitro data suggests broad antibacterial activity for both compounds, the lack of direct comparative studies, particularly large-scale clinical trials, makes a definitive statement on their relative efficacy and safety challenging. Imipenem remains a cornerstone of intravenous therapy for severe bacterial infections, backed by extensive clinical data. The development of an oral carbapenem like this compound held promise for step-down therapy and outpatient treatment, but its clinical development has not led to widespread availability. Further research, including direct comparative studies, would be necessary to fully elucidate the comparative therapeutic value of this compound.

References

A Comparative Analysis of the In Vitro Antibacterial Activity of Ritipenem Acoxil Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial activity of Ritipenem (B1198812) acoxil, an oral penem (B1263517) antibiotic, against key clinical isolates. Its performance is evaluated alongside other commonly used oral antibiotics, supported by experimental data to inform research and development in the antibacterial space.

Introduction to Ritipenem Acoxil

This compound is the acetoxymethyl ester prodrug of ritipenem, a broad-spectrum β-lactam antibiotic belonging to the penem class.[1] Like other β-lactams, ritipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). It is characterized by its stability against many β-lactamases, rendering it effective against a variety of Gram-positive and Gram-negative bacteria.

Comparative In Vitro Susceptibility Testing

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ritipenem and comparator oral antibiotics against common clinical isolates. The data is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. The selection of comparator agents is based on their common use in treating respiratory and other community-acquired infections.

Note on Data Availability: The most comprehensive and publicly available comparative studies on this compound date from the mid-1990s. While this data provides valuable insight into its fundamental antibacterial profile, it is important to consider the evolution of antibiotic resistance patterns over time. The comparator data presented is from more recent studies to provide a contemporary context, though a direct head-to-head comparison with ritipenem in recent literature is limited.

Table 1: In Vitro Activity against Gram-Positive Clinical Isolates (MIC in µg/mL)
Organism (No. of Isolates)AntibioticMIC RangeMIC₅₀MIC₉₀
Staphylococcus aureus Ritipenem---
Cefditoren0.12-10.51
Cefuroxime1-848
Amoxicillin/Clavulanate≤0.25-412
Streptococcus pneumoniae Ritipenem---
Cefditoren≤0.015-0.50.060.25
Cefuroxime≤0.06-40.52
Amoxicillin/Clavulanate≤0.015-20.031
Streptococcus pyogenes Ritipenem---
Cefditoren≤0.008-0.030.0150.015
Cefuroxime≤0.03-0.120.060.06
Amoxicillin/Clavulanate≤0.03≤0.03≤0.03
Table 2: In Vitro Activity against Gram-Negative Clinical Isolates (MIC in µg/mL)
Organism (No. of Isolates)AntibioticMIC RangeMIC₅₀MIC₉₀
Haemophilus influenzae Ritipenem---
Cefditoren≤0.008-0.060.0150.03
Cefuroxime0.12-412
Amoxicillin/Clavulanate0.06-20.251
Moraxella catarrhalis Ritipenem---
Cefditoren0.06-10.250.5
Cefuroxime0.25-412
Amoxicillin/Clavulanate≤0.03-0.50.060.25

A 1995 study reported that the MIC values of ritipenem against Gram-positive cocci were comparable to ampicillin (B1664943) and superior to cefaclor, cephalexin, and cefpodoxime.[1] Against Gram-negative bacteria, ritipenem was noted to be more potent than ampicillin, cefaclor, and cephalexin, but less potent than cefpodoxime.[1]

Experimental Protocols

The determination of in vitro antibacterial activity is conducted following standardized methodologies to ensure reproducibility and comparability of results. The most widely accepted protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07-A11)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][3][4][5]

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents are prepared in appropriate Mueller-Hinton Broth (MHB). For fastidious organisms such as Streptococcus pneumoniae and Haemophilus influenzae, supplemented media is used.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The microdilution trays containing the antimicrobial dilutions are inoculated with the bacterial suspension. The trays are then incubated at 35°C ± 2°C for 16-20 hours in ambient air. For organisms requiring specific atmospheric conditions, such as Haemophilus influenzae (increased CO₂), appropriate incubation conditions are provided.

  • MIC Determination: Following incubation, the trays are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method

The agar dilution method is another reference standard for MIC determination.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent incorporated into Mueller-Hinton Agar.

  • Inoculum Preparation: The bacterial inoculum is prepared to a standardized concentration, similar to the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against clinical isolates using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis isolates Clinical Isolates culture Bacterial Culture isolates->culture inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum inoculation Inoculation inoculum->inoculation antibiotics Antimicrobial Agents dilutions Serial Dilutions antibiotics->dilutions microplate Microdilution Plate dilutions->microplate Dispense incubation Incubation (35°C, 16-20h) inoculation->incubation reading Visual Reading incubation->reading mic_determination MIC Determination reading->mic_determination

Caption: Workflow for MIC determination using broth microdilution.

Signaling Pathway of β-Lactam Antibiotics

Ritipenem, as a β-lactam antibiotic, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

PBP_Inhibition Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Ritipenem->PBP Binds to & Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Crosslinking->CellWall Leads to

Caption: Mechanism of action of Ritipenem via PBP inhibition.

Conclusion

This compound demonstrates a broad spectrum of in vitro activity against common Gram-positive and Gram-negative clinical isolates. While direct, recent comparative data is limited, historical studies indicate its potency is comparable or superior to several other oral β-lactam antibiotics of its time. The provided experimental protocols, based on current CLSI standards, offer a framework for conducting contemporary in vitro evaluations of Ritipenem's antibacterial efficacy against modern clinical isolates. Further research with current comparators is warranted to fully establish its position in the current landscape of antimicrobial agents.

References

A Comparative Analysis of Ritipenem Acoxil and Ertapenem for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the performance, mechanisms, and clinical profiles of the penem (B1263517) antibiotic Ritipenem acoxil and the carbapenem (B1253116) Ertapenem, supported by experimental data and protocols.

In the landscape of antimicrobial drug development, penems and carbapenems represent critical classes of β-lactam antibiotics valued for their broad spectrum of activity. This guide provides a detailed comparative analysis of this compound, an orally available penem, and Ertapenem, a parenteral carbapenem. The following sections will delve into their mechanisms of action, in vitro activity against key pathogens, pharmacokinetic profiles, and clinical safety, supported by experimental data and detailed methodologies to inform research and development professionals.

Mechanism of Action and Resistance

Both Ritipenem and Ertapenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. Disruption of this process leads to cell lysis and bacterial death.

Ritipenem 's primary target in Escherichia coli is PBP2, with a similar affinity for PBP3 in Enterobacteriaceae. It has also demonstrated affinity for PBP2 in methicillin-susceptible Staphylococcus aureus (MSSA) and PBP2a in methicillin-resistant S. aureus (MRSA)[1].

Ertapenem , like other carbapenems, has a strong affinity for multiple PBPs. In E. coli, it binds effectively to PBPs 1a, 1b, 2, and 3, leading to rapid cell lysis.

Resistance to both agents can emerge through several mechanisms, primarily the production of β-lactamase enzymes that hydrolyze the β-lactam ring, alterations in the target PBPs, and changes in bacterial membrane permeability due to porin loss or the overexpression of efflux pumps.

dot

cluster_MoA Mechanism of Action Antibiotic Antibiotic PBPs Penicillin-Binding Proteins (PBPs) Antibiotic->PBPs Binds to & Inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Bacterial Cell Lysis Bacterial Cell Lysis

Caption: General mechanism of action for Ritipenem and Ertapenem.

dot

cluster_Resistance Mechanisms of Resistance Antibiotic Antibiotic Beta-lactamase β-lactamase Production Antibiotic->Beta-lactamase Hydrolysis of Drug PBP Alteration Target (PBP) Alteration Antibiotic->PBP Alteration Reduced Binding Permeability Altered Permeability (Porin Loss/Efflux Pumps) Antibiotic->Permeability Reduced Entry/ Increased Efflux Resistance Resistance Beta-lactamase->Resistance PBP Alteration->Resistance Permeability->Resistance cluster_Workflow Broth Microdilution MIC Workflow A Prepare standardized bacterial inoculum (~1.5 x 10^8 CFU/mL) C Inoculate each well with bacterial suspension (final conc. ~5 x 10^5 CFU/mL) A->C B Prepare serial two-fold dilutions of antibiotic in microtiter plate B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E cluster_Workflow HPLC Analysis of Plasma Samples A Collect blood samples at specified time points B Separate plasma by centrifugation A->B C Protein precipitation (e.g., with acetonitrile) B->C D Centrifuge and collect the supernatant C->D E Inject supernatant into HPLC system D->E F Quantify drug concentration based on peak area E->F

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Analysis of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the cross-resistance profiles of new antibiotics are of paramount concern to researchers, clinicians, and drug development professionals. This guide provides a detailed comparison of ritipenem (B1198812) acoxil, an oral penem (B1263517) antibiotic, with other beta-lactams, focusing on their performance against resistant bacterial strains. The data presented herein is compiled from in vitro studies to illuminate the cross-resistance patterns and differential efficacy of these critical therapeutic agents.

Ritipenem is a penem antibiotic that, like other beta-lactams, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Ritipenem acoxil is the orally available prodrug, which is rapidly hydrolyzed to the active form, ritipenem. A key aspect of its profile is its stability against many beta-lactamase enzymes, which are a primary mechanism of resistance to many beta-lactam antibiotics.

Comparative In Vitro Activity Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a notoriously difficult-to-treat pathogen due to its intrinsic and acquired resistance mechanisms, including low outer membrane permeability, efflux pumps, and the production of beta-lactamases such as AmpC. An analysis of ritipenem's activity against P. aeruginosa PAO1 and its mutants with deficient resistance mechanisms reveals the interplay of these factors and provides a basis for comparison with other penems.

The data below summarizes the Minimum Inhibitory Concentrations (MICs) of ritipenem and other penems against P. aeruginosa PAO1 and its isogenic mutants. The mutants have impairments in the MexAB-OprM efflux system and/or the chromosomal AmpC β-lactamase, key contributors to beta-lactam resistance.

Bacterial StrainResistance Mechanism(s)Ritipenem MIC (µg/mL)Faropenem MIC (µg/mL)Sulopenem MIC (µg/mL)
PAO1Wild-Type128128128
KG2225ΔmexAB12882
KG2504ΔampC646464
KG2512ΔmexAB, ΔampC6441

Data sourced from a study on the intrinsic resistance of Pseudomonas aeruginosa to penem antibiotics.[1][2]

Mechanisms of Cross-Resistance in Beta-Lactams

Cross-resistance between beta-lactam antibiotics is a complex phenomenon dictated by several key mechanisms within bacteria. Understanding these pathways is crucial for predicting the utility of new agents like ritipenem in clinical settings where multi-drug resistant organisms are prevalent.

Key Resistance Mechanisms:
  • Beta-Lactamase Production: These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. The spectrum of activity of a beta-lactamase determines the extent of cross-resistance. For instance, Extended-Spectrum Beta-Lactamases (ESBLs) confer resistance to most penicillins and cephalosporins, while carbapenemases inactivate carbapenems, often leading to broad cross-resistance across the entire beta-lactam class.

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of beta-lactam antibiotics, rendering them less effective. This is a primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).

  • Reduced Permeability: The outer membrane of Gram-negative bacteria acts as a selective barrier. A reduction in the expression or function of porin channels, through which beta-lactams enter the periplasmic space, can lead to decreased susceptibility.

  • Efflux Pumps: These are transport proteins that actively pump antibiotics out of the bacterial cell, preventing them from reaching their PBP targets. Overexpression of efflux pumps can contribute to resistance to a wide range of antibiotics.

The following diagram illustrates the primary mechanisms of beta-lactam resistance that can lead to cross-resistance.

BetaLactamResistance cluster_cell Bacterial Cell cluster_periplasm Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis\nInhibited Cell Wall Synthesis Inhibited PBP->Cell Wall Synthesis\nInhibited Efflux Efflux Pump Antibiotic_out Beta-Lactam Antibiotic Efflux->Antibiotic_out Efflux Porin Porin Channel Antibiotic_in Beta-Lactam Antibiotic Porin->Antibiotic_in BetaLactamase Beta-Lactamase Inactive Antibiotic Inactive Antibiotic BetaLactamase->Inactive Antibiotic Antibiotic_out->Porin Entry Antibiotic_in->PBP Binding & Inhibition Antibiotic_in->Efflux Expulsion Antibiotic_in->BetaLactamase Inactivation

Caption: Mechanisms of beta-lactam resistance leading to cross-resistance.

Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methodologies. Below are outlines of the typical experimental protocols used in the cited research.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific density, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: The prepared antibiotic dilutions in microtiter plates are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

The following workflow illustrates the process of determining cross-resistance.

CrossResistanceWorkflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolates Select Bacterial Isolates (Wild-Type & Resistant Phenotypes) Inoculation Inoculate Antibiotic Dilutions with Bacterial Suspensions Isolates->Inoculation Antibiotics Prepare Serial Dilutions of Ritipenem & Comparator Beta-Lactams Antibiotics->Inoculation Incubation Incubate under Standard Conditions Inoculation->Incubation MIC_determination Determine MIC for each Antibiotic-Isolate Combination Incubation->MIC_determination Comparison Compare MICs of Ritipenem and Comparator Drugs MIC_determination->Comparison CrossResistance Assess Cross-Resistance Patterns Comparison->CrossResistance

Caption: Workflow for assessing cross-resistance.

Conclusion

The available in vitro data indicates that the efficacy of ritipenem, like other penems, is significantly influenced by the interplay of various resistance mechanisms in P. aeruginosa, particularly the MexAB-OprM efflux pump and the outer membrane barrier.[1][2] While ritipenem shows stability against many beta-lactamases, its effectiveness against challenging Gram-negative pathogens with multiple resistance mechanisms warrants further investigation. Comprehensive comparative studies with quantitative data on a broader range of resistant strains, especially ESBL and carbapenemase-producing Enterobacterales, are needed to fully elucidate the cross-resistance profile of this compound and its potential role in the clinical management of infections caused by multi-drug resistant bacteria. Researchers and drug development professionals should prioritize these studies to guide the future clinical application of this oral carbapenem.

References

Validating Ritipenem Acoxil MIC Breakpoints: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Ritipenem (B1198812) acoxil against key bacterial pathogens, alongside established carbapenems such as Meropenem (B701) and Imipenem. The data presented is intended to assist in the validation of Minimum Inhibitory Concentration (MIC) breakpoints for Ritipenem acoxil.

Executive Summary

This compound is a prodrug that is hydrolyzed in the body to its active form, ritipenem, a carbapenem (B1253116) antibiotic.[1] Like other carbapenems, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] While comprehensive and recent data on the in vitro activity of ritipenem are limited, historical data provides a baseline for comparison with contemporary carbapenems. This guide summarizes available MIC data, outlines standardized experimental protocols for susceptibility testing, and presents a logical workflow for breakpoint validation.

Comparative In Vitro Activity of Carbapenems

The following tables summarize the MIC50 and MIC90 values for Ritipenem, Meropenem, and Imipenem against clinically relevant Gram-positive and Gram-negative bacteria. It is important to note that the provided data for Ritipenem is from older studies, and direct comparison with more recent data for other carbapenems should be interpreted with caution.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) against Enterobacteriaceae

OrganismRitipenem (1995)Meropenem (Recent Studies)Imipenem (Recent Studies)
MIC90 MIC50 / MIC90 MIC50 / MIC90
Escherichia coli1.560.03 / 0.120.25 / 1
Klebsiella pneumoniae0.390.06 / 0.250.25 / 1
Enterobacter cloacae12.50.12 / 10.5 / 2
Proteus mirabilis1.560.06 / 0.250.5 / 2
Serratia marcescens1000.25 / 11 / 4

Note: Recent MIC data for Meropenem and Imipenem are compiled from various surveillance studies.[2][3] The Ritipenem data is from a 1995 study.

Table 2: Comparative MIC50 and MIC90 Values (µg/mL) against Pseudomonas aeruginosa

AntibioticMIC50MIC90
Ritipenem (1995)>100>100
Meropenem0.516
Imipenem14

Note: Recent MIC data for Meropenem and Imipenem are compiled from various surveillance studies.[2][3] The Ritipenem data is from a 1995 study.

Table 3: Comparative MIC50 and MIC90 Values (µg/mL) against Gram-Positive Cocci

OrganismRitipenem (1995)Meropenem (Recent Studies)Imipenem (Recent Studies)
MIC90 MIC50 / MIC90 MIC50 / MIC90
Staphylococcus aureus (MSSA)0.390.03 / 0.060.015 / 0.03
Streptococcus pneumoniae0.390.06 / 0.250.015 / 0.06

Note: Recent MIC data for Meropenem and Imipenem are compiled from various surveillance studies.[3] The Ritipenem data is from a 1995 study.

Experimental Protocols for MIC Determination

The determination of MIC values is a critical step in evaluating the in vitro potency of an antimicrobial agent. Standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results.

Broth Microdilution Method (CLSI M07-A11 and EUCAST Guidelines)

This is a widely accepted reference method for determining MICs.

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents are prepared in appropriate cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: The microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method (CLSI M07-A11)

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Agar Plates: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.

  • Inoculum Preparation: The bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 10^4 CFU per spot.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism.

Workflow for Validating MIC Breakpoints

The process of validating MIC breakpoints involves a systematic approach to ensure the reliability and clinical relevance of the established values.

MIC_Breakpoint_Validation_Workflow cluster_Phase1 Phase 1: Data Collection & Preparation cluster_Phase2 Phase 2: MIC Determination cluster_Phase3 Phase 3: Data Analysis & Breakpoint Establishment cluster_Phase4 Phase 4: Validation Isolate_Collection Bacterial Isolate Collection & Identification Broth_Microdilution Broth Microdilution (CLSI/EUCAST) Isolate_Collection->Broth_Microdilution Agar_Dilution Agar Dilution (CLSI) Isolate_Collection->Agar_Dilution Antimicrobial_Prep Antimicrobial Agent Preparation & QC Antimicrobial_Prep->Broth_Microdilution Antimicrobial_Prep->Agar_Dilution Data_Analysis MIC Data Analysis (MIC50, MIC90, Distribution) Broth_Microdilution->Data_Analysis Agar_Dilution->Data_Analysis Comparator_Analysis Comparison with Comparator Agents Data_Analysis->Comparator_Analysis Breakpoint_Proposal Propose MIC Breakpoints (Susceptible, Intermediate, Resistant) Comparator_Analysis->Breakpoint_Proposal PKPD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Breakpoint_Proposal->PKPD_Modeling Clinical_Correlation Correlation with Clinical Outcome Data Breakpoint_Proposal->Clinical_Correlation Final_Breakpoints Establish Final Validated Breakpoints PKPD_Modeling->Final_Breakpoints Clinical_Correlation->Final_Breakpoints

Caption: Workflow for MIC Breakpoint Validation.

Signaling Pathways and Logical Relationships

The interaction of carbapenems with bacterial penicillin-binding proteins (PBPs) is the critical step in their mechanism of action, leading to the inhibition of cell wall synthesis and ultimately bacterial cell death.

Carbapenem_Mechanism_of_Action Carbapenem Carbapenem Antibiotic (e.g., Ritipenem) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall_Synthesis Peptidoglycan Cross-linking PBP->CellWall_Synthesis Inhibits CellWall_Integrity Cell Wall Integrity Compromised CellWall_Synthesis->CellWall_Integrity Leads to Cell_Lysis Bacterial Cell Lysis & Death CellWall_Integrity->Cell_Lysis

Caption: Carbapenem Mechanism of Action.

Conclusion

The available data, although dated for Ritipenem, suggests it possesses a broad spectrum of in vitro activity against many common bacterial pathogens. However, to establish definitive and clinically relevant MIC breakpoints, further studies with contemporary clinical isolates are imperative. Direct, head-to-head comparative studies with current first-line carbapenems like Meropenem and Imipenem, following standardized CLSI and EUCAST methodologies, would be invaluable. This guide provides the foundational framework and necessary protocols to conduct such validation studies, ultimately aiding in the informed development and potential clinical application of this compound.

References

Comparative Guide to Synergy Testing of Ritipenem Acoxil with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem (B1198812) acoxil is an orally administered penem (B1263517) antibiotic that, upon absorption, is hydrolyzed to its active form, ritipenem. As with other members of the carbapenem (B1253116) class, ritipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). In the face of rising antimicrobial resistance, combination therapy presents a promising strategy to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance. This guide provides a framework for assessing the synergistic potential of Ritipenem acoxil with other antimicrobial agents, drawing upon established methodologies and findings from studies on similar carbapenem antibiotics due to the current lack of specific published synergy data for this compound.

Potential Synergistic Partners for this compound

Based on in vitro synergy studies of other carbapenems like meropenem (B701) and imipenem, the following classes of antimicrobial agents are proposed as potential candidates for synergistic combination testing with this compound:

  • Aminoglycosides (e.g., Amikacin, Gentamicin, Tobramycin): The synergy between carbapenems and aminoglycosides is well-documented. Carbapenems can disrupt the bacterial cell wall, which may facilitate the intracellular uptake of aminoglycosides, leading to enhanced inhibition of protein synthesis.[1][2][3]

  • Polymyxins (e.g., Colistin): Polymyxins disrupt the outer membrane of Gram-negative bacteria, which can increase the permeability for other antibiotics, including carbapenems, to reach their target PBPs.[4]

  • Glycopeptides (e.g., Vancomycin): Against certain Gram-positive organisms, the combination of a carbapenem and a glycopeptide may offer enhanced activity.

  • Rifampin: This agent has shown synergistic effects with various antibiotics and could be a candidate for combination studies with this compound against specific pathogens.[4]

Experimental Protocols for Synergy Testing

The two most common and well-validated methods for in vitro synergy testing are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Materials:

  • This compound (active form, ritipenem, should be used for in vitro testing)

  • Second antimicrobial agent

  • Appropriate bacterial strains (e.g., clinical isolates of interest)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Prepare serial twofold dilutions of Ritipenem and the second antimicrobial agent in CAMHB in the 96-well plate. The dilutions should span a range of concentrations above and below the Minimum Inhibitory Concentration (MIC) of each drug. The final plate setup will have a gradient of Ritipenem concentrations along the x-axis and a gradient of the second agent along the y-axis.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism
Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal activity of an antibiotic combination over time.

Materials:

  • Ritipenem (active form)

  • Second antimicrobial agent

  • Bacterial strains

  • CAMHB

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting

Procedure:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

  • Experimental Setup: Prepare flasks containing CAMHB with:

    • No antibiotic (growth control)

    • Ritipenem alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)

    • Second antimicrobial agent alone (at a clinically relevant concentration)

    • The combination of Ritipenem and the second agent at the same concentrations.

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C in a shaking incubator.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions and plate onto appropriate agar (B569324) plates to determine the viable colony count (CFU/mL).[5]

  • Incubation of Plates: Incubate the agar plates at 35-37°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.

Interpretation of Time-Kill Assay Results:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[5]

  • Indifference: A < 2-log10 but > 1-log10 change in CFU/mL between the combination and the most active single agent.[5]

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.[5]

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

As no specific experimental data for this compound synergy testing is publicly available, the following tables are templates for presenting results from future studies.

Table 1: Checkerboard Synergy Testing of Ritipenem with Agent X against [Bacterial Species]

Isolate IDRitipenem MIC (µg/mL)Agent X MIC (µg/mL)Ritipenem MIC in Combination (µg/mL)Agent X MIC in Combination (µg/mL)FIC IndexInterpretation
Strain 1
Strain 2
...

Table 2: Time-Kill Assay Results for Ritipenem and Agent X against [Bacterial Species]

Isolate IDInitial Inoculum (log10 CFU/mL)Δlog10 CFU/mL at 24h (Ritipenem alone)Δlog10 CFU/mL at 24h (Agent X alone)Δlog10 CFU/mL at 24h (Combination)Interpretation
Strain 1
Strain 2
...

Visualizations

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_setup Initial Setup cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation start Select Bacterial Isolates mic_determination Determine MIC of Ritipenem & Agent X start->mic_determination setup_plate Prepare 96-well plate with serial dilutions mic_determination->setup_plate setup_flasks Prepare flasks with drugs alone and in combination mic_determination->setup_flasks inoculate_plate Inoculate with standardized bacterial suspension setup_plate->inoculate_plate incubate_plate Incubate for 18-24h inoculate_plate->incubate_plate read_mic Read MICs of drugs alone and in combination incubate_plate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret_fic Interpret FIC Index: Synergy, Additive, Indifference, Antagonism calc_fic->interpret_fic inoculate_flasks Inoculate with standardized bacterial suspension setup_flasks->inoculate_flasks incubate_flasks Incubate and sample at time points inoculate_flasks->incubate_flasks plate_samples Perform serial dilutions and plate incubate_flasks->plate_samples count_colonies Count colonies and calculate CFU/mL plate_samples->count_colonies plot_timekill Plot log10 CFU/mL vs. Time count_colonies->plot_timekill final_conclusion Overall Conclusion on Synergistic Potential interpret_fic->final_conclusion interpret_timekill Interpret Time-Kill Curves: Synergy, Indifference, Antagonism plot_timekill->interpret_timekill interpret_timekill->final_conclusion

Caption: Workflow for in vitro synergy testing of this compound.

Proposed Signaling Pathway for Carbapenem-Aminoglycoside Synergy

Carbapenem_Aminoglycoside_Synergy cluster_bacterium Gram-Negative Bacterium outer_membrane Outer Membrane periplasmic_space Periplasmic Space outer_membrane->periplasmic_space pbp PBP periplasmic_space->pbp inner_membrane Inner (Cytoplasmic) Membrane cytoplasm Cytoplasm inner_membrane->cytoplasm ribosome Ribosome cytoplasm->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis ritipenem Ritipenem ritipenem->outer_membrane Crosses Porin Channels inhibition1 Inhibition ritipenem->inhibition1 disruption Disruption aminoglycoside Aminoglycoside aminoglycoside->outer_membrane Initial Interaction inhibition2 Inhibition aminoglycoside->inhibition2 enhanced_uptake Enhanced Uptake inhibition1->pbp inhibition2->ribosome disruption->outer_membrane Weakens Membrane enhanced_uptake->inner_membrane Increased Permeability

Caption: Proposed mechanism of synergy between Ritipenem and an aminoglycoside.

References

A Comparative Analysis of the Pharmacokinetics of Ritipenem Acoxil and Other Penem Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Ritipenem (B1198812) acoxil, an oral penem (B1263517) antibiotic, with parenterally administered penems including imipenem (B608078), meropenem (B701), doripenem (B194130), and biapenem. The information presented is intended to support research and development efforts in the field of antibacterial agents by offering a comprehensive overview of key pharmacokinetic parameters, supported by experimental data and detailed methodologies.

Executive Summary

Penem antibiotics are a critical class of β-lactam antibacterial agents with a broad spectrum of activity. While most penems require intravenous administration, Ritipenem acoxil offers the advantage of oral bioavailability. Understanding the comparative pharmacokinetics of these drugs is essential for optimizing dosing regimens and developing new therapeutic strategies. This guide summarizes key pharmacokinetic parameters, outlines the experimental protocols used to obtain this data, and provides visual representations of the experimental workflow.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and other selected penem antibiotics in healthy adult volunteers. It is important to note that direct comparisons should be made with caution due to variations in dosages, administration routes, and study designs.

Table 1: Pharmacokinetics of this compound (Oral Administration)

DoseCmax (mg/L)Tmax (h)AUC (mg·h/L)Half-life (h)Renal Clearance (mL/min)Reference
500 mg (multiple doses)~10 (AUC for 0-8h)-~10 (0-8h)~0.787 (after repeated dosing)[1]

Table 2: Pharmacokinetics of Intravenously Administered Penems

DrugDoseCmax (mg/L)Tmax (h)AUC (mg·h/L)Half-life (h)Reference
Imipenem/Cilastatin 500 mg--27.81.3[2]
500 mg (IM)8.01.527.81.3[2]
Meropenem 500 mg (5 min injection)----[3]
1000 mg (5 min injection)----[3]
Doripenem 500 mg (1h infusion)---~1[4][5]
1000 mg (1h infusion)---~1[4][5]
Biapenem 250 mg (3h infusion)5.43 ± 0.55~318.0 ± 1.581.03 ± 0.03 (at 750mg)[6]
500 mg (30 min infusion)----[7]
1250 mg (3h infusion)52.3 ± 18.2~3150 ± 35.91.31 ± 0.31[6]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general overview of a typical experimental protocol is provided below.

Study Design and Volunteer Recruitment
  • Design: Studies are typically conducted as randomized, open-label or double-blind, single- or multiple-dose trials in healthy adult volunteers.[4][6] Cross-over designs are also utilized to minimize inter-individual variability.[8]

  • Volunteers: Healthy male and/or female subjects are recruited after providing informed consent.[2][9] Inclusion and exclusion criteria are established to ensure a homogenous study population with normal renal and hepatic function.

Drug Administration and Sample Collection
  • Administration: this compound is administered orally as tablets.[1] Intravenous penems are administered as infusions over a specified period (e.g., 30 minutes, 1 hour, or 4 hours).[3][4][6][7]

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).[7][9]

  • Urine Collection: Urine samples are collected over specific intervals to determine the extent of renal excretion.[7][9]

  • Sample Processing: Plasma is separated from blood samples by centrifugation and, along with urine samples, is stored at low temperatures (e.g., -20°C or -80°C) until analysis.[10]

Bioanalytical Method for Drug Quantification
  • Method: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying penem antibiotic concentrations in plasma and urine.[1][10][11][12]

  • Sample Preparation: Prior to analysis, plasma samples typically undergo protein precipitation using agents like acetonitrile, followed by centrifugation.[10][11] Urine samples may be diluted before injection into the HPLC or LC-MS/MS system.

  • Chromatographic Separation: Separation of the analyte from endogenous components is achieved using a C8 or C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[11][12]

  • Detection: The concentration of the drug is determined by measuring the UV absorbance at a specific wavelength (e.g., 298 nm) or by monitoring specific mass transitions in MS/MS.[10][11]

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, selectivity, and stability.[13][14][15][16]

Pharmacokinetic Analysis
  • Parameters: Pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), and clearance are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis methods.[7]

  • Software: Specialized pharmacokinetic software is used for data analysis and modeling.

Mandatory Visualization

The following diagrams illustrate the typical workflows for a clinical pharmacokinetic study and the subsequent bioanalytical sample analysis.

PharmacokineticStudyWorkflow cluster_study_conduct Clinical Study Conduct cluster_sample_processing Sample Processing and Storage cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis and Reporting volunteer_recruitment Volunteer Recruitment (Informed Consent, Screening) drug_administration Drug Administration (Oral or IV) volunteer_recruitment->drug_administration sample_collection Serial Blood & Urine Sample Collection drug_administration->sample_collection centrifugation Plasma Separation (Centrifugation) sample_collection->centrifugation storage Sample Storage (-20°C to -80°C) centrifugation->storage sample_analysis Sample Analysis (HPLC or LC-MS/MS) storage->sample_analysis data_acquisition Data Acquisition sample_analysis->data_acquisition pk_analysis Pharmacokinetic Parameter Calculation data_acquisition->pk_analysis report_generation Report Generation pk_analysis->report_generation

Caption: Workflow of a typical clinical pharmacokinetic study.

BioanalyticalWorkflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection_quantification Detection and Quantification sample_thawing Sample Thawing protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_thawing->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection Injection into HPLC/LC-MS/MS System supernatant_transfer->hplc_injection separation Separation on Analytical Column hplc_injection->separation detection Detection (UV or MS/MS) separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: General workflow for bioanalytical sample analysis.

References

Ritipenem Acoxil Efficacy in Neutropenic Mouse Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Ritipenem acoxil against other broad-spectrum antibiotics in preclinical neutropenic mouse models. Due to the limited availability of public data on this compound in the standardized neutropenic thigh infection model, this comparison leverages available data from other relevant in vivo mouse infection models and draws comparisons with established antibiotics evaluated in the neutropenic thigh model.

Executive Summary

This compound, an oral penem (B1263517) antibiotic, has demonstrated significant in vivo efficacy against a range of bacterial pathogens in murine infection models. While direct comparative data in a neutropenic mouse thigh infection model is not publicly available, studies in intraperitoneal and pulmonary infection models reveal its therapeutic potential. This guide synthesizes the available preclinical data for this compound and contrasts it with the well-documented efficacy of carbapenems like meropenem (B701) and imipenem, and the cephalosporin (B10832234) cefepime, in the industry-standard neutropenic mouse thigh infection model. This analysis aims to provide a valuable, albeit indirect, comparison to inform further research and development.

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound in systemic and pulmonary mouse infection models and for comparator antibiotics in the neutropenic mouse thigh infection model. It is crucial to note that a direct comparison of potency is challenging due to the differences in the experimental models, including the immune status of the mice and the site of infection.

Table 1: In Vivo Efficacy of this compound in Mouse Infection Models

PathogenInfection ModelEndpointThis compound ED₅₀ (mg/kg)Comparator ED₅₀ (mg/kg)
Staphylococcus aureus SmithIntraperitonealSurvival1.88Cefaclor: 5.26
Streptococcus pneumoniae IIIIntraperitonealSurvival1.15Cefaclor: >100
Escherichia coli KC-14IntraperitonealSurvival25.8Cefixime: 0.14
Klebsiella pneumoniae KC-1IntraperitonealSurvival11.2Cefixime: 0.08
Serratia marcescens T-55IntraperitonealSurvival3.13Cefixime: 0.12
Acinetobacter calcoaceticus Ac-54IntraperitonealSurvival1.06Cefixime: 2.19
Klebsiella pneumoniae B-54PulmonarySurvival26.9Cefotiam Hexetil: 41.7

ED₅₀ (Effective Dose 50): The dose required to protect 50% of the infected mice. Data extracted from a study on the in vitro and in vivo antibacterial activity of this compound.

Table 2: Comparative Efficacy of Carbapenems and Cephalosporins in the Neutropenic Mouse Thigh Infection Model

AntibioticPathogenEndpointEfficacy MeasureResult
MeropenemAcinetobacter baumanniiBacterial Load%T>MIC for stasis7-24%[1]
MeropenemAcinetobacter baumanniiBacterial Load%T>MIC for 1-log kill15-37%[1]
MeropenemESBL-producing E. coli & K. pneumoniaeBacterial LoadBacterial Reduction (CFU/thigh)~2-log kill with MICs ≤0.5 µg/mL[2]
ImipenemAcinetobacter baumanniiBacterial Load%T>MIC for stasis23.67%
ImipenemAcinetobacter baumanniiBacterial Load%T>MIC for 1-log kill32.82%
Cefepime-Clinical SuccessSuccess Rate (72h) in febrile neutropenic patients48.3%

%T>MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration. ESBL: Extended-Spectrum Beta-Lactamase. Data for comparators are derived from various studies and are presented to provide context on their performance in the standardized neutropenic thigh model.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the interpretation of the comparative efficacy data.

This compound Efficacy Models

1. Systemic Infection (Intraperitoneal) Model:

  • Animals: Male ICR mice.

  • Infection: Mice were intraperitoneally inoculated with a bacterial suspension containing 5% mucin.

  • Treatment: this compound was administered orally twice, 1 and 5 hours after infection.

  • Endpoint: The survival rate was monitored for 7 days, and the ED₅₀ was calculated.

2. Pulmonary Infection Model:

  • Animals: Male ICR mice.

  • Infection: Mice were intranasally infected with a bacterial suspension under anesthesia.

  • Treatment: this compound was administered orally twice daily for 7 days, starting 24 hours after infection.

  • Endpoint: The survival rate was monitored for 10 days, and the ED₅₀ was calculated.

Neutropenic Mouse Thigh Infection Model (for Comparator Antibiotics)

The neutropenic mouse thigh infection model is a standardized and highly reproducible method to evaluate the in vivo efficacy of antimicrobial agents.[3]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[1] This is typically administered a few days before the infection to deplete neutrophils, making the mice more susceptible to bacterial infections and mimicking the condition of neutropenic patients.[3]

  • Infection: A defined inoculum of the test bacterium (e.g., 10⁶ to 10⁷ CFU) is injected directly into the thigh muscle of the neutropenic mice.[1]

  • Treatment: Antibiotic therapy is initiated at a specific time point after infection (e.g., 2 hours). The drugs are administered via routes and dosing schedules that simulate human pharmacokinetics.

  • Endpoint: The primary endpoint is the bacterial burden in the thigh muscle, measured in colony-forming units (CFU) per gram of tissue, at 24 hours after the start of treatment. The change in bacterial count from the start of therapy is used to determine the efficacy of the antibiotic.

Mandatory Visualizations

Experimental Workflow of the Neutropenic Mouse Thigh Infection Model

G cluster_pre Pre-Infection Phase cluster_inf Infection & Treatment Phase cluster_post Endpoint Analysis A Day -4: Administer Cyclophosphamide (150 mg/kg, IP) B Day -1: Administer Cyclophosphamide (100 mg/kg, IP) A->B Induce Neutropenia C Day 0 (0h): Infect Thigh Muscle with Bacterial Suspension (IM) B->C D Day 0 (+2h): Initiate Antibiotic Treatment C->D E Continue Dosing Regimen (e.g., q6h, q8h, q12h) D->E F Day +1 (+26h): Euthanize Mice E->F G Excise Thigh Muscle F->G H Homogenize Tissue G->H I Plate Serial Dilutions H->I J Incubate and Count CFU I->J K Determine Bacterial Load (log10 CFU/thigh) J->K

References

Comparative Analysis of Ritipenem Acoxil and Doripenem Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of In Vitro Efficacy

For researchers and drug development professionals, understanding the nuanced differences between antimicrobial agents is paramount. This guide provides a comparative analysis of ritipenem (B1198812) acoxil and doripenem (B194130), with a specific focus on their activity against the opportunistic pathogen Pseudomonas aeruginosa. While both are beta-lactam antibiotics, their efficacy against this particular bacterium diverges significantly.

Doripenem, a parenteral carbapenem, demonstrates potent in vitro activity against Pseudomonas aeruginosa. In contrast, ritipenem, the active form of the oral prodrug ritipenem acoxil, is recognized for its broad spectrum against many Gram-positive and Gram-negative bacteria but notably lacks efficacy against P. aeruginosa.[1][2][3] This fundamental difference in their activity spectrum is a critical determinant in their potential clinical applications.

In Vitro Activity: A Tale of Two Spectrums

Doripenem has consistently shown strong performance against P. aeruginosa in various studies. Its potency is often compared to other anti-pseudomonal carbapenems like imipenem (B608078) and meropenem.

Conversely, studies on this compound consistently report its lack of significant activity against P. aeruginosa.[2] The intrinsic resistance of P. aeruginosa to penem (B1263517) antibiotics like ritipenem is attributed to a combination of factors, including the outer membrane barrier, active efflux systems, and the production of AmpC β-lactamase.[3]

Quantitative Analysis of Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values for doripenem against Pseudomonas aeruginosa from various studies. Due to its lack of activity, comparable data for ritipenem is not available.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Doripenem24[4]
Doripenem0.12 - 0.5Not Reported[5][6]

MIC50: The concentration of an antibiotic at which 50% of the bacterial isolates are inhibited. MIC90: The concentration of an antibiotic at which 90% of the bacterial isolates are inhibited.

Experimental Methodologies

The data presented for doripenem is primarily derived from standardized in vitro susceptibility testing methods. A thorough understanding of these protocols is essential for the accurate interpretation and replication of the findings.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values, a critical measure of an antibiotic's potency, are typically determined using the following methods:

  • Broth Microdilution: This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the bacteria. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.

  • Agar (B569324) Dilution: In this method, serial dilutions of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the bacteria. The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.[4][5]

The workflow for a typical MIC determination experiment is illustrated below.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start drug_prep Prepare Serial Dilutions of Antibiotic start->drug_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculation Inoculate Dilutions with Bacteria drug_prep->inoculation inoculum_prep->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Mechanisms of Action and Resistance

The disparity in activity between doripenem and ritipenem against P. aeruginosa can be attributed to their interactions with penicillin-binding proteins (PBPs) and their susceptibility to bacterial resistance mechanisms.

Doripenem's Anti-Pseudomonal Activity

Doripenem exerts its bactericidal effect by binding to and inactivating essential PBPs involved in bacterial cell wall synthesis. Its stability against many β-lactamases, including those produced by P. aeruginosa, contributes to its efficacy.

Ritipenem's Inactivity Against P. aeruginosa

The high intrinsic resistance of P. aeruginosa to ritipenem is a multifactorial issue.[3] The key mechanisms include:

  • Outer Membrane Impermeability: The outer membrane of P. aeruginosa is a formidable barrier that restricts the entry of many antibiotics.

  • Efflux Pumps: This bacterium possesses efficient efflux pumps that actively transport antibiotics out of the cell before they can reach their target PBPs.

  • AmpC β-Lactamase: The chromosomal AmpC β-lactamase of P. aeruginosa can hydrolyze and inactivate ritipenem.

The interplay of these resistance mechanisms is visualized in the following diagram.

Resistance_Mechanisms cluster_cell Pseudomonas aeruginosa Cell ritipenem Ritipenem outer_membrane Outer Membrane ritipenem->outer_membrane Blocked efflux_pump Efflux Pump ritipenem->efflux_pump Enters ampc AmpC β-Lactamase ritipenem->ampc Enters pbp Penicillin-Binding Proteins (PBPs) ritipenem->pbp Target extrusion Extrusion efflux_pump->extrusion Pumps Out hydrolysis Hydrolysis ampc->hydrolysis Inactivates

References

Ritipenem Acoxil: A Comparative Analysis Against Clinical Standards of Care in Complicated Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of ritipenem (B1198812) acoxil against established clinical standards of care, specifically meropenem (B701) and imipenem-cilastatin, for the treatment of complicated urinary tract infections (cUTIs) and intra-abdominal infections (IAIs). The following sections detail the mechanism of action, comparative efficacy, safety profiles, and the experimental protocols of key clinical trials, offering a thorough analysis for drug development and research professionals.

Mechanism of Action

Ritipenem, the active form of the prodrug ritipenem acoxil, is a penem (B1263517) antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and bacterial death.

Mechanism of Action of Ritipenem Ritipenem_acoxil This compound (Prodrug) Hydrolysis Hydrolysis in Intestinal Mucosa Ritipenem_acoxil->Hydrolysis Ritipenem Ritipenem (Active Drug) Hydrolysis->Ritipenem Inhibition Inhibition Ritipenem->Inhibition PBPs Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Inhibition->PBPs Inhibition->Cell_Wall_Synthesis Inhibits

Mechanism of this compound

Comparative Efficacy

Direct head-to-head clinical trials comparing this compound with meropenem or imipenem-cilastatin for the treatment of complicated urinary tract infections (cUTIs) and intra-abdominal infections (IAIs) are limited in publicly available literature. The following tables summarize the clinical efficacy of this compound in other indications and the efficacy of meropenem and imipenem-cilastatin in cUTIs and IAIs based on separate clinical trials.

This compound Clinical Efficacy (Other Infections)
Infection TypeComparatorClinical Efficacy RateMicrobiological Eradication RateReference
Chronic Lower Respiratory Tract InfectionsCefotiam (B1212589) Hexetil85.3% (64/75)50.0% (13/26)[1]
Soft Tissue Infections-Excellent in 4/6, Good in 1/6-
Ophthalmic Infections-100% (12/12)83.3% (5/6)
Pneumonia and other Respiratory Infections-83.3% (10/12)Eradicated in 1/6, Decreased in 4/6[2]
Meropenem Clinical Efficacy
Infection TypeComparatorClinical Cure/Success RateMicrobiological Eradication RateReference
Complicated Urinary Tract InfectionsCefepime-taniborbactam58.0% (83/143)-[3][4][5]
Complicated Urinary Tract Infections-100% (clinical efficacy)88.9%[6]
Intra-abdominal InfectionsImipenem/Cilastatin96% (79/82)84% (69/82)[7][8]
Intra-abdominal InfectionsClindamycin/Tobramycin91% (120/132)96% (93/97)[9]
Intra-abdominal InfectionsCefotaxime + Metronidazole91%90%[10]
Imipenem-Cilastatin Clinical Efficacy
Infection TypeComparatorClinical Cure/Success RateMicrobiological Eradication RateReference
Complicated Urinary Tract Infections-100% (clinical improvement)100%[11]
Complicated Urinary Tract Infections-87%Gram-positive: 79%, Gram-negative: 94%[12]
Intra-abdominal InfectionsMeropenem94% (83/88)81% (71/88)[7][8]
Intra-abdominal InfectionsClindamycin/Tobramycin--[13]
Intra-abdominal InfectionsImipenem/Cilastatin + Relebactam95.2%-[14]

Safety and Tolerability

The safety profiles of this compound, meropenem, and imipenem-cilastatin are summarized below based on reported adverse events in clinical trials.

AntibioticCommon Adverse EventsSerious Adverse EventsReference
This compound Diarrhea, nausea, headache, dyspepsia, eosinophilia, elevated GPT.[1][2]Generally well-tolerated in the cited studies.[1][2]
Meropenem Diarrhea, rash, nausea/vomiting, injection site inflammation, elevated transaminases.[15][16]Seizures (less frequent than with imipenem).[15][16]
Imipenem-Cilastatin Nausea, hepatotoxicity, diarrhea, eruption, headache, slight elevation of serum transaminase.[12][13]Seizures.[13]

Experimental Protocols

Detailed methodologies for clinical trials evaluating antibiotics for complicated urinary tract and intra-abdominal infections generally follow established regulatory guidelines. Below are generalized experimental workflows based on common practices in Phase 2 and Phase 3 clinical trials.

Complicated Urinary Tract Infection (cUTI) Trial Workflow

cluster_screening Screening and Enrollment cluster_treatment Treatment Phase (e.g., 7-14 days) cluster_assessment Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Urine Culture, Imaging) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1 or 2:1 ratio) Baseline_Assessment->Randomization Treatment_Arm_A Investigational Drug (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Comparator Drug (e.g., Meropenem) Randomization->Treatment_Arm_B Monitoring Daily Monitoring (Vitals, Adverse Events) Treatment_Arm_A->Monitoring Treatment_Arm_B->Monitoring End_of_Treatment End of Treatment (EOT) (Clinical & Microbiological Response) Monitoring->End_of_Treatment Test_of_Cure Test of Cure (TOC) Visit (e.g., Day 19-23) End_of_Treatment->Test_of_Cure Late_Follow_up Late Follow-up Visit (e.g., Day 28-35) Test_of_Cure->Late_Follow_up

Typical cUTI Clinical Trial Workflow

Key Methodological Points for cUTI Trials:

  • Patient Population: Adults with a clinical diagnosis of cUTI, including acute pyelonephritis, confirmed by urine culture.

  • Inclusion Criteria: Often include systemic signs of infection (e.g., fever) and a positive urine culture with a significant pathogen count (e.g., ≥10^5 CFU/mL).

  • Exclusion Criteria: May include uncomplicated UTIs, fungal infections, pregnancy, and severe renal impairment.

  • Primary Endpoint: Typically a composite of clinical cure (resolution of symptoms) and microbiological eradication (negative urine culture) at the Test of Cure (TOC) visit.[3]

  • Comparator Agents: Standard-of-care antibiotics such as meropenem or piperacillin-tazobactam.[3][17]

Intra-Abdominal Infection (IAI) Trial Workflow

cluster_screening_iai Pre-Treatment cluster_treatment_iai Treatment Phase (e.g., 4-14 days) cluster_assessment_iai Follow-up and Assessment Diagnosis Diagnosis of Complicated IAI (e.g., Appendicitis, Cholecystitis) Source_Control Surgical Source Control Diagnosis->Source_Control Enrollment Patient Enrollment & Consent Source_Control->Enrollment Randomization_IAI Randomization Enrollment->Randomization_IAI Drug_A Investigational Drug Randomization_IAI->Drug_A Drug_B Comparator Drug Randomization_IAI->Drug_B Clinical_Monitoring Daily Clinical Assessment Drug_A->Clinical_Monitoring Drug_B->Clinical_Monitoring EOT_IAI End of IV Therapy Assessment Clinical_Monitoring->EOT_IAI TOC_IAI Test of Cure Visit (Clinical & Bacteriological Response) EOT_IAI->TOC_IAI Final_Follow_up Final Follow-up TOC_IAI->Final_Follow_up

Typical IAI Clinical Trial Workflow

Key Methodological Points for IAI Trials:

  • Patient Population: Hospitalized adults with complicated IAIs requiring surgical intervention.[7][9]

  • Inclusion Criteria: Diagnosis of intra-abdominal infection (e.g., complicated appendicitis, cholecystitis) requiring both surgery and parenteral antibiotic therapy.[9][14]

  • Source Control: Adequate surgical source control is a critical component of the study design.[18]

  • Primary Endpoint: Favorable clinical response (cure or improvement) at the end of therapy or a designated follow-up visit.[7][14]

  • Comparator Agents: Broad-spectrum antibiotics such as imipenem-cilastatin, meropenem, or a combination regimen like clindamycin/tobramycin.[7][9][13]

Conclusion

References

Safety Operating Guide

Proper Disposal of Ritipenem Acoxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of Ritipenem acoxil, a carbapenem (B1253116) antibiotic, is crucial for ensuring laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.

Waste Classification and Regulatory Compliance

For laboratory purposes, concentrated stock solutions of antibiotics are generally considered hazardous chemical waste and require specific disposal methods.[6] It is essential to consult and adhere to your institution's specific guidelines for chemical and biohazardous waste disposal.

Step-by-Step Disposal Procedures

The following procedures are recommended for the disposal of this compound in a laboratory setting. These steps are based on general best practices for antibiotic disposal and aim to minimize environmental impact.

1. Segregation and Labeling:

  • Solid Waste: Unused or expired pure this compound powder should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), quantity, and date of accumulation.

  • Liquid Waste (Stock Solutions): Concentrated stock solutions of this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless permitted by your institution's waste management plan.

  • Contaminated Materials: Items such as pipette tips, gloves, and empty vials that have come into direct contact with this compound should be collected in a designated biohazardous or chemical waste container, as per your institutional policy.

2. Inactivation (where applicable and permitted):

  • Some beta-lactam antibiotics can be inactivated through chemical hydrolysis. However, without specific data on the efficacy of this method for this compound, it is not recommended as the sole means of disposal for concentrated solutions.

  • Autoclaving may not be effective for all antibiotics and is generally not recommended for the disposal of concentrated antibiotic stock solutions.[6]

3. Final Disposal:

  • All segregated and labeled waste containers containing this compound must be disposed of through your institution's certified hazardous waste management vendor.

  • Never dispose of pure this compound or its concentrated solutions down the drain or in the regular trash. Improper disposal contributes to the spread of antibiotic resistance in the environment.[2][3][4][7][8]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general disposal methods for different forms of antibiotic waste in a laboratory context.

Waste FormRecommended Disposal MethodKey Considerations
Pure Compound (Solid) Collection in a labeled hazardous waste container for incineration by a certified waste management service.Ensure the container is properly sealed to prevent aerosolization.
Concentrated Stock Solution Collection in a labeled, leak-proof hazardous waste container for incineration by a certified waste management service.[6]Do not mix with other incompatible waste streams.
Contaminated Labware Disposal in a designated chemical or biohazardous waste stream, according to institutional protocols.Segregate from non-contaminated waste to reduce the volume of hazardous waste.
Dilute Solutions (e.g., in media) Consult institutional guidelines. Some institutions may permit autoclaving followed by drain disposal for very dilute, non-hazardous solutions, but this is not a universal practice.[6]The high potential for contributing to antibiotic resistance makes drain disposal a significant environmental concern.[2][3][4]

Experimental Protocols

As this document provides procedural guidance on disposal rather than experimental results, there are no experimental protocols to cite. The provided procedures are based on established safety and environmental guidelines for handling pharmaceutical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Ritipenem_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Pure Solid Compound waste_type->solid_waste Solid liquid_waste Concentrated Liquid Stock Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated Materials collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Designated Chemical/Biohazardous Waste Container contaminated_materials->collect_contaminated dispose Dispose via Certified Hazardous Waste Vendor collect_solid->dispose collect_liquid->dispose collect_contaminated->dispose end End: Proper Disposal Complete dispose->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Ritipenem acoxil. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Due to the potential for allergic reactions and the unknown long-term exposure risks associated with this compound, a comprehensive PPE strategy is mandatory. Beta-lactam antibiotics are known sensitizers, and repeated exposure can lead to allergic reactions.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, powder-freePrevents skin contact and potential absorption. Powder-free to avoid aerosolization of the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Disposable or dedicated, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the powder form to prevent inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

  • Weighing and Aliquoting (Powder Form):

    • Perform all manipulations of the solid compound within a certified chemical fume hood to control airborne particles.

    • Use a dedicated set of spatulas and weigh boats.

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • This compound is soluble in DMSO.[1]

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

    • Cap vials securely and vortex or sonicate to ensure complete dissolution.

  • Post-Handling:

    • Wipe down the work area with an appropriate deactivating agent (e.g., a freshly prepared 10% bleach solution followed by a water rinse) and then 70% ethanol.

    • Remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment.[2][3][4][5][6] Therefore, a strict disposal protocol is required.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste All contaminated materials (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container for chemical waste. Do not pour down the drain.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of through the institution's environmental health and safety office.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill weigh Weigh Powder in Fume Hood prep_spill->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate liquid_waste Liquid Waste (Hazardous) dissolve->liquid_waste dispose_ppe Dispose of PPE decontaminate->dispose_ppe wash Wash Hands dispose_ppe->wash solid_waste Solid Waste (Hazardous) dispose_ppe->solid_waste

Caption: Workflow for the safe handling and disposal of this compound.

This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these protocols, researchers can protect themselves and the environment while advancing scientific discovery.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。